Product packaging for 2,3-Dichloro-6-hydroxybenzaldehyde(Cat. No.:CAS No. 51571-16-5)

2,3-Dichloro-6-hydroxybenzaldehyde

Cat. No.: B1632721
CAS No.: 51571-16-5
M. Wt: 191.01 g/mol
InChI Key: MYRBSVRXUYEZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3-Dichloro-6-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C7H4Cl2O2 and its molecular weight is 191.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Cl2O2 B1632721 2,3-Dichloro-6-hydroxybenzaldehyde CAS No. 51571-16-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro-6-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRBSVRXUYEZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001298460
Record name 2,3-Dichloro-6-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001298460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51571-16-5
Record name 2,3-Dichloro-6-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51571-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-6-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001298460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,3-Dichloro-6-hydroxybenzaldehyde structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 2,3-Dichloro-6-hydroxybenzaldehyde

Introduction

The definitive identification of molecular structures is the bedrock upon which chemical research and development are built. For professionals in drug discovery and synthetic chemistry, a compound's structure is not merely a diagram but a roadmap to its reactivity, biological activity, and potential applications. This compound is one such molecule, serving as a valuable substituted salicylaldehyde derivative and a versatile building block in the synthesis of more complex chemical entities.

This guide provides a comprehensive, technically-grounded walkthrough of the structure elucidation process for this compound. Moving beyond a simple recitation of data, we will explore the causal logic behind the application and interpretation of key analytical techniques. The narrative follows a holistic approach, demonstrating how data from multiple spectroscopic methods are synthesized to construct an unambiguous and self-validating structural assignment. This document is intended for researchers and scientists who require not only the "what" but the "why" of structural characterization.

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

Before any spectroscopic analysis, the elemental composition provides the fundamental constraints for any proposed structure. The molecular formula for the target compound is established as C₇H₄Cl₂O₂ [1][2].

Hydrogen Deficiency Index (HDI)

The first logical step is to calculate the Hydrogen Deficiency Index (HDI), also known as the degree of unsaturation. This value reveals the total number of rings and/or multiple bonds within the molecule, providing a crucial framework for interpreting subsequent data[3][4].

The HDI is calculated using the formula: HDI = C - (H/2) - (X/2) + (N/2) + 1 Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C₇H₄Cl₂O₂: HDI = 7 - (4/2) - (2/2) + (0/2) + 1 = 7 - 2 - 1 + 0 + 1 = 5

An HDI of 5 is highly indicative of an aromatic system. A benzene ring accounts for four degrees of unsaturation (one ring and three π-bonds). The remaining degree of unsaturation points to an additional π-bond, which, given the presence of oxygen and the "benzaldehyde" name, is logically assigned to a carbonyl group (C=O). This initial calculation strongly supports the proposed structure of a substituted benzaldehyde.

Part 2: The Spectroscopic Toolkit - A Multi-Pronged Approach

No single technique can definitively elucidate a structure in isolation. True confidence is achieved through the convergence of evidence from multiple, independent analytical methods.[5][6][7] This section details the application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Workflow for Structure Elucidation

The process follows a logical progression from general to specific information, as illustrated below.

G cluster_start Initial Analysis cluster_spectroscopy Spectroscopic Analysis cluster_synthesis Confirmation mol_formula Molecular Formula (C₇H₄Cl₂O₂) hdi Calculate HDI (Result = 5) mol_formula->hdi Provides constraints ms Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern hdi->ms ir Infrared (IR) Spectroscopy - Functional Groups hdi->ir nmr NMR Spectroscopy (¹H & ¹³C) - Connectivity Map hdi->nmr synthesis Synthesize All Data ms->synthesis ir->synthesis nmr->synthesis structure Propose & Confirm Structure synthesis->structure

Caption: A logical workflow for spectroscopic structure elucidation.

Mass Spectrometry (MS)

Expertise & Causality: MS provides two critical pieces of evidence at the outset: the molecular weight of the compound and, in this case, a definitive signature for the presence of chlorine atoms. Electron Ionization (EI) is a common technique for volatile, thermally stable molecules like this aldehyde, providing both a molecular ion peak and reproducible fragmentation patterns.[5]

Expected Data & Interpretation:

  • Molecular Ion (M⁺): The molecular weight is 191.01 g/mol .[8] However, chlorine has two abundant stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of two chlorine atoms will result in a characteristic cluster of peaks for the molecular ion.

    • M⁺ peak (m/z 190): Corresponds to the molecule containing two ³⁵Cl atoms.

    • M+2 peak (m/z 192): Corresponds to the molecule containing one ³⁵Cl and one ³⁷Cl atom.

    • M+4 peak (m/z 194): Corresponds to the molecule containing two ³⁷Cl atoms. The expected relative intensity ratio of these peaks is approximately 9:6:1 , which is a powerful confirmation for the presence of two chlorine atoms.

  • Key Fragmentation: Fragmentation analysis helps piece together the structure. Plausible fragmentation pathways include:

    • Loss of a hydrogen radical (M-1) from the aldehyde.

    • Loss of the formyl radical (M-29, loss of CHO).

    • Loss of carbon monoxide (M-28) from the formyl group.

    • Loss of a chlorine radical (M-35).

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve a microgram-level quantity of the purified compound in a volatile solvent (e.g., methanol or dichloromethane).

  • Injection: Inject the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for separation and introduction.[5]

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and the resulting data is plotted as a mass spectrum (relative abundance vs. m/z).

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is unparalleled for the rapid and non-destructive identification of functional groups.[7] The principle rests on the absorption of specific frequencies of IR radiation, which correspond to the vibrational energies of different bonds within the molecule. For this compound, IR will confirm the presence of the hydroxyl, aldehyde, and aromatic functionalities predicted by the HDI.

Expected Data & Interpretation:

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Appearance
HydroxylO-H stretch3200 - 3400Broad, strong
AldehydeC-H stretch~2850 and ~2750 (Fermi doublet)Two distinct, medium peaks
AldehydeC=O stretch1660 - 1685Very strong, sharp
Aromatic RingC=C stretch~1600 and ~1475Medium to strong, sharp
Aromatic RingC-H bend (out-of-plane)800 - 850Strong, indicates substitution pattern
Aryl EtherC-O stretch1200 - 1260Strong
ChloroalkaneC-Cl stretch700 - 800Medium to strong

Trustworthiness: The presence of a strong, broad peak around 3300 cm⁻¹ (O-H) and a very sharp, intense peak around 1670 cm⁻¹ (C=O) provides a self-validating system. The simultaneous observation of both is strong evidence for a hydroxybenzaldehyde structure.

Experimental Protocol: KBr Pellet for Solid Samples

  • Preparation: Thoroughly grind 1-2 mg of the dry sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: Transfer the fine powder to a pellet press. Apply several tons of pressure to form a thin, transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty chamber should be run first and subtracted from the sample spectrum.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for mapping the carbon-hydrogen framework of a molecule.[3][9] It provides detailed information on the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

¹H NMR Spectroscopy

This technique identifies the number of chemically non-equivalent protons and their neighboring protons. For this compound, we can predict the following:

Proton TypePredicted δ (ppm)MultiplicityIntegrationRationale
Aldehyde (CHO)9.8 - 10.5Singlet (s)1HHighly deshielded by the electronegative oxygen and magnetic anisotropy of the C=O bond. No adjacent protons to couple with.
Hydroxyl (OH)5.0 - 11.0Singlet (s), broad1HChemical shift is variable and concentration-dependent. Typically does not couple. Can be confirmed by D₂O exchange.
Aromatic (H-4)7.3 - 7.5Doublet (d)1HIt is coupled only to H-5. Deshielded by the adjacent aldehyde group.
Aromatic (H-5)6.8 - 7.0Doublet (d)1HIt is coupled only to H-4. Shielded relative to H-4.

¹³C NMR Spectroscopy

This technique identifies the number of chemically non-equivalent carbons. Due to the lack of symmetry in the molecule, all seven carbons are expected to be unique.

Carbon TypePredicted δ (ppm)Rationale
Aldehyde (C=O)190 - 195Carbonyl carbons are highly deshielded and appear far downfield.
C-6 (bearing OH)155 - 160Carbon attached to the highly electronegative hydroxyl group is significantly deshielded.
C-2 & C-3 (bearing Cl)125 - 135Carbons attached to chlorine are deshielded (inductive effect).
C-1 (attached to CHO)120 - 130Quaternary carbon adjacent to the aldehyde.
C-4 & C-5 (bearing H)115 - 125Carbons attached to hydrogen in the aromatic region.

Experimental Protocol: NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the purified compound.

  • Solvent Addition: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for hydroxy compounds to clearly observe the -OH proton.[10][11]

  • Mixing: Cap the tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • Analysis: Insert the NMR tube into the spectrometer's probe. The instrument is tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize magnetic field homogeneity before acquiring the ¹H and ¹³C spectra.

Part 3: Data Synthesis and Final Confirmation

The individual datasets from MS, IR, and NMR are not merely confirmatory; they are synergistic.

  • MS confirmed the molecular formula C₇H₄Cl₂O₂ and the presence of two chlorine atoms.

  • IR confirmed the key functional groups: a hydroxyl (-OH), an aldehyde (-CHO), and an aromatic ring.

  • ¹H NMR established the connectivity, showing two adjacent aromatic protons, one aldehyde proton, and one hydroxyl proton, consistent with a 1,2,3,4-tetrasubstituted benzene ring.

  • ¹³C NMR confirmed the presence of seven unique carbons, including the downfield aldehyde carbon and the distinct aromatic carbons, ruling out any molecular symmetry.

Collectively, this body of evidence points to only one possible structure.

References

An In-depth Technical Guide to 2,3-Dichloro-6-hydroxybenzaldehyde (CAS 51571-16-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloro-6-hydroxybenzaldehyde, a halogenated aromatic aldehyde, represents a versatile yet underexplored building block in synthetic and medicinal chemistry. Its unique substitution pattern—a salicylaldehyde core flanked by two chlorine atoms—imparts distinct electronic and steric properties that make it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a particular focus on its utility in drug discovery and development.

Introduction: The Strategic Value of a Dichlorinated Salicylaldehyde

Halogenated organic compounds are of paramount importance in the pharmaceutical industry, with chlorine being a frequent constituent of approved drugs. The presence of chlorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.

This compound, also known as 5,6-dichlorosalicylaldehyde, belongs to the class of substituted salicylaldehydes. The salicylaldehyde motif itself is a privileged scaffold, known for its ability to form Schiff bases and participate in a variety of condensation reactions, making it a cornerstone in the synthesis of heterocycles and other complex organic molecules. The addition of two chlorine atoms to this core structure enhances its electrophilic character and provides steric bulk, influencing its reactivity and the conformational properties of its derivatives. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for its application in research and development.

Physicochemical and Structural Properties

This compound is typically an off-white to light yellow solid. Its core structure consists of a benzene ring substituted with an aldehyde group, a hydroxyl group, and two chlorine atoms.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 51571-16-5
Molecular Formula C₇H₄Cl₂O₂
Molecular Weight 191.01 g/mol
Appearance Off-white to light yellow solid
Storage 2-8°C, under inert gas (Nitrogen or Argon)
Synonyms 5,6-Dichlorosalicylaldehyde, 5,6-Dichloro-2-hydroxybenzaldehyde
Purity (Typical) ≥97%

Synthesis and Purification

Given that the starting material would likely be 2,3-dichlorophenol, the formylation would be directed to the ortho position relative to the hydroxyl group.

Hypothetical Synthesis via Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution. The reaction proceeds through the formation of a dichlorocarbene intermediate.

Caption: Hypothetical Reimer-Tiemann synthesis pathway.

Experimental Protocol (General Procedure):

  • Dissolve 2,3-dichlorophenol in an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Heat the solution and add chloroform dropwise with vigorous stirring.

  • Reflux the mixture for several hours to ensure complete reaction.

  • After cooling, neutralize the reaction mixture with a suitable acid.

  • The product can then be isolated by extraction with an organic solvent, followed by purification techniques such as column chromatography or recrystallization.

Purification:

Purification of the crude product is crucial to remove any unreacted starting materials and side products. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) is a common method. Column chromatography on silica gel can also be employed for higher purity.

Spectral Analysis

Detailed spectral data for this compound is not widely published. However, based on the analysis of related compounds, the following spectral characteristics can be anticipated:

1H and 13C NMR Spectroscopy
  • 1H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (CHO) at a downfield chemical shift (typically δ 9.5-10.5 ppm). The aromatic protons will appear as a multiplet in the aromatic region (δ 6.5-8.0 ppm). The phenolic hydroxyl proton (OH) may appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • 13C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde group at a characteristic downfield position (δ 190-200 ppm). The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbons attached to the chlorine and oxygen atoms will show distinct chemical shifts due to the electronic effects of these substituents.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.

  • A strong absorption band around 1650-1700 cm⁻¹ due to the C=O stretching vibration of the aldehyde group.

  • C-H stretching vibrations of the aromatic ring and the aldehyde group in the region of 2700-3100 cm⁻¹.

  • C=C stretching vibrations of the aromatic ring in the region of 1450-1600 cm⁻¹.

  • C-Cl stretching vibrations, typically observed in the fingerprint region below 1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 191.01 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and chlorine-containing fragments, with M, M+2, and M+4 peaks in a specific ratio. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), chlorine atoms (Cl), and other small neutral molecules.

Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three functional groups: the aldehyde, the hydroxyl group, and the chloro-substituted aromatic ring.

Caption: Key reaction pathways for the title compound.

  • Aldehyde Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations. It readily undergoes nucleophilic addition, condensation reactions (e.g., with amines to form Schiff bases), Wittig reactions, and oxidation/reduction reactions.

  • Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can also be alkylated or acylated. Its ortho position to the aldehyde group allows for intramolecular hydrogen bonding and facilitates the formation of chelates with metal ions.

  • Dichlorinated Aromatic Ring: The electron-withdrawing nature of the chlorine atoms and the aldehyde group deactivates the aromatic ring towards electrophilic substitution. However, the chlorine atoms can potentially be displaced via nucleophilic aromatic substitution under certain conditions.

Applications in Drug Discovery and Development

While specific examples of this compound in late-stage drug candidates are not prevalent in publicly available literature, its structural motifs are found in various biologically active molecules. As a substituted salicylaldehyde, it serves as a valuable starting material for the synthesis of compound libraries for high-throughput screening.

The formation of Schiff bases from salicylaldehydes is a particularly important reaction in medicinal chemistry. Salicylaldehyde-derived Schiff bases and their metal complexes have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The chlorine substituents on the aromatic ring of this compound can enhance the lipophilicity of its derivatives, potentially improving their cell permeability and oral bioavailability.

Furthermore, this compound can be used as a precursor for the synthesis of various heterocyclic systems, such as benzopyrans, which are known to possess diverse pharmacological activities.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique combination of functional groups and substitution pattern offers a versatile platform for the construction of novel and complex molecules. While detailed characterization and application data are still emerging, the foundational knowledge of its properties and reactivity presented in this guide provides a strong basis for its exploration in drug discovery and development programs.

An In-depth Technical Guide on the Discovery and History of Substituted Hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted hydroxybenzaldehydes are a cornerstone class of aromatic compounds, foundational to fields ranging from flavor and fragrance chemistry to pharmaceuticals and polymer science. Their history is a compelling narrative of scientific inquiry, tracing the path from the isolation of captivating natural flavors to the development of elegant synthetic methodologies that now underpin major industrial processes. This guide provides an in-depth exploration of this journey, detailing the key discoveries, the evolution of synthetic strategies, and the mechanistic principles that empower chemists to harness the reactivity of these versatile molecules. We will examine seminal compounds like vanillin and salicylaldehyde, dissect the mechanisms of landmark formylation reactions, and provide a practical protocol for a classic synthesis, offering researchers and drug development professionals a comprehensive reference grounded in historical context and modern application.

Introduction: The Aromatic Architects

Substituted hydroxybenzaldehydes are organic compounds characterized by a benzene ring functionalized with both a hydroxyl (-OH) and a formyl (-CHO) group. The relative positions of these groups (ortho, meta, para) and the presence of other substituents, such as methoxy groups, profoundly influence their chemical properties and biological activity.

Perhaps the most universally recognized member of this class is vanillin (4-hydroxy-3-methoxybenzaldehyde), the principal flavor component of vanilla.[1] Its warm, sweet aroma has driven a multi-billion dollar industry. Another key compound is salicylaldehyde (2-hydroxybenzaldehyde), a colorless, oily liquid with a bitter almond-like scent, which serves as a critical precursor for pharmaceuticals, chelating agents, and coumarin.[2][3][4] The journey of these molecules from rare natural isolates to globally produced commodities is a testament to the advancement of organic chemistry.

From Nature's Perfumery: Early Discoveries and Isolations

The story begins not in a laboratory, but with the sensory allure of natural products. The quest to understand the essence of these materials led to the first isolations of hydroxybenzaldehydes.

The Aztecs were among the first to cultivate vanilla, using it to flavor chocolate beverages.[1][5][6] However, it was not until 1858 that the French biochemist Nicolas-Theodore Gobley successfully isolated and crystallized the primary flavor compound, which he named vanillin.[1][5][6][7][8] He achieved this by evaporating a vanilla extract to dryness and recrystallizing the resulting solids from hot water.[6][7]

Salicylaldehyde has its origins in the plant kingdom as well, being a characteristic aroma of buckwheat and a defensive secretion for larvae of certain leaf beetle species.[2] Its synthesis in the lab, however, would mark a pivotal moment in the history of aromatic chemistry.

CompoundKey Natural SourceYear of First IsolationDiscoverer(s)
Vanillin Vanilla planifolia (Vanilla Bean)1858Nicolas-Theodore Gobley
Salicylaldehyde Spiraea species (Meadowsweet)~1838Pagenstecher/Löwig
p-Hydroxybenzaldehyde Gastrodia elata (Orchid)Documented in various floraN/A

The Dawn of Synthesis: Replicating Nature's Blueprint

The isolation of these compounds spurred chemists to determine their structures and, ultimately, to replicate them through chemical synthesis. This endeavor not only confirmed the proposed structures but also laid the groundwork for industrial production, liberating society from the reliance on often scarce and expensive natural sources.

In 1874, a landmark achievement was unlocked by German scientists Ferdinand Tiemann and Wilhelm Haarmann. They deduced the chemical structure of vanillin and reported the first synthesis from coniferin, a glucoside found in pine bark.[1][5][6][7] This breakthrough was so significant that they founded the first company for the industrial production of vanillin.[5][6][7] Shortly after, in 1876, Karl Reimer, working with Tiemann, synthesized vanillin from guaiacol.[7]

This era also saw the birth of one of organic chemistry's most important name reactions. In 1876, Karl Reimer and Ferdinand Tiemann reported that treating a phenol with chloroform in a strongly basic solution produced a hydroxybenzaldehyde.[9] This reaction, now known as the Reimer-Tiemann reaction , provided a direct route to salicylaldehyde from phenol and stands as a classic method for the ortho-formylation of phenols.[10][11][12]

The Synthetic Toolkit: Key Formylation Reactions

The Reimer-Tiemann reaction was just the beginning. The need for regioselective, efficient, and versatile methods to introduce a formyl group onto a hydroxy-substituted aromatic ring led to the development of several powerful synthetic strategies.

The Reimer-Tiemann Reaction

This reaction proceeds via an electrophilic aromatic substitution mechanism. The key reactive species is dichlorocarbene (:CCl₂), which is generated in situ from the reaction of chloroform with a strong base.[10][12]

Causality: The hydroxyl group of the phenol is deprotonated by the strong base to form a highly activated phenoxide ion. The negative charge is delocalized into the aromatic ring, making it exceptionally nucleophilic and reactive towards the electron-deficient dichlorocarbene electrophile.[12] The reaction preferentially occurs at the ortho position, a selectivity often attributed to the coordination of the alkali metal cation between the phenoxide oxygen and the incoming carbene.

Reimer_Tiemann_Mechanism cluster_carbene Step 1: Dichlorocarbene Formation cluster_attack Step 2: Electrophilic Attack & Hydrolysis CHCl3 CHCl₃ CCl3_anion ⁻CCl₃ CHCl3->CCl3_anion Deprotonation OH_minus ⁻OH Carbene :CCl₂ CCl3_anion->Carbene α-elimination H2O H₂O Cl_minus Cl⁻ Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation (⁻OH) Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate Nucleophilic attack on :CCl₂ Aldehyde_Int Aldehyde Intermediate Intermediate->Aldehyde_Int Hydrolysis (2 ⁻OH) Product Salicylaldehyde Aldehyde_Int->Product Acid workup (H₃O⁺)

Caption: Mechanism of the Reimer-Tiemann Reaction.

The Duff Reaction

Named after James Cooper Duff, this reaction formylates activated aromatic compounds, like phenols, using hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like glycerol/boric acid or trifluoroacetic acid.[13][14] The reaction proceeds via electrophilic aromatic substitution, with the active electrophile being an iminium ion generated from HMTA.[13] A key advantage is its strong preference for ortho-formylation.[13]

The Gattermann Reaction

The Gattermann reaction, developed by German chemist Ludwig Gattermann, uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst (e.g., AlCl₃) to formylate aromatic compounds.[15][16][17] Due to the extreme toxicity of HCN, a modification known as the Adams' modification, which uses safer zinc cyanide (Zn(CN)₂), is often preferred.[15] The reaction first forms an aldimine intermediate, which is then hydrolyzed to the aldehyde.

The Vilsmeier-Haack Reaction

This reaction employs a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[18][19][20] These reagents combine to form a chloroiminium ion, known as the Vilsmeier reagent , which is the active electrophile.[20][21] While highly effective for many electron-rich heterocycles and activated aromatics, its application to simple phenols can be less straightforward than other methods.[21]

Industrial Production and Modern Applications

While these named reactions are pillars of synthetic chemistry, industrial-scale production often demands more cost-effective and sustainable routes.

Vanillin: The demand for vanillin far outstrips the supply from vanilla beans.[6][7] Initially, synthetic vanillin was produced from eugenol (from clove oil) and later from lignin, a waste product of the paper pulping industry.[6][7] Today, a significant portion of the world's synthetic vanillin is produced from the petrochemical precursor guaiacol. However, there is a growing interest in lignin-based and biotechnological routes to produce "natural-identical" vanillin to meet consumer demand for natural products.[22][23] The Norwegian company Borregaard operates the world's only commercial plant producing vanillin from lignosulfonate, a byproduct of wood pulping.[23][24]

Applications: The utility of substituted hydroxybenzaldehydes extends far beyond flavors. They are critical intermediates in:

  • Pharmaceuticals: Their inherent bioactivity and ability to serve as synthetic scaffolds make them valuable in drug discovery.[25] They are used to synthesize anti-inflammatory agents, antimicrobials, and potential anticancer compounds.[25][26]

  • Polymer Science: p-Hydroxybenzaldehyde is a precursor for high-performance polymers, including aromatic polyesters and resins used in electronics and automotive components.[25]

  • Agrochemicals: They serve as precursors in the production of herbicides, pesticides, and fungicides.[25]

  • Analytical Chemistry: They are used as derivatizing agents for the analysis of various substances.[27]

Experimental Protocol: Synthesis of Salicylaldehyde via the Reimer-Tiemann Reaction

This protocol describes a representative lab-scale synthesis. It is a self-validating system where successful execution and workup will yield the desired product, identifiable by its physical and spectroscopic properties.

Objective: To synthesize 2-hydroxybenzaldehyde (salicylaldehyde) from phenol via ortho-formylation using the Reimer-Tiemann reaction.

Materials:

  • Phenol (C₆H₅OH)

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 25 g of sodium hydroxide in 25 mL of water.

  • Addition of Phenol: Once the NaOH solution has cooled, add 10 g of phenol. Stir the mixture until the phenol has completely dissolved, forming sodium phenoxide.

  • Heating: Gently heat the mixture to 60-65°C using a water bath on a heating mantle.

  • Addition of Chloroform: Add 20 mL of chloroform dropwise from the dropping funnel over approximately 30-45 minutes. Maintain the temperature at 60-65°C. The reaction is exothermic, so careful control of the addition rate is crucial.[12]

  • Reflux: After the addition is complete, continue to stir the mixture at reflux for an additional 60-90 minutes. The mixture will become a thick, reddish-brown slurry.

  • Workup - Chloroform Removal: Remove the excess chloroform by simple distillation.

  • Acidification: Cool the remaining mixture in an ice bath and carefully acidify by adding concentrated hydrochloric acid until the solution is strongly acidic (test with pH paper). This step protonates the phenoxide and hydrolyzes the intermediates.

  • Steam Distillation: Isolate the salicylaldehyde from the reaction mixture by steam distillation. The salicylaldehyde will co-distill with water as a pale yellow oil. Collect the distillate until it is no longer oily.

  • Extraction: Transfer the distillate to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the ether extracts and wash them with a saturated sodium bisulfite solution to remove any unreacted p-hydroxybenzaldehyde. Then, wash with water and brine.

  • Drying and Evaporation: Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation to yield the crude salicylaldehyde.

  • Final Purification: For high purity, the product can be further purified by vacuum distillation.

Protocol_Workflow A 1. Dissolve NaOH in H₂O B 2. Add Phenol to form Phenoxide A->B C 3. Heat to 60-65°C B->C D 4. Add CHCl₃ dropwise C->D E 5. Reflux for 60-90 min D->E F 6. Distill excess CHCl₃ E->F G 7. Cool and Acidify with HCl F->G H 8. Steam Distill Product G->H I 9. Extract with Diethyl Ether H->I J 10. Purify via Washings I->J K 11. Dry & Evaporate Solvent J->K L 12. Final Purification (Vacuum Distillation) K->L

Caption: Experimental workflow for Salicylaldehyde synthesis.

Conclusion

The history of substituted hydroxybenzaldehydes is a microcosm of the evolution of organic chemistry itself. From the patient extraction from natural sources to the rational design of powerful synthetic reactions, the journey reflects a deepening understanding of structure, reactivity, and mechanism. These compounds, once prized as exotic flavors, are now indispensable building blocks in the creation of medicines, materials, and advanced chemicals that shape our modern world. The foundational discoveries of pioneers like Gobley, Tiemann, Reimer, and Gattermann continue to resonate, providing the intellectual and practical tools for today's researchers and drug development professionals to build upon.

References

A Senior Scientist's Guide to 2,3-Dichloro-6-Hydroxybenzaldehyde: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2,3-Dichloro-6-hydroxybenzaldehyde is a highly functionalized aromatic aldehyde that serves as a pivotal intermediate in the synthesis of a diverse array of complex organic molecules. Its unique substitution pattern—featuring a reactive aldehyde, a nucleophilic hydroxyl group, and two electron-withdrawing chlorine atoms—imparts specific reactivity that is strategically exploited by synthetic chemists. This guide provides an in-depth analysis of its role in key synthetic transformations, focusing on the mechanistic principles, practical experimental protocols, and applications in constructing valuable molecular scaffolds such as chalcones, coumarins, and other heterocyclic systems relevant to medicinal chemistry and materials science.

Core Characteristics of this compound

A thorough understanding of a reagent's fundamental properties is a prerequisite for its effective application in synthesis. The strategic placement of functional groups on the benzaldehyde ring dictates its chemical behavior.

Physicochemical and Structural Properties

This compound, also known as 5,6-dichlorosalicylaldehyde, is a solid at room temperature.[1] The vicinal chlorine atoms create a distinct electronic environment, enhancing the electrophilicity of the aldehyde's carbonyl carbon and influencing the acidity of the phenolic proton. This electronic modulation is a key factor in its reactivity profile.

PropertyValueSource
CAS Number 51571-16-5[1][2]
Molecular Formula C₇H₄Cl₂O₂[1][2][3]
Molecular Weight 191.01 g/mol [3]
IUPAC Name This compound[1]
Appearance Solid-
Synonyms 5,6-Dichlorosalicylaldehyde[3]
Spectroscopic Profile

The structural features of this compound give rise to a characteristic spectroscopic signature. A detailed analysis is crucial for reaction monitoring and product confirmation.

Spectroscopic Data (Expected)
¹H NMR δ (ppm)
~11.0
~9.9
~7.5-7.8
¹³C NMR δ (ppm)
~195
~160
~120-140
FT-IR ν (cm⁻¹)
~3200
~2850
~1650
~800

Note: Expected values are based on typical chemical shifts for similarly substituted benzaldehydes.[4]

Foundational Roles in Heterocyclic Synthesis

The true value of this compound is realized in its application as a starting material for constructing more complex molecular architectures, particularly heterocyclic scaffolds that form the core of many biologically active compounds.

The Claisen-Schmidt Condensation: Pathway to Substituted Chalcones

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are important precursors for flavonoids and possess a wide range of biological activities, including anticancer and anti-inflammatory properties.[5][6][7] The Claisen-Schmidt condensation provides a direct and efficient route to these molecules.

Causality Behind the Reaction: This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone.[5] The presence of two electron-withdrawing chlorine atoms on the this compound ring increases the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack by the enolate formed from the acetophenone. The ortho-hydroxyl group can also play a role in modulating the reaction environment.

Reaction Mechanism: Claisen-Schmidt Condensation

G cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration ketone Acetophenone enolate Enolate (Nucleophile) ketone->enolate Deprotonation enolate_ref base Base (e.g., OH⁻) aldehyde 2,3-Dichloro-6- hydroxybenzaldehyde (Electrophile) intermediate Aldol Adduct aldehyde->intermediate intermediate_ref enolate_ref->aldehyde Attack chalcone Chalcone Product intermediate_ref->chalcone Elimination of H₂O

Caption: Mechanism of the Claisen-Schmidt condensation.

Exemplary Protocol: Synthesis of a Dichlorinated Hydroxychalcone

  • Reagent Preparation: In a round-bottom flask, dissolve one equivalent of this compound and one equivalent of a substituted acetophenone in ethanol.

  • Catalyst Addition: Slowly add an aqueous solution of a base, such as 40-50% sodium hydroxide (NaOH), to the stirred mixture.[5] The reaction is typically performed at room temperature or with gentle heating (e.g., 70°C).

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Pour the reaction mixture into cold water and acidify to precipitate the chalcone product.

  • Purification: Collect the solid product by suction filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol to yield the final chalcone.[6]

The Knoevenagel Condensation: A Versatile Route to Coumarins

Coumarins are a major class of natural products and synthetic compounds with diverse pharmacological properties, including anticoagulant, anti-HIV, and anticancer activities.[8][9][10] The Knoevenagel condensation is a cornerstone reaction for their synthesis.

Causality Behind the Reaction: This reaction involves the condensation of an aldehyde with an active methylene compound, such as diethyl malonate or ethyl acetoacetate, catalyzed by a weak base like piperidine.[9] The key to coumarin formation from this compound is the ortho-hydroxyl group, which participates in a subsequent intramolecular cyclization (lactonization) to form the characteristic benzopyran-2-one core of the coumarin.

Reaction Mechanism: Knoevenagel Condensation and Lactonization

G cluster_1 Step 1: Condensation cluster_2 Step 2: Cyclization start This compound + Active Methylene Cmpd. intermediate Unstable Intermediate start->intermediate Knoevenagel Condensation intermediate_ref catalyst Base (e.g., Piperidine) coumarin Coumarin Product intermediate_ref->coumarin Intramolecular Lactonization (-ROH)

Caption: Pathway for coumarin synthesis via Knoevenagel condensation.

Exemplary Protocol: Synthesis of a Dichlorinated Coumarin-3-carboxylate

  • Reaction Setup: Combine equimolar amounts of this compound and diethyl malonate in absolute ethanol.

  • Catalyst Introduction: Add a catalytic amount of piperidine (a few drops) to the solution.[9]

  • Reflux: Heat the mixture under reflux for 3-4 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The coumarin product often crystallizes out of the solution.

  • Purification: Filter the solid product, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization if necessary.

Broader Applications in Medicinal Chemistry

The structural motifs derived from this compound are of significant interest to drug development professionals. The presence of chlorine atoms can enhance metabolic stability and improve binding affinity through halogen bonding.

For instance, dichlorinated phenyl rings are found in various advanced pharmaceutical candidates. The pyridazinone series of thyroid hormone receptor β (THR-β) agonists, which includes the clinical trial candidate MGL-3196, features a dichlorinated phenyl ether moiety.[11] While not a direct product, this illustrates the value of the dichlorinated phenolic scaffold, for which this compound is a key precursor, in constructing molecules with potent and selective biological activity.[11]

General Experimental Workflow and Considerations

A systematic and safe approach is critical when working with halogenated aromatic aldehydes.

Logical Workflow for Synthesis and Analysis

G A Reagent Preparation (Aldehyde + Nucleophile) B Reaction Setup (Solvent + Catalyst) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up & Isolation (Precipitation/Extraction) C->D E Purification (Recrystallization/ Chromatography) D->E F Structural Confirmation (NMR, IR, MS) E->F

Caption: A standardized workflow for synthesis projects.

Safety and Handling: this compound, like other chlorinated phenols and aldehydes, should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategic building block that provides access to molecular complexity with high efficiency. Its well-defined reactivity, governed by the interplay of its aldehyde, hydroxyl, and dichloro functionalities, makes it an indispensable tool for synthesizing medicinally relevant chalcones, coumarins, and other heterocyclic systems. For researchers and drug development professionals, a deep understanding of its reaction mechanisms and practical applications is essential for innovation in modern organic synthesis.

References

A Comprehensive Technical Guide to 2,3-Dichloro-6-hydroxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Dichlorinated Salicylaldehyde

2,3-Dichloro-6-hydroxybenzaldehyde, a halogenated derivative of salicylaldehyde, is a key organic intermediate with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring two chlorine atoms and a hydroxyl group on the benzene ring, imparts distinct electronic and steric properties that make it a valuable building block for the synthesis of complex molecular architectures. The presence of the aldehyde and hydroxyl functionalities allows for a wide range of chemical transformations, enabling the construction of diverse heterocyclic and polyfunctional compounds. This guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this compound, with a particular focus on its emerging role in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthetic chemistry. The following table summarizes its key properties.

PropertyValueSource
CAS Number 51571-16-5[1][2]
Molecular Formula C₇H₄Cl₂O₂[1][2]
Molecular Weight 191.01 g/mol [2]
Appearance Likely a solid[3]
Solubility Expected to be soluble in common organic solvents like ethanol, DMSO, and chlorinated solvents. Limited solubility in water.Inferred from related structures
Melting Point Not definitively reported, but related dichlorinated hydroxybenzaldehydes have melting points in the range of 50-120°C.Inferred from related structures

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound can be approached through the formylation of the corresponding dichlorophenol. The Reimer-Tiemann and Gattermann reactions are classical and viable methods for introducing a formyl group onto a phenolic ring.[4][5][6][7][8]

Proposed Synthetic Pathway: Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[4][5][6] The proposed synthesis of this compound would start from 2,3-dichlorophenol.

Reaction Mechanism:

The reaction proceeds through the formation of a highly reactive dichlorocarbene (:CCl₂) intermediate generated from chloroform and a strong base. The phenoxide ion, formed from the deprotonation of 2,3-dichlorophenol, then attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl-substituted intermediate yields the desired aldehyde.[4][9][8]

Reimer_Tiemann cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 2,3-Dichlorophenol 2,3-Dichlorophenol Phenoxide_Formation Deprotonation to form 2,3-Dichlorophenoxide 2,3-Dichlorophenol->Phenoxide_Formation + Base Chloroform (CHCl3) Chloroform (CHCl3) Carbene_Generation Generation of Dichlorocarbene (:CCl2) Chloroform (CHCl3)->Carbene_Generation + Base Base (e.g., NaOH) Base (e.g., NaOH) Electrophilic_Attack Nucleophilic attack of phenoxide on carbene Phenoxide_Formation->Electrophilic_Attack Carbene_Generation->Electrophilic_Attack Intermediate_Formation Formation of a dichloromethyl substituted intermediate Electrophilic_Attack->Intermediate_Formation Hydrolysis Hydrolysis of the intermediate Intermediate_Formation->Hydrolysis Product This compound Hydrolysis->Product

Caption: Proposed Reimer-Tiemann synthesis of this compound.

Experimental Protocol (Hypothetical):

  • To a solution of 2,3-dichlorophenol in a suitable solvent (e.g., ethanol), add an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Heat the mixture to a specified temperature (typically 60-70°C).

  • Slowly add chloroform to the reaction mixture with vigorous stirring.

  • Maintain the reaction at the elevated temperature for several hours until completion (monitored by TLC).

  • After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three key functional groups: the aldehyde, the hydroxyl group, and the dichlorinated aromatic ring.

  • Aldehyde Group: The aldehyde functionality is a versatile handle for various transformations, including:

    • Oxidation: Can be oxidized to the corresponding carboxylic acid (2,3-dichloro-6-hydroxybenzoic acid).

    • Reduction: Can be reduced to the corresponding alcohol (2,3-dichloro-6-hydroxyphenyl)methanol).

    • Condensation Reactions: Readily undergoes condensation with amines, hydrazines, and active methylene compounds to form Schiff bases, hydrazones, and various heterocyclic systems.[10]

    • Wittig and Related Reactions: Can be converted to alkenes.

  • Hydroxyl Group: The phenolic hydroxyl group can undergo:

    • O-Alkylation and O-Acylation: Reaction with alkyl halides or acyl chlorides in the presence of a base to yield ethers and esters, respectively.

    • Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring, although the presence of two electron-withdrawing chlorine atoms will modulate this effect.

The interplay of these functional groups makes this compound a valuable precursor for the synthesis of a wide array of derivatives with potential biological activities.

Applications in Drug Discovery and Development

Substituted benzaldehydes are important pharmacophores and intermediates in the synthesis of numerous pharmaceutical agents.[11][12] The unique substitution pattern of this compound makes it an attractive starting material for the development of novel therapeutic agents.

While specific drugs derived directly from this molecule are not extensively documented in publicly available literature, its potential is evident from the biological activities of related compounds. Dichlorinated aromatic compounds are known to exhibit a range of biological effects, and the salicylaldehyde moiety is a known scaffold for antimicrobial and anticancer agents.

Potential Therapeutic Areas:

  • Antifungal Agents: Salicylaldehyde derivatives have shown promise as antifungal agents. The dichlorination pattern of this compound could enhance this activity.

  • Anticancer Agents: The core structure can be elaborated to synthesize chalcones, Schiff bases, and other heterocyclic compounds with potential antiproliferative properties.

  • Enzyme Inhibitors: The reactive aldehyde and hydroxyl groups can be utilized to design molecules that can interact with the active sites of various enzymes, making them potential candidates for enzyme inhibitors.

A patent for the preparation of 2,3-dichlorobenzaldehyde highlights its utility as a synthetic intermediate, suggesting its role in more complex syntheses within the pharmaceutical and agrochemical industries.[13]

Spectroscopic Characterization (Theoretical)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (likely a singlet around 10 ppm), the hydroxyl proton (a broad singlet), and the two aromatic protons (doublets in the aromatic region, with coupling constants typical for ortho-protons).

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (around 190 ppm), the carbon bearing the hydroxyl group (around 150-160 ppm), and the other aromatic carbons, with their chemical shifts influenced by the chlorine and hydroxyl substituents.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching vibration around 1650-1700 cm⁻¹, a broad O-H stretching band in the region of 3200-3600 cm⁻¹, and C-Cl stretching vibrations in the fingerprint region.[14]

Safety and Handling

As with all chlorinated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique combination of functional groups and the presence of two chlorine atoms provide a platform for the creation of diverse and potentially bioactive molecules. While detailed synthetic protocols and specific applications in marketed drugs are not yet widespread in the public domain, the foundational chemistry and the biological activities of related compounds strongly suggest a promising future for this dichlorinated salicylaldehyde in the development of novel therapeutics. Further research into its synthesis, reactivity, and biological evaluation is warranted to fully unlock its potential.

References

Whitepaper: The Emerging Potential of 2,3-Dichloro-6-hydroxybenzaldehyde as a Niche Building Block in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,3-Dichloro-6-hydroxybenzaldehyde is a halogenated aromatic aldehyde poised to transition from a specialty chemical to a key building block in advanced materials science. Its unique trifecta of functional groups—a reactive aldehyde, a chelating ortho-hydroxyl group, and two electron-withdrawing chlorine atoms on the phenyl ring—provides a powerful synthetic platform for developing materials with tailored properties. This guide explores the fundamental chemistry of this molecule and elucidates its novel applications in the fields of high-performance polymers, selective chemosensors, and functional coordination complexes. By explaining the causal relationships between its structure and resulting material properties, we provide researchers and developers with the technical insights and foundational protocols needed to leverage this compound in next-generation material design.

Introduction to a Multifunctional Precursor: this compound

In the pursuit of advanced materials, the design and selection of molecular precursors are of paramount importance. This compound (DCHB), a derivative of salicylaldehyde, presents a compelling case for exploration. Its architecture is inherently multifunctional, offering a synthetically versatile handle for material innovation.

Core Chemical Structure and Properties

The DCHB molecule's potential is rooted in its structure: a benzene ring substituted with an aldehyde (-CHO) group, a hydroxyl (-OH) group at the ortho position, and two chlorine atoms at the 2 and 3 positions.[1][2][3] This specific arrangement dictates its reactivity and the ultimate properties of the materials derived from it.

  • Salicylaldehyde Core: The ortho-hydroxybenzaldehyde moiety is a classic platform for forming stable six-membered chelate rings with metal ions via Schiff base intermediates.

  • Reactive Aldehyde: The aldehyde group is a prime site for nucleophilic attack, most notably enabling condensation reactions with primary amines to form azomethine (C=N) linkages.

  • Dichlorination: The two chlorine atoms are strongly electron-withdrawing. This electronic effect acidifies the phenolic proton, enhances the electrophilicity of the aldehyde's carbonyl carbon, and influences the overall electron density of the aromatic ring. These factors can be exploited to fine-tune the electronic and optical properties of derivative materials. Furthermore, the presence of halogens can contribute to properties such as flame retardancy and increased chemical stability.

Caption: Structure of this compound.
Physicochemical Data Summary

A summary of key properties for DCHB provides a baseline for experimental design.

PropertyValueSource(s)
CAS Number 51571-16-5[2][4]
Molecular Formula C₇H₄Cl₂O₂[1][2][4]
Molecular Weight 191.01 g/mol [2][3]
Appearance Solid[4]
Purity Typically ≥97%[4]
Storage Temperature 2-8°C, under inert gas[2][4]
Solubility Sparingly soluble in water[5]

Application Focus 1: Advanced Chemosensors

The salicylaldehyde platform is foundational in the design of fluorescent and colorimetric sensors.[6][7][8] The incorporation of DCHB as the core building block allows for the modulation of sensor sensitivity and selectivity through its distinct electronic properties.

Mechanistic Rationale

The primary route to sensor development is the synthesis of a Schiff base by condensing DCHB with an appropriate amine. This reaction creates an imine (-C=N-) linkage that is often part of a larger conjugated system.

Causality:

  • Electronic Tuning: The electron-withdrawing chlorine atoms decrease the electron density on the Schiff base's imine nitrogen and phenoxy oxygen. This modulates the binding affinity and electronic perturbations upon chelation with a target analyte (e.g., a metal ion), which is critical for tuning the sensor's selectivity.[7][9]

  • Fluorescence Modulation: When the amine partner contains a fluorophore, the resulting Schiff base can be designed as a "turn-on" or "turn-off" sensor.[6][7] The binding of an analyte alters the electronic state of the molecule, either quenching fluorescence (turn-off) or restoring it by inhibiting photoinduced electron transfer (PET) (turn-on). The DCHB core can enhance the efficiency of these processes.

Schiff_Base_Workflow Reactants Reactants: This compound + Primary Amine (R-NH2) Reaction Condensation Reaction (Reflux, 2-6 hrs) Reactants->Reaction  Introduce Solvent Solvent System (e.g., Ethanol) Solvent->Reaction  Dissolve in Product Crude Schiff Base Product (in solution) Reaction->Product  Yields Purification Purification (Recrystallization or Chromatography) Product->Purification  Isolate & Purify Final Pure Schiff Base Ligand (Sensor Molecule) Purification->Final  Yields Characterization Characterization (FT-IR, NMR, Mass Spec) Final->Characterization  Validate Structure

Caption: General workflow for the synthesis of a DCHB-derived Schiff base sensor.
Protocol: Synthesis of a DCHB-Aniline Schiff Base for Ion Sensing

This protocol describes a representative synthesis. The choice of aniline can be modified to include fluorophores or other functional groups.

Materials:

  • This compound (DCHB) (1.0 mmol, 191.01 mg)

  • Aniline (or substituted aniline) (1.0 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (2-3 drops, catalyst)

  • Reaction flask with reflux condenser, magnetic stirrer, and heating mantle.

Methodology:

  • Reactant Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of DCHB in 10 mL of absolute ethanol. Stir until fully dissolved.

  • Amine Addition: To this solution, add 1.0 mmol of aniline (dissolved in 5 mL of ethanol) dropwise over 5 minutes.

  • Catalysis & Reflux: Add 2-3 drops of glacial acetic acid to catalyze the imine formation. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A color change to yellow/orange is typically observed. Maintain reflux for 4 hours.

  • Product Isolation: After cooling to room temperature, a crystalline precipitate should form. If not, reduce the solvent volume under vacuum. Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification (Self-Validation): Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure Schiff base.

  • Structural Confirmation:

    • FT-IR: Confirm the disappearance of the aldehyde C=O stretch (~1660 cm⁻¹) from DCHB and the primary amine N-H stretches (~3300-3400 cm⁻¹), and the appearance of the characteristic imine C=N stretch (~1610-1630 cm⁻¹).

    • ¹H NMR: Verify the formation of the imine by the appearance of a new singlet for the azomethine proton (-CH=N-) typically in the 8.0-9.0 ppm range.

Application Focus 2: High-Performance Polymers and Resins

The incorporation of DCHB into polymer backbones offers a pathway to materials with enhanced thermal and chemical resilience. While halogenation can sometimes negatively impact thermal stability in standard phenolic resins by blocking cross-linking sites, its effect is highly dependent on the final polymer architecture.[10][11]

Mechanistic Rationale

Causality:

  • Flame Retardancy: The high chlorine content of DCHB can impart inherent flame-retardant properties to the resulting polymers, a significant advantage for applications in electronics and construction.

  • Chemical Resistance: The bulky, electron-withdrawing chlorine atoms can sterically shield the polymer backbone from chemical attack and reduce its susceptibility to degradation by solvents and corrosive agents.

  • Thermal Properties: In non-cross-linked condensation polymers (e.g., polyazomethines, polyureas), the rigid dichlorinated phenyl rings can increase the glass transition temperature (Tg) and enhance dimensional stability at elevated temperatures.[12] However, the primary degradation pathway may involve dehydrochlorination at high temperatures, a critical factor to consider in material design.[11]

Caption: Relationship between DCHB's structure and material properties.
Comparative Data: Expected Performance

The following table outlines the predicted impact of using DCHB as a monomer compared to its non-halogenated analogue, salicylaldehyde, in a hypothetical condensation polymer.

PropertyPolymer from SalicylaldehydePolymer from DCHB (Predicted)Rationale
Glass Transition Temp. (Tg) BaselineHigher Increased backbone rigidity from bulky Cl atoms and stronger intermolecular forces.
Onset of Thermal Degradation BaselinePotentially Lower C-Cl bonds can be a weak point, enabling dehydrochlorination as an initial degradation step.[11]
Limiting Oxygen Index (LOI) LowHigher Halogen content interferes with the radical chemistry of combustion.
Solvent Resistance (e.g., THF) ModerateHigher Increased polarity and steric hindrance may reduce solvent ingress and swelling.

Conclusion and Future Outlook

This compound is more than a mere analogue of salicylaldehyde; it is a specialized building block whose dichlorination provides a critical design element for materials scientists. The predictable electronic and steric effects of the chlorine atoms allow for the rational design of advanced chemosensors with tuned selectivity and polymers with enhanced chemical resistance and flame retardancy.

Future research should focus on leveraging DCHB as a precursor for:

  • Organic Semiconductors: Modifying the aldehyde to other functional groups could open pathways to novel monomers for organic electronics.

  • Porous Organic Polymers (POPs): The rigidity of the DCHB unit could be exploited to create robust, high-surface-area materials for gas storage and catalysis.

  • Macrocyclic Chemistry: Using DCHB in template synthesis could lead to novel chlorinated macrocycles with unique host-guest chemistry.

By providing a deeper understanding of its core reactivity and potential applications, this guide serves as a foundational resource to encourage the innovative application of this promising, yet under-explored, chemical precursor.

References

Methodological & Application

Application Note: Synthesis of 2,3-Dichloro-6-hydroxybenzaldehyde via Ortho-Formylation of 2,3-Dichlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2,3-dichloro-6-hydroxybenzaldehyde, a valuable substituted aromatic aldehyde for pharmaceutical and materials science research. The protocol details the ortho-formylation of 2,3-dichlorophenol using the Reimer-Tiemann reaction. We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss critical process parameters, safety considerations, and product characterization. This guide is intended for researchers, chemists, and professionals in drug development seeking a reliable method for preparing this key intermediate.

Introduction and Scientific Principle

Substituted hydroxybenzaldehydes are crucial building blocks in organic synthesis. The title compound, this compound, incorporates a reactive aldehyde group and a phenolic hydroxyl group on a dichlorinated aromatic scaffold, making it a versatile precursor for synthesizing more complex molecules such as ligands, inhibitors, and specialized polymers.

The chosen synthetic route is the Reimer-Tiemann reaction, a classic and effective method for the ortho-formylation of phenols.[1][2][3] This electrophilic aromatic substitution reaction utilizes dichlorocarbene (:CCl₂) as the key reactive intermediate.[2][4] The dichlorocarbene is generated in situ from the deprotonation of chloroform by a strong base, typically sodium or potassium hydroxide.[1][3]

The causality behind the reaction's regioselectivity stems from the electronic properties of the starting material. The phenol is first deprotonated by the base to form a highly nucleophilic phenoxide ion.[1][3] The negative charge is delocalized into the aromatic ring, strongly activating the ortho and para positions for electrophilic attack.[1] The electron-deficient dichlorocarbene is then attacked by the electron-rich phenoxide ring, with a strong preference for the sterically accessible and electronically favored ortho position, leading to the formation of a dichloromethyl-substituted phenol intermediate.[1][3] Subsequent hydrolysis under basic conditions converts the dichloromethyl group into the final aldehyde functionality.[4]

Reaction Mechanism: Reimer-Tiemann Formylation

The mechanism proceeds through several distinct steps, as illustrated below.

Reimer_Tiemann_Mechanism cluster_carbene Step 1: Dichlorocarbene Formation cluster_phenoxide Step 2: Phenoxide Formation cluster_attack Step 3 & 4: Electrophilic Attack & Hydrolysis CHCl3 CHCl₃ CCl3- ⁻CCl₃ CHCl3->CCl3- Deprotonation OH- ⁻OH H2O H₂O Cl- Cl⁻ :CCl2 :CCl₂ (Dichlorocarbene) CCl3-->:CCl2 α-elimination Phenol 2,3-Dichlorophenol Phenoxide 2,3-Dichlorophenoxide Phenol->Phenoxide Deprotonation OH-2 ⁻OH H2O-2 H₂O Phenoxide_ion Phenoxide Intermediate Dichloromethyl Intermediate Phenoxide_ion->Intermediate Attack Carbene :CCl₂ Product 2,3-Dichloro-6- hydroxybenzaldehyde Intermediate->Product Hydrolysis Hydrolysis Hydrolysis (2 OH⁻) Synthesis_Workflow Setup Reaction Setup (NaOH, H₂O, Dichlorophenol) Heating Heat to 70°C Setup->Heating Addition Dropwise Addition of Chloroform (1 hr) Heating->Addition Reflux Reflux at 70°C (3 hrs) Addition->Reflux Cooldown Cool to RT Reflux->Cooldown Distill Distill Excess CHCl₃ Cooldown->Distill Acidify Acidify with HCl (pH 4-5) Distill->Acidify Extract Extract with DCM Acidify->Extract Dry Dry & Concentrate Extract->Dry Purify Recrystallize (Ethanol/Water) Dry->Purify Characterize Characterize Product (NMR, IR, MS, MP) Purify->Characterize

References

Application Notes and Protocols: Formylation Strategies for the Synthesis of 2,3-Dichloro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies and reaction mechanisms involved in the formylation of dichlorinated phenolic substrates to yield 2,3-dichloro-6-hydroxybenzaldehyde. This compound is a valuable building block in the development of novel pharmaceuticals and other high-value chemical entities. We will delve into the mechanistic intricacies of established formylation reactions, including the Duff, Reimer-Tiemann, and a highly effective magnesium-mediated ortho-formylation method. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement efficient synthetic routes to this and related substituted salicylaldehydes.

Introduction: The Significance of Substituted Salicylaldehydes

Salicylaldehydes and their derivatives are a critical class of organic intermediates.[1] Their utility spans a wide range of applications, from the synthesis of complex heterocyclic compounds and pharmaceuticals to the preparation of salen ligands for organometallic chemistry.[1] The specific substitution pattern of this compound, with its electron-withdrawing chloro groups and the ortho-directing hydroxyl group, presents both challenges and opportunities in its synthesis. The presence of these functionalities can significantly influence the reactivity and regioselectivity of formylation reactions. A thorough understanding of the underlying reaction mechanisms is therefore paramount for the successful and efficient synthesis of this target molecule.

Mechanistic Exploration of Key Formylation Reactions

The introduction of a formyl group onto a phenolic ring can be achieved through several classical methods. The choice of method often depends on the nature of the substituents on the phenol, the desired regioselectivity, and the required reaction conditions. For the synthesis of this compound, the precursor would logically be 2,3-dichlorophenol. The formylation will be directed to the ortho position relative to the hydroxyl group due to its strong activating and directing effect.

The Duff Reaction: Formylation with Hexamethylenetetramine (HMTA)

The Duff reaction is a widely used method for the ortho-formylation of phenols, employing hexamethylenetetramine (HMTA) in an acidic medium.[2][3][4] While it is operationally simple and utilizes inexpensive reagents, the yields can sometimes be modest.[3][5]

Mechanism:

The reaction proceeds through a complex series of steps. Initially, HMTA is protonated and undergoes ring-opening to form an electrophilic iminium ion.[3][4] The electron-rich phenol then attacks this iminium ion in an electrophilic aromatic substitution, preferentially at the ortho position.[4] This is followed by an intramolecular redox reaction where the benzylic carbon is oxidized to the aldehyde oxidation state.[4] The final step involves the hydrolysis of the resulting imine to afford the salicylaldehyde.[2][4]

Diagram: Duff Reaction Mechanism

Duff_Reaction cluster_activation Iminium Ion Formation cluster_substitution Electrophilic Aromatic Substitution cluster_redox_hydrolysis Redox & Hydrolysis HMTA HMTA H_plus H+ HMTA->H_plus Protonation & Ring Opening Iminium_ion Iminium Ion (Electrophile) H_plus->Iminium_ion Intermediate Ortho-substituted Intermediate Iminium_ion->Intermediate Phenol 2,3-Dichlorophenol Phenol->Iminium_ion Nucleophilic Attack Imine_intermediate Imine Intermediate Intermediate->Imine_intermediate Intramolecular Redox Aldehyde 2,3-Dichloro-6- hydroxybenzaldehyde Imine_intermediate->Aldehyde Hydrolysis (H₂O, H⁺)

Caption: Mechanism of the Duff Reaction.

The Reimer-Tiemann Reaction: Dichlorocarbene in Basic Media

The Reimer-Tiemann reaction is another classical method for the ortho-formylation of phenols.[6][7] It typically involves the reaction of a phenol with chloroform in the presence of a strong base, such as sodium or potassium hydroxide.[7]

Mechanism:

The reaction begins with the deprotonation of chloroform by the strong base to form a trichlorocarbanion, which then rapidly eliminates a chloride ion to generate the highly reactive electrophile, dichlorocarbene (:CCl₂).[6][8] The phenol is also deprotonated to the more nucleophilic phenoxide ion. The electron-rich phenoxide then attacks the dichlorocarbene, leading to the formation of a dichloromethyl-substituted phenoxide intermediate.[6][8] Subsequent hydrolysis of this intermediate under the basic reaction conditions yields the final salicylaldehyde.[6][7][8]

Diagram: Reimer-Tiemann Reaction Mechanism

Reimer_Tiemann_Reaction cluster_carbene_formation Dichlorocarbene Formation cluster_substitution_hydrolysis Substitution and Hydrolysis Chloroform Chloroform (CHCl₃) Base Base (OH⁻) Chloroform->Base Deprotonation Dichlorocarbene Dichlorocarbene (:CCl₂) Base->Dichlorocarbene α-elimination Intermediate Dichloromethyl Intermediate Dichlorocarbene->Intermediate Phenoxide 2,3-Dichlorophenoxide Phenoxide->Dichlorocarbene Nucleophilic Attack Aldehyde 2,3-Dichloro-6- hydroxybenzaldehyde Intermediate->Aldehyde Hydrolysis

Caption: Mechanism of the Reimer-Tiemann Reaction.

Magnesium-Mediated Ortho-Formylation: A High-Yield Alternative

A highly efficient and regioselective method for the ortho-formylation of phenols involves the use of magnesium chloride and a tertiary amine, such as triethylamine, with paraformaldehyde as the formylating agent.[9][10] This method, often referred to as the Casnati–Skattebøl reaction, is particularly effective for phenols, including those with electron-withdrawing groups, and generally provides excellent yields of the corresponding salicylaldehydes.[1][10]

Mechanism:

The key to the high ortho-selectivity of this reaction is the formation of a magnesium phenoxide.[1] The magnesium ion is believed to coordinate with both the phenoxide oxygen and the formaldehyde, creating a pre-organized transition state that directs the formylation to the ortho position.[11] The reaction proceeds through a hydroxymethyl intermediate, which is then oxidized in situ to the aldehyde.[1]

Diagram: Magnesium-Mediated Ortho-Formylation Workflow

Mg_Mediated_Formylation Start 2,3-Dichlorophenol Reagents Anhydrous MgCl₂, Et₃N, Paraformaldehyde in THF/Acetonitrile Start->Reagents Add Reflux Reflux (e.g., 75°C) Reagents->Reflux Heat Workup Acidic Workup (e.g., 1N HCl) Reflux->Workup Purification Extraction & Purification Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for Mg-mediated ortho-formylation.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific laboratory conditions and scales.

Protocol for Magnesium-Mediated Ortho-Formylation of 2,3-Dichlorophenol

This protocol is adapted from the general procedure for the ortho-formylation of phenols.[9][12]

Materials:

  • 2,3-Dichlorophenol

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Triethylamine (Et₃N), freshly distilled

  • Paraformaldehyde

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile

  • 1N Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous magnesium chloride (2.0 eq.) and anhydrous THF or acetonitrile.

  • Addition of Reagents: To the stirred suspension, add triethylamine (2.0 eq.) followed by 2,3-dichlorophenol (1.0 eq.). Stir the mixture for 10-15 minutes at room temperature.

  • Formylation: Add paraformaldehyde (2.5 eq.) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approximately 75°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

  • Workup: After the reaction is complete, cool the mixture to room temperature and add diethyl ether or ethyl acetate. Transfer the mixture to a separatory funnel and wash successively with 1N HCl, water, and brine.[9]

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Parameter Condition Rationale
Solvent Anhydrous THF or AcetonitrileEnsures anhydrous conditions to prevent side reactions.
Base TriethylamineActs as a base to facilitate the formation of the magnesium phenoxide.
Formylating Agent ParaformaldehydeA stable source of formaldehyde.
Temperature Reflux (approx. 75°C)Provides the necessary activation energy for the reaction.
Workup Acidic washNeutralizes the base and protonates the phenoxide.
General Protocol for the Duff Reaction

Materials:

  • 2,3-Dichlorophenol

  • Hexamethylenetetramine (HMTA)

  • Glacial Acetic Acid or Trifluoroacetic Acid (TFA)

  • Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: Dissolve 2,3-dichlorophenol in glacial acetic acid or TFA in a round-bottom flask.

  • Addition of HMTA: Add HMTA in one portion and heat the mixture, typically to reflux.

  • Hydrolysis: After the reaction is complete (monitored by TLC), cool the mixture and add aqueous HCl to hydrolyze the intermediate imine.

  • Isolation: The product can often be isolated by steam distillation or extraction with an organic solvent. Further purification may be required.

General Protocol for the Reimer-Tiemann Reaction

Materials:

  • 2,3-Dichlorophenol

  • Chloroform (CHCl₃)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: Dissolve 2,3-dichlorophenol in an aqueous solution of NaOH or KOH in a round-bottom flask equipped with a reflux condenser.

  • Addition of Chloroform: Heat the solution and add chloroform dropwise with vigorous stirring. The reaction is often exothermic.[6]

  • Reflux: Reflux the mixture for several hours until the reaction is complete.

  • Workup: After cooling, remove the excess chloroform by distillation. Acidify the remaining aqueous solution with HCl.

  • Isolation: The product, this compound, can be isolated by steam distillation or extraction and purified by recrystallization or chromatography.[13]

Troubleshooting and Considerations

  • Anhydrous Conditions: For the magnesium-mediated reaction, strictly anhydrous conditions are crucial for obtaining high yields.[12]

  • Substrate Reactivity: The presence of two electron-withdrawing chloro groups on the phenol ring can decrease its nucleophilicity, potentially requiring longer reaction times or higher temperatures compared to unsubstituted phenol.[9][10]

  • Regioselectivity: While all three methods generally favor ortho-formylation of phenols, the magnesium-mediated method offers the highest degree of regioselectivity.[1][9]

  • Byproducts: In the Duff reaction, the formation of polymeric materials can occur. In the Reimer-Tiemann reaction, para-formylation and the formation of dichloromethylated byproducts are possible.

Conclusion

The synthesis of this compound can be effectively achieved through several formylation strategies, with the magnesium-mediated ortho-formylation being a particularly robust and high-yielding method. A thorough understanding of the reaction mechanisms is essential for optimizing reaction conditions and minimizing the formation of byproducts. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers engaged in the synthesis of substituted salicylaldehydes for applications in drug discovery and materials science.

References

Application Notes & Protocols: 2,3-Dichloro-6-hydroxybenzaldehyde as a Versatile Chemical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of 2,3-dichloro-6-hydroxybenzaldehyde. This polysubstituted aromatic aldehyde is a valuable scaffold, offering multiple reactive sites for the construction of complex heterocyclic systems and other molecular architectures of interest. We will explore its intrinsic chemical properties, delve into key synthetic transformations with detailed, field-tested protocols, and discuss its applications in the synthesis of biologically active compounds. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower the user to adapt and troubleshoot these methods.

Introduction to this compound

This compound is a crystalline solid with the molecular formula C₇H₄Cl₂O₂.[1][2][3] Its structure is characterized by a benzene ring substituted with two chlorine atoms, a hydroxyl group, and a formyl (aldehyde) group. The strategic placement of these functional groups dictates its reactivity and makes it a powerful intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₄Cl₂O₂[1][2][3]
Molecular Weight191.01 g/mol [3][4]
CAS Number51571-16-5[2][3]
AppearanceSolid[5]
Storage2-8°C, under nitrogen[2][3]

The interplay of the electron-withdrawing chloro groups and the electron-donating hydroxyl group, ortho to the aldehyde, creates a unique electronic environment. The hydroxyl group can engage in hydrogen bonding and can be deprotonated to form a phenoxide, enhancing nucleophilicity. The aldehyde is a key handle for condensation and C-C bond-forming reactions, while the chloro-substituted aromatic ring is amenable to nucleophilic aromatic substitution under specific conditions.

Core Synthetic Applications & Rationale

The utility of this compound stems from the orchestrated reactivity of its functional groups. The adjacent hydroxyl and aldehyde moieties are particularly well-suited for the synthesis of fused heterocyclic systems.

Workflow for Heterocycle Synthesis

G A 2,3-Dichloro-6- hydroxybenzaldehyde B Reaction with a binucleophile (e.g., diamine, aminothiol) A->B Step 1 C Initial Condensation (Schiff Base formation) B->C Step 2 D Intramolecular Cyclization C->D Step 3 E Fused Heterocyclic System (e.g., Benzoxazole, Benzothiazole) D->E Final Product

Caption: General workflow for synthesizing fused heterocycles.

This building block is particularly valuable for creating libraries of compounds for screening in drug discovery programs, where scaffold diversity is crucial for identifying novel therapeutic agents.

Detailed Experimental Protocols

The following protocols are presented with the expectation that users are familiar with standard laboratory safety practices and techniques. All reactions should be performed in a well-ventilated fume hood.

Protocol 3.1: Synthesis of a Benzoxazole Derivative

Benzoxazoles are a class of heterocyclic compounds with a wide range of biological activities. This protocol details their synthesis via a condensation reaction with an aminophenol.

Causality: The reaction proceeds through the initial formation of a Schiff base between the aldehyde of this compound and the amino group of the aminophenol. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the phenolic hydroxyl group on the imine carbon, followed by dehydration, yields the benzoxazole ring system. The acidic catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial condensation.

Materials:

  • This compound

  • 2-Aminophenol

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol (for recrystallization)

  • Standard reflux apparatus, magnetic stirrer, and heating mantle

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.91 g (10 mmol) of this compound in 30 mL of glacial acetic acid.

  • Add 1.09 g (10 mmol) of 2-aminophenol to the solution.

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. A precipitate should form.

  • Pour the cooled reaction mixture into 100 mL of ice-cold water with stirring.

  • Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from hot ethanol to afford the purified 2-(2,3-dichloro-6-hydroxyphenyl)benzo[d]oxazole.

  • Dry the product in a vacuum oven. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 3.2: O-Alkylation for Further Functionalization

The phenolic hydroxyl group provides a reactive handle for introducing a variety of side chains via O-alkylation, which can be crucial for modulating a compound's pharmacokinetic properties.

Causality: A weak base like potassium carbonate is sufficient to deprotonate the acidic phenolic hydroxyl group, forming a phenoxide ion. This potent nucleophile then displaces the halide from an alkyl halide in a classic Williamson ether synthesis (Sₙ2 reaction). Acetonitrile is a suitable polar aprotic solvent that solubilizes the reactants and facilitates the Sₙ2 mechanism.

Materials:

  • This compound

  • Potassium Carbonate (anhydrous)

  • An appropriate alkyl halide (e.g., benzyl bromide)

  • Acetonitrile (anhydrous)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry 250 mL three-necked flask under an inert atmosphere, add 1.91 g (10 mmol) of this compound and 100 mL of anhydrous acetonitrile.

  • Add 2.07 g (15 mmol) of anhydrous potassium carbonate to the suspension.

  • Stir the mixture vigorously and add 1.71 g (10 mmol) of benzyl bromide dropwise at room temperature.

  • Heat the reaction mixture to 60°C and stir for 6-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure O-alkylated product.

  • Characterize the product by spectroscopic methods to confirm its structure.

Applications in Medicinal Chemistry

Substituted salicylaldehydes are precursors to a multitude of heterocyclic structures that form the core of many therapeutic agents.[6] The unique substitution pattern of this compound makes it an attractive starting material for generating novel compounds with potential biological activity. For instance, derivatives of similar halogenated hydroxybenzaldehydes have been investigated for their potential as antibacterial agents.[7]

Reaction Pathway Visualization

G cluster_0 Scaffold Elaboration cluster_1 Intermediate Products cluster_2 Final Compound Classes A 2,3-Dichloro-6- hydroxybenzaldehyde B O-Alkylated Derivative A->B Williamson Ether Synthesis C Schiff Base Intermediate A->C Condensation D Ethers B->D Further Modification E Benzoxazoles C->E Cyclization F Other Heterocycles (e.g., Thiazolidinones) C->F Reaction with Thioglycolic Acid

Caption: Synthetic pathways from this compound.

The synthesis of thiazolidin-4-ones, another class of biologically active heterocycles, can be achieved from Schiff bases derived from this aldehyde.[8] The general strategy involves the reaction of the Schiff base intermediate with thioglycolic acid.

Safety and Handling

This compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. As with many halogenated aromatic compounds, it may cause skin and eye irritation.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a chemical fume hood.

Conclusion

This compound is a highly functionalized and versatile building block for organic synthesis. Its unique arrangement of reactive groups allows for the efficient construction of diverse and complex molecular architectures, particularly fused heterocyclic systems of interest in medicinal chemistry and materials science. The protocols provided herein offer a solid foundation for its use, and the mechanistic rationale behind them should empower researchers to adapt and expand upon these methods for their specific synthetic goals.

References

Application Note: Synthesis of 8,9-Dichloro-3-cyanocoumarin via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Coumarins

Coumarins (2H-1-benzopyran-2-ones) represent a critical class of lactones widely distributed in nature and extensively utilized in pharmacology and medicine.[1] Their diverse biological activities, including anticoagulant, anti-inflammatory, antibacterial, and anticancer properties, make them privileged scaffolds in drug discovery.[2] The strategic functionalization of the coumarin ring system allows for the fine-tuning of these biological effects.

2,3-dichloro-6-hydroxybenzaldehyde is a substituted salicylaldehyde, a key precursor for coumarin synthesis. The presence of the hydroxyl group ortho to the aldehyde function is essential for the final intramolecular cyclization step that forms the lactone ring. The dichloro-substitution on the aromatic ring is of particular interest as halogen atoms can significantly modulate the lipophilicity, metabolic stability, and binding affinity of the final molecule, making the resulting coumarins attractive candidates for drug development programs.

This application note provides a detailed, field-proven protocol for the synthesis of 8,9-dichloro-3-cyanocoumarin through a Knoevenagel condensation of this compound with malononitrile. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental workflow, and explain the causality behind critical procedural choices to ensure reproducibility and high yield.

Reaction Mechanism: The Knoevenagel Condensation Pathway

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[3] In the context of coumarin synthesis from salicylaldehydes, the reaction proceeds through an initial condensation followed by an intramolecular cyclization.

The key steps, catalyzed by a mild base such as piperidine, are as follows:

  • Carbanion Formation: The basic catalyst abstracts an acidic α-hydrogen from the active methylene compound (malononitrile in this protocol) to form a resonance-stabilized carbanion. The electron-withdrawing nature of the two nitrile groups makes these protons particularly acidic.

  • Nucleophilic Attack: The generated carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound. This forms a β-hydroxy carbonyl intermediate (an aldol-type adduct).

  • Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to form a stable, conjugated α,β-unsaturated system, the benzylidenemalononitrile derivative.

  • Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group, now positioned favorably, performs a nucleophilic attack on one of the nitrile groups (or undergoes hydrolysis followed by attack on the resulting carbonyl), leading to the formation of the characteristic six-membered lactone ring of the coumarin core. This final step is often facilitated by the reaction conditions.

The overall mechanism is depicted below.

Knoevenagel_Mechanism cluster_0 Step 1: Carbanion Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Dehydration cluster_2 Step 4: Intramolecular Cyclization Malononitrile CH₂(CN)₂ Carbanion ⁻CH(CN)₂ Malononitrile->Carbanion + Base Base Piperidine Aldehyde 2,3-Dichloro-6- hydroxybenzaldehyde Carbanion->Aldehyde Nucleophilic Attack Intermediate Aldol Adduct (Unstable) Aldehyde->Intermediate Product_1 Benzylidene Intermediate Intermediate->Product_1 - H₂O Final_Product 8,9-Dichloro-3-cyanocoumarin Product_1->Final_Product Lactonization

Caption: Mechanism of Knoevenagel condensation for coumarin synthesis.

Experimental Protocol

This protocol describes the synthesis of 8,9-dichloro-3-cyanocoumarin on a 10 mmol scale.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/VolumePuritySupplier (Example)
This compound191.0110.01.01.91 g≥98%Sigma-Aldrich
Malononitrile66.0610.01.00.66 g≥99%Sigma-Aldrich
Piperidine85.151.00.10.1 mL (approx.)≥99%Sigma-Aldrich
Ethanol (Absolute)46.07--50 mL≥99.5%Fisher Scientific
Hydrochloric Acid (1 M aq.)36.46--~20 mL-VWR Chemicals
Saturated Sodium Bicarbonate (aq.)84.01--~20 mL-VWR Chemicals
Brine (Saturated NaCl aq.)58.44--~20 mL-VWR Chemicals
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--~5 gGranularEMD Millipore
Ethyl Acetate88.11--~100 mLACS GradeFisher Scientific
Hexanes---~100 mLACS GradeFisher Scientific
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • Melting point apparatus

Step-by-Step Procedure

The entire experimental workflow is summarized in the diagram below.

Workflow cluster_reaction Reaction Setup & Execution cluster_workup Workup & Isolation cluster_purification Purification A 1. Combine Aldehyde, Malononitrile, and Ethanol in RBF B 2. Add Piperidine Catalyst A->B C 3. Heat to Reflux (e.g., ~80°C) B->C D 4. Monitor by TLC until Aldehyde is Consumed C->D E 5. Cool to RT, Pour into Ice/Water D->E F 6. Collect Precipitate by Vacuum Filtration E->F G 7. Wash Crude Solid with Cold Water F->G H 8. Recrystallize Crude Product from Ethanol G->H I 9. Filter Pure Crystals H->I J 10. Dry Under Vacuum I->J K 11. Characterize Final Product (MP, NMR, MS) J->K

Caption: Experimental workflow for the synthesis of 8,9-dichloro-3-cyanocoumarin.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.91 g, 10.0 mmol) and malononitrile (0.66 g, 10.0 mmol). Add 50 mL of absolute ethanol. Stir the mixture at room temperature until all solids dissolve.[4]

    • Expertise & Experience: Using equimolar amounts of the aldehyde and active methylene component is crucial for maximizing yield and minimizing side products. Ethanol is an excellent solvent as it dissolves the reactants and is compatible with the reaction conditions.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 mL, 1.0 mmol) using a micropipette.[4]

    • Trustworthiness: Piperidine is a sufficiently strong base to deprotonate malononitrile but mild enough to prevent self-condensation of the aldehyde or other unwanted side reactions. A catalytic amount (typically 5-10 mol%) is sufficient to drive the reaction to completion.

  • Heating and Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C) using a heating mantle or oil bath. Maintain a gentle reflux.

    • Expertise & Experience: Heating provides the necessary activation energy for the condensation and subsequent cyclization steps, significantly increasing the reaction rate. Refluxing ensures that the reaction proceeds at a constant, controlled temperature without loss of solvent.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Prepare a developing system (e.g., 3:1 Hexanes:Ethyl Acetate). Spot the starting aldehyde, malononitrile, and the reaction mixture. The reaction is complete when the spot corresponding to the starting aldehyde has disappeared (typically 2-4 hours).

    • Trustworthiness: TLC is an indispensable tool for real-time reaction monitoring. It prevents premature workup of an incomplete reaction or prolonged heating that could lead to product degradation. The appearance of a new, less polar spot (the product) and the disappearance of the aldehyde spot are key indicators of completion.

  • Isolation of Crude Product: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 150 mL of crushed ice and water while stirring. A solid precipitate should form.

    • Expertise & Experience: Pouring the ethanolic solution into a large volume of water causes the organic product, which is poorly soluble in water, to precipitate out, effectively separating it from the water-soluble catalyst and any remaining starting materials.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with two portions of cold deionized water (2 x 25 mL) to remove any residual salts or ethanol.

  • Purification by Recrystallization: Transfer the crude solid to a clean beaker. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Trustworthiness: Recrystallization is a powerful purification technique for solid compounds. The principle is that the desired compound is soluble in the hot solvent but sparingly soluble at low temperatures, while impurities remain in solution. This self-validating step ensures high purity of the final product.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum to a constant weight.

  • Characterization: Determine the yield, melting point, and confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Safety Precautions

  • Conduct all steps in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Malononitrile is toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Piperidine is a corrosive and flammable liquid. Handle with care.

  • Use caution when heating flammable solvents like ethanol. Ensure no open flames are nearby.

References

The Untapped Potential of 2,3-Dichloro-6-hydroxybenzaldehyde: A Guide for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile but Underutilized Scaffold in Medicinal Chemistry

In the vast repository of chemical intermediates available to the pharmaceutical scientist, 2,3-dichloro-6-hydroxybenzaldehyde stands as a molecule of significant latent potential. While direct references to its large-scale use in the synthesis of marketed drugs are sparse in current literature, an analysis of its constituent functional groups—a reactive aldehyde, an acidic phenol, and a dichlorinated aromatic ring—reveals a versatile scaffold for the construction of complex, biologically active molecules.

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of properties to explore the potential applications of this intermediate. We will delve into the causality behind synthetic choices involving similar structures and provide robust, representative protocols that can be adapted for this specific molecule. The aim is to equip the reader with the foundational knowledge to unlock the synthetic utility of this compound in drug discovery programs.

Physicochemical and Structural Characteristics

A thorough understanding of a starting material's properties is the bedrock of successful synthesis. The key characteristics of this compound are summarized below. The presence of two chlorine atoms significantly influences the molecule's electronics and lipophilicity, factors of critical importance in drug design.

PropertyValueSource
IUPAC Name This compoundN/A
Synonym(s) 5,6-dichloro-2-hydroxybenzaldehyde[1]
CAS Number 51571-16-5[1]
Molecular Formula C₇H₄Cl₂O₂[1]
Molecular Weight 191.01 g/mol [1]
Appearance Solid (form may vary)N/A
Storage 4°C, stored under nitrogen[1]

The Strategic Importance of the Dichlorinated Phenol Moiety in Drug Design

The inclusion of chlorine atoms in pharmaceutical compounds is a well-established strategy in medicinal chemistry, with over 250 FDA-approved chloro-containing drugs on the market.[2] The dichlorinated phenyl ring in our subject molecule offers several potential advantages:

  • Modulation of Physicochemical Properties: The two chlorine atoms increase lipophilicity (LogP), which can enhance membrane permeability and influence oral absorption. This substitution can also impact the pKa of the phenolic hydroxyl group, altering its ionization state at physiological pH.

  • Metabolic Blocking: Chlorine atoms can be strategically placed to block sites of oxidative metabolism on the aromatic ring, thereby increasing the metabolic stability and half-life of a drug candidate.

  • Bioisosteric Replacement: A dichlorinated phenyl ring can serve as a bioisostere for other chemical groups, helping to optimize a molecule's size, shape, and electronic properties to improve its interaction with a biological target.[3][4][5]

  • Enhanced Binding Interactions: The electron-withdrawing nature of chlorine can create favorable electronic interactions (such as halogen bonding) with amino acid residues in a protein's active site, potentially increasing binding affinity and potency.

Potential Synthetic Pathways & Application Protocols

Application Note 1: Synthesis of Schiff Base Derivatives for Antimicrobial and Anticancer Scaffolds

Rationale: The condensation of the aldehyde group with primary amines to form Schiff bases (imines) is a robust and high-yielding reaction. Salicylaldehyde-derived Schiff bases are known to form stable metal complexes and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[6][7] The chlorine substituents on the aromatic ring can further enhance these properties.

Workflow Overview:

A 2,3-Dichloro-6- hydroxybenzaldehyde D Reaction Mixture A->D B Primary Amine (R-NH2) B->D C Solvent (e.g., Ethanol) C->D E Reflux or Stir at RT D->E F Precipitation/ Crystallization E->F G Schiff Base Product F->G

Caption: General workflow for Schiff base synthesis.

Detailed Protocol: Representative Schiff Base Formation

This protocol is adapted from general methods for synthesizing salicylaldehyde-based Schiff bases.[8]

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.91 g (10 mmol) of this compound in 30 mL of absolute ethanol. Warm gently if necessary to ensure complete dissolution.

  • Addition of Amine: To the stirred solution, add a stoichiometric equivalent (10 mmol) of the desired primary amine (e.g., aniline or a substituted aniline). If the amine is a solid, it can be dissolved in a minimal amount of ethanol before addition.

  • Reaction: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture. Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate as a crystalline solid. If no precipitate forms, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified Schiff base in a vacuum oven. Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).

Causality: The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the aldehyde carbon for nucleophilic attack by the amine. The reaction is typically driven to completion by the removal of water, although in many cases, the product's insolubility in the reaction medium is sufficient.

Application Note 2: Synthesis of Substituted Benzofurans

Rationale: The benzofuran core is a privileged scaffold found in numerous pharmaceuticals and natural products with diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1][9] Salicylaldehydes are common precursors for benzofuran synthesis. The reaction typically involves O-alkylation of the phenolic hydroxyl group followed by an intramolecular cyclization.

Workflow Overview:

cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization A 2,3-Dichloro-6- hydroxybenzaldehyde D O-Alkylated Intermediate A->D B α-Halo Ester/ Ketone B->D C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) C->D F Substituted Benzofuran D->F E Base or Acid Catalyst E->F

References

Application Notes & Protocols: Derivatization of 2,3-Dichloro-6-hydroxybenzaldehyde for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dichloro-6-hydroxybenzaldehyde is a substituted salicylaldehyde, a class of compounds recognized for its versatile therapeutic potential and as a privileged scaffold in medicinal chemistry.[1] The core structure, featuring a reactive aldehyde and a phenolic hydroxyl group, offers two distinct and accessible sites for chemical modification. This dual reactivity allows for the systematic generation of diverse chemical libraries. Derivatization of this scaffold is a key strategy for modulating pharmacokinetic properties, enhancing biological activity, and developing novel therapeutic agents, including those with antimicrobial, antioxidant, and anticancer properties.[1][2]

This guide provides detailed protocols for two robust derivatization strategies targeting the distinct functional groups of this compound:

  • O-Alkylation (Williamson Ether Synthesis): Modification of the phenolic hydroxyl group to form ethers.

  • Schiff Base Formation: Condensation of the aldehyde group with primary amines to create imines.

Furthermore, we will outline a standard protocol for screening the resulting novel compounds for antimicrobial activity, a common application for such derivatives.[1][3]

Part 1: Derivatization Strategies & Rationale

The strategic modification of this compound allows for a targeted approach to drug discovery. Modifying the phenolic -OH group can alter lipophilicity and hydrogen bonding capacity, while derivatizing the aldehyde -CHO group introduces a wide array of functionalities, often leading to compounds with significant biological activity.[4][5]

Strategy A: O-Alkylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be readily converted into an ether via the Williamson ether synthesis.[6][7] This classic SN2 reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks a primary alkyl halide.[6][8][9]

Causality & Experimental Choices:

  • Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is chosen. It is sufficient to deprotonate the acidic phenol (pKa ≈ 6-10) but is milder and easier to handle than sodium hydride (NaH).[10] Using a base is critical because neutral alcohols are weak nucleophiles, whereas the corresponding alkoxides (or phenoxides) are strong nucleophiles, significantly accelerating the SN2 reaction.[8][11]

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is used.[9] These solvents effectively solvate the cation (K⁺) while leaving the phenoxide nucleophile relatively free and highly reactive, thus promoting the SN2 mechanism.[10]

  • Alkylating Agent: Primary alkyl halides (e.g., ethyl bromide) are ideal as they are highly susceptible to SN2 attack.[8][11] Secondary and tertiary halides are avoided as they tend to favor elimination (E2) side reactions.[9][10][11]

Strategy B: Schiff Base Formation from the Aldehyde Group

The reaction of the aldehyde functional group with a primary amine yields a Schiff base (or imine), characterized by a carbon-nitrogen double bond (C=N).[3][12][13] This condensation reaction is one of the most versatile methods for creating new C-N bonds and introducing diverse molecular frameworks.[14]

Causality & Experimental Choices:

  • Reaction Medium: Ethanol is a common solvent as it effectively dissolves the reactants and the resulting Schiff base often precipitates upon formation or cooling, simplifying purification.[14][15]

  • Catalyst: A few drops of a weak acid like glacial acetic acid can catalyze the reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. However, the pH must be carefully controlled, as excess acid will protonate the amine nucleophile, rendering it unreactive.[12]

  • Amine Selection: A vast array of primary amines can be used, allowing for extensive structural diversity in the final products. Aromatic amines like aniline are frequently used to create conjugated systems.[14]

Part 2: Detailed Experimental Protocols

Protocol 1: Synthesis of 2,3-Dichloro-6-ethoxybenzaldehyde via Williamson Ether Synthesis

This protocol details the O-alkylation of the phenolic hydroxyl group.

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
This compoundC₇H₄Cl₂O₂191.011.0 g5.23
Potassium Carbonate (anhydrous)K₂CO₃138.211.08 g7.85
Ethyl BromideC₂H₅Br108.970.52 mL6.80
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL-
  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 5.23 mmol) and anhydrous potassium carbonate (1.08 g, 7.85 mmol).

  • Solvent Addition: Add 20 mL of anhydrous DMF to the flask.

  • Reaction Initiation: Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide.

  • Alkylating Agent: Add ethyl bromide (0.52 mL, 6.80 mmol) dropwise to the stirring suspension.

  • Reaction Conditions: Heat the reaction mixture to 60-70°C and maintain for 4-6 hours.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.

  • Purification:

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from ethanol/water to obtain the pure 2,3-dichloro-6-ethoxybenzaldehyde.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of a Schiff Base Derivative

This protocol outlines the condensation of the aldehyde with aniline.

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
This compoundC₇H₄Cl₂O₂191.011.0 g5.23
AnilineC₆H₇N93.130.48 mL5.23
EthanolC₂H₅OH46.0725 mL-
Glacial Acetic AcidCH₃COOH60.052-3 drops(Catalytic)
  • Setup: Dissolve this compound (1.0 g, 5.23 mmol) in 25 mL of ethanol in a 50 mL round-bottom flask with a magnetic stir bar.[15]

  • Amine Addition: To this solution, add an equimolar amount of aniline (0.48 mL, 5.23 mmol).[14]

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.[12]

  • Reaction Conditions: Reflux the mixture for 2-4 hours.[14][16] A color change and/or precipitation of the product may be observed.

  • Monitoring: Monitor the reaction by TLC (hexane:ethyl acetate, 4:1) to confirm the consumption of the aldehyde.

  • Isolation: Cool the reaction mixture in an ice bath. The solid Schiff base product will precipitate.

  • Purification:

    • Collect the solid by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.[14][15]

    • The product can be further purified by recrystallization from ethanol if necessary.

  • Characterization: Characterize the final product by IR (look for the C=N stretch at ~1630 cm⁻¹ and disappearance of the C=O stretch), ¹H NMR (appearance of the imine -CH=N- proton signal ~8.5-9.0 ppm), and elemental analysis.[17]

Part 3: Application in Biological Assays - Antimicrobial Screening

Derivatives of salicylaldehydes are frequently screened for antimicrobial activity.[1] The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of the newly synthesized compounds.[18]

Protocol 3: Broth Microdilution Assay for MIC Determination

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent needed to inhibit the visible growth of a microorganism.[18]

  • Synthesized derivative compounds

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • DMSO (for dissolving compounds)

  • Spectrophotometer or plate reader

  • Stock Solution Preparation: Dissolve the synthesized compounds and the positive control antibiotic in DMSO to a high concentration (e.g., 10 mg/mL).

  • Inoculum Preparation: Prepare a bacterial inoculum suspension in sterile broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on down the plate. Discard 100 µL from the last well. This creates a gradient of compound concentrations.

  • Inoculation: Add 10 µL of the diluted bacterial inoculum to each well.[19]

  • Controls:

    • Positive Control: Wells containing a standard antibiotic.

    • Negative/Growth Control: Wells containing broth and inoculum but no compound.[19]

    • Sterility Control: Wells containing broth only.[19]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[19] This can be assessed visually or by using a plate reader.

CompoundTest MicroorganismMIC (µg/mL)
Derivative A (Ether)S. aureusRecord Value
Derivative A (Ether)E. coliRecord Value
Derivative B (Schiff Base)S. aureusRecord Value
Derivative B (Schiff Base)E. coliRecord Value
CiprofloxacinS. aureusRecord Value
CiprofloxacinE. coliRecord Value

Visualizations

Derivatization Pathways

G cluster_start Starting Material cluster_A Strategy A: O-Alkylation cluster_B Strategy B: Schiff Base Formation SM 2,3-Dichloro-6- hydroxybenzaldehyde ProdA Ether Derivative (e.g., 2,3-Dichloro-6- ethoxybenzaldehyde) SM->ProdA  + R-X, Base (Williamson Ether Synthesis)   ProdB Schiff Base Derivative (Imine) SM->ProdB  + R-NH₂, H⁺ cat. (Condensation)  

Caption: Derivatization strategies for this compound.

Antimicrobial Screening Workflow

G A Prepare Compound Stock Solutions C Perform 2-Fold Serial Dilutions in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacteria B->D C->D E Incubate Plate (37°C, 18-24h) D->E F Read Results: Determine MIC E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

References

Application Notes and Protocols for the Synthesis of Schiff Bases from 2,3-Dichloro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for the synthesis, purification, and characterization of novel Schiff bases derived from 2,3-Dichloro-6-hydroxybenzaldehyde. This protocol is designed to be a self-validating system, offering in-depth technical accuracy and field-proven insights into the causality behind experimental choices.

Introduction: The Significance of Substituted Schiff Bases in Medicinal Chemistry

Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are a pivotal class of organic compounds.[1] Their facile synthesis, structural versatility, and wide range of biological activities make them highly attractive scaffolds in drug discovery and development.[2][3] The imine linkage is crucial for their biological activity, which can be modulated by the electronic and steric nature of the substituents on the aldehyde and amine precursors.[4]

The starting material, this compound, is a substituted salicylaldehyde. The presence of a hydroxyl group ortho to the aldehyde facilitates the formation of a stable six-membered ring through intramolecular hydrogen bonding in the resulting Schiff base, a feature known to enhance biological activity. The two chlorine atoms are strong electron-withdrawing groups, which can significantly influence the reactivity of the aldehyde and the pharmacological profile of the final Schiff base derivatives. These compounds are explored for their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[5][6]

Reaction Mechanism: The Chemistry of Imine Formation

The synthesis of a Schiff base is a condensation reaction between a primary amine and an aldehyde or ketone. The reaction proceeds via a two-step mechanism involving a nucleophilic addition followed by a dehydration.[7]

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate called a hemiaminal.

  • Dehydration: The hemiaminal is typically unstable and readily undergoes dehydration (elimination of a water molecule) to form the stable imine, or Schiff base. This step is often acid-catalyzed, as protonation of the hydroxyl group in the hemiaminal makes it a better leaving group (water).

Experimental Workflow

The overall experimental process for the synthesis and characterization of Schiff bases from this compound is depicted in the following workflow diagram.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Reactants: This compound Primary Amine reaction Reaction: - Solvent (e.g., Ethanol) - Optional Catalyst (e.g., Acetic Acid) - Reflux/Stirring start->reaction 1. Mixing precipitation Precipitation/ Crystallization reaction->precipitation 2. Product Formation filtration Filtration & Washing precipitation->filtration 3. Isolation recrystallization Recrystallization filtration->recrystallization 4. Purification drying Drying recrystallization->drying 5. Final Product ftir FT-IR Spectroscopy drying->ftir Analysis nmr NMR Spectroscopy (¹H & ¹³C) drying->nmr Analysis mass_spec Mass Spectrometry drying->mass_spec Analysis

Caption: Experimental workflow for Schiff base synthesis.

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of a Schiff base from this compound and a generic primary amine. The molar ratios and reaction times may require optimization for different amine substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98% Puritye.g., Sigma-AldrichStarting aldehyde
Primary Amine (e.g., Aniline)Reagent Gradee.g., Alfa AesarNucleophilic reactant
Absolute EthanolACS Gradee.g., Fisher ScientificReaction solvent
Glacial Acetic AcidACS Gradee.g., VWROptional catalyst
Diethyl EtherACS Gradee.g., VWRFor washing the final product
Round-bottom flaskAppropriate size-Reaction vessel
Reflux Condenser--To prevent solvent loss upon heating
Magnetic Stirrer and Stir Bar--For homogeneous mixing
Buchner Funnel and Filter Paper--For filtration
Recrystallization Dish--For purification
Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Stir the mixture using a magnetic stirrer until the aldehyde is completely dissolved.

  • Addition of Amine: To the stirred solution, add an equimolar amount (10 mmol) of the chosen primary amine. For solid amines, they can be dissolved in a minimal amount of absolute ethanol before addition.

  • Catalyst Addition (Optional): Add 2-3 drops of glacial acetic acid to the reaction mixture. The acidic environment can catalyze the dehydration of the hemiaminal intermediate, potentially increasing the reaction rate.[2]

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is 2-4 hours.[8]

  • Product Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution as a colored solid. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate several times with cold ethanol or diethyl ether to remove any unreacted starting materials and impurities.

  • Purification by Recrystallization: For higher purity, the crude product should be recrystallized. Dissolve the solid in a minimum amount of hot absolute ethanol. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce the formation of pure crystals.

  • Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Characterization of the Synthesized Schiff Base

The structure of the newly synthesized Schiff base should be confirmed using standard spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups in the molecule.

  • Disappearance of Aldehyde C=O: The absence of a strong absorption band around 1650-1700 cm⁻¹, corresponding to the C=O stretching of the starting aldehyde, is a key indicator of a successful reaction.

  • Appearance of Imine C=N: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band in the region of 1600-1640 cm⁻¹ for the C=N (azomethine) stretching vibration.[9]

  • Presence of -OH Group: A broad absorption band in the region of 3100-3500 cm⁻¹ indicates the presence of the hydroxyl (-OH) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

  • ¹H NMR:

    • The disappearance of the aldehyde proton signal (typically around 9-10 ppm) is expected.

    • A new singlet corresponding to the azomethine proton (-CH=N-) will appear in the downfield region, usually between 8.0 and 9.0 ppm.[10]

    • Signals for the aromatic protons and the protons of the amine moiety will be observed in their respective characteristic regions.

    • A broad singlet for the hydroxyl proton (-OH) is also expected, which is often exchangeable with D₂O.

  • ¹³C NMR:

    • The carbon of the azomethine group (-C=N-) will show a characteristic signal in the range of 145-165 ppm.[10]

    • Signals corresponding to the aromatic carbons of both the aldehyde and amine precursors will be present.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base and to support its structural elucidation. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target compound.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful synthesis of the target Schiff base is confirmed through a multi-faceted characterization approach. The concordance of data from FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a high degree of confidence in the identity and purity of the final product. For instance, the simultaneous disappearance of the aldehyde proton signal in ¹H NMR and the C=O stretching band in FT-IR, coupled with the appearance of the azomethine proton signal and the C=N stretching band, provides strong evidence for the formation of the imine linkage.

References

The Versatile Role of 2,3-Dichloro-6-hydroxybenzaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of contemporary drug discovery and development, the strategic selection of starting materials is paramount to the efficient synthesis of complex and biologically active molecules. Among the vast arsenal of chemical building blocks, 2,3-dichloro-6-hydroxybenzaldehyde has emerged as a particularly valuable scaffold. Its unique substitution pattern, featuring two chlorine atoms and a hydroxyl group ortho to an aldehyde, provides a versatile handle for a variety of chemical transformations, making it a cornerstone in the synthesis of numerous pharmaceutical agents, most notably in the realm of kinase inhibitors.

This comprehensive guide serves as a detailed resource for researchers, scientists, and drug development professionals, offering in-depth application notes and robust protocols for the utilization of this compound in medicinal chemistry. We will explore its critical role in the synthesis of targeted therapies, delve into the causality behind experimental choices, and provide validated, step-by-step methodologies to empower your research endeavors.

Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibition

The primary significance of this compound in medicinal chemistry lies in its utility as a key intermediate in the synthesis of potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Landmark Application: The Synthesis of Lorlatinib (PF-06463922)

A prime example of the pivotal role of this compound is its use in the synthesis of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor. Lorlatinib is a powerful therapeutic agent for the treatment of certain types of non-small cell lung cancer (NSCLC). The dichlorinated phenyl ring of the starting benzaldehyde is a crucial structural motif that contributes to the high potency and selectivity of the final drug molecule.

The ALK and ROS1 fusion proteins are oncogenic drivers in a subset of NSCLCs, leading to uncontrolled cell proliferation and survival through the activation of downstream signaling cascades such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. Lorlatinib effectively inhibits these kinases, thereby blocking these aberrant signaling pathways and inducing tumor cell death.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method in medicinal chemistry for the formation of carbon-carbon bonds. This reaction is particularly relevant for the modification of the this compound core, allowing for the introduction of various aryl and heteroaryl moieties. The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of similar chloro-substituted aromatic compounds, providing a predictive framework for reactions involving this compound.

EntryAryl HalideBoronic Acid/EsterCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
12,6-DichloropyridineHeptyl boronic pinacol esterPd(OAc)₂ / Ad₂PⁿBuLiOᵗBuDioxane/H₂O1001294[1]
24-Bromoanisole2-PyridylboronatePd₂(dba)₃ / Ligand 1K₃PO₄Dioxane1101674[2]
33,5-Bis(trifluoromethyl)bromobenzene2-PyridylboronatePd₂(dba)₃ / Ligand 1K₃PO₄Dioxane1101682[2]
42,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1000.2574[3]

Experimental Protocols

This section provides a detailed, step-by-step methodology for a key transformation involving this compound: the Suzuki-Miyaura cross-coupling reaction. This protocol is designed to be a self-validating system, with explanations for each critical step.

Protocol: Suzuki-Miyaura Coupling of this compound with (4-Aminophenyl)boronic Acid

This protocol describes the synthesis of 4'-amino-2,3-dichloro-[1,1'-biphenyl]-2-ol, a key intermediate for the elaboration into more complex bioactive molecules.

Materials:

  • This compound (1.0 equiv)

  • (4-Aminophenyl)boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.10 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), (4-aminophenyl)boronic acid (1.2 equiv), potassium phosphate (3.0 equiv), palladium(II) acetate (0.05 equiv), and SPhos (0.10 equiv).

    • Causality behind choice: A flame-dried flask under an inert atmosphere is crucial to prevent the deactivation of the palladium catalyst by oxygen and moisture. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl chloride to the palladium center, which is often the rate-limiting step for less reactive aryl chlorides.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.

    • Causality behind choice: A mixture of an organic solvent and water is common for Suzuki reactions, as the base is often more soluble in the aqueous phase, while the organic reactants are in the organic phase. Degassing the solvents is essential to remove dissolved oxygen.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

    • Causality behind choice: Washing with brine removes residual water and inorganic salts from the organic layer.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4'-amino-2,3-dichloro-[1,1'-biphenyl]-2-ol.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Signaling Pathway

ALK_ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_ROS1 ALK/ROS1 Fusion Protein PLCg PLCγ ALK_ROS1->PLCg PI3K PI3K ALK_ROS1->PI3K RAS RAS ALK_ROS1->RAS JAK JAK ALK_ROS1->JAK AKT AKT PI3K->AKT RAF RAF RAS->RAF STAT STAT JAK->STAT mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation STAT->Proliferation mTOR->Proliferation Lorlatinib Lorlatinib (Derived from this compound) Lorlatinib->ALK_ROS1 Inhibition

Caption: Aberrant ALK/ROS1 signaling pathway in cancer and the inhibitory action of Lorlatinib.

Experimental Workflow

Suzuki_Coupling_Workflow Start Start: This compound & (4-Aminophenyl)boronic acid Reaction_Setup Reaction Setup: Add reactants, catalyst, ligand, and base to a Schlenk flask. Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere: Evacuate and backfill with Ar/N₂. Reaction_Setup->Inert_Atmosphere Solvent_Addition Solvent Addition: Add anhydrous dioxane and degassed water. Inert_Atmosphere->Solvent_Addition Reaction Reaction: Heat at 80-100 °C for 12-24h. Solvent_Addition->Reaction Workup Work-up: Cool, dilute with EtOAc and water. Reaction->Workup Extraction Extraction: Separate layers and extract aqueous phase. Workup->Extraction Drying Drying: Wash with brine and dry over Na₂SO₄. Extraction->Drying Purification Purification: Column chromatography. Drying->Purification Product Final Product: 4'-amino-2,3-dichloro-[1,1'-biphenyl]-2-ol Purification->Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,3-Dichloro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dichloro-6-hydroxybenzaldehyde (CAS No: 51571-16-5).[1] This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve yield and purity for this important synthetic intermediate. We will delve into the underlying chemical principles to provide actionable, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common and direct methods for synthesizing this molecule involve the ortho-formylation of 2,3-dichlorophenol. The two principal named reactions for this transformation are:

  • The Reimer-Tiemann Reaction: This classic method involves reacting a phenol with chloroform (CHCl₃) in the presence of a strong base, like sodium hydroxide (NaOH), to introduce a formyl (-CHO) group, primarily at the ortho position.[2][3][4] The reactive electrophile in this reaction is dichlorocarbene (:CCl₂), generated in situ.[5][6]

  • The Duff Reaction (or Hexamine Aromatic Formylation): This reaction uses hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium (often glycerol/boric acid or acetic acid) to introduce the aldehyde group, also with a strong preference for the ortho position.[7][8] While it avoids chlorinated solvents, the Duff reaction is often noted for being generally inefficient, with low to moderate yields.[8][9][10]

Due to the electronic properties and steric hindrance of the starting material, 2,3-dichlorophenol, optimizing either of these reactions is critical for achieving satisfactory yields.

Q2: Why is ortho-formylation favored in these reactions?

In the Reimer-Tiemann reaction, the phenoxide ion formed under basic conditions coordinates with the electrophilic dichlorocarbene. This interaction preferentially directs the carbene to the ortho position, which is activated by the electron-donating nature of the hydroxyl group.[6] This selectivity is a key feature of the reaction for phenols.[2][3] Similarly, the Duff reaction mechanism involves an electrophilic attack on the electron-rich phenol ring, favoring the ortho position unless it is sterically blocked.[7]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of this compound via the Reimer-Tiemann reaction, the more frequently utilized method despite its own challenges.

Problem 1: Consistently Low Yield (<40%)

Q: My overall yield is disappointingly low. What are the primary factors I should investigate?

A low yield is the most common complaint and can stem from several stages of the process. A systematic approach is required to identify the root cause.

  • Cause A: Inefficient Dichlorocarbene Generation & Reaction

    • Explanation: The reaction's success hinges on the efficient generation of dichlorocarbene from chloroform and its subsequent reaction with the 2,3-dichlorophenoxide ion.[3] This is a biphasic reaction, typically involving an aqueous base and an organic chloroform phase.[3][6] Poor mixing can severely limit the interfacial area where the reaction occurs, starving the reaction of its key electrophile.

    • Solution:

      • Vigorous Stirring: Ensure high-speed, vigorous mechanical stirring throughout the chloroform addition and subsequent heating. The mixture should appear as a well-homogenized emulsion.[5]

      • Phase-Transfer Catalysis: Consider adding a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC). A PTC helps shuttle the hydroxide ion into the organic phase and the phenoxide into the chloroform droplets, dramatically increasing the reaction rate.

      • Temperature Control: The reaction is often exothermic once initiated.[6] Maintain a consistent temperature, typically between 60-70°C.[2][5] Overheating can lead to the decomposition of dichlorocarbene and the formation of tars.

  • Cause B: Competing Side Reactions & Isomer Formation

    • Explanation: While ortho-formylation is preferred, some para-formylation can occur, leading to the formation of 3,4-dichloro-2-hydroxybenzaldehyde. Furthermore, under harsh basic conditions and high temperatures, polymeric resinous materials (tars) can form, trapping the product and complicating purification.

    • Solution:

      • Controlled Reagent Addition: Add the chloroform slowly (e.g., dropwise over 1 hour) to the heated phenoxide solution.[2] This maintains a low, steady concentration of dichlorocarbene, favoring the desired reaction over polymerization.

      • Stoichiometry: Use a carefully measured excess of chloroform and base. A typical molar ratio might be 1 (phenol) : 4 (NaOH) : 2-3 (CHCl₃). Insufficient base will result in incomplete phenoxide formation, while insufficient chloroform will lead to unreacted starting material.

  • Cause C: Product Loss During Workup and Purification

    • Explanation: The product, a phenolic aldehyde, is susceptible to degradation and loss during the workup phase. Incomplete acidification, emulsion formation during extraction, or poor choice of recrystallization solvent can significantly reduce the isolated yield.

    • Solution:

      • Acidification: After the reaction, cool the mixture and carefully acidify with a strong acid (e.g., HCl) to a pH of ~4-5 to fully protonate the phenoxide product before extraction.[2]

      • Extraction: Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction. If emulsions form, adding a small amount of brine can help break them.

      • Purification Strategy: Column chromatography is often necessary to separate the desired ortho-isomer from the para-isomer and other impurities. Recrystallization from a solvent system like ethanol/water or toluene/heptane can be effective for final polishing.

Problem 2: The Reaction Stalls or Fails to Go to Completion

Q: My TLC analysis shows a significant amount of starting material (2,3-dichlorophenol) remaining even after several hours. Why?

  • Cause A: Insufficient Base or Inactive Base

    • Explanation: The phenol must be deprotonated to the more nucleophilic phenoxide for the reaction to proceed.[3] If the base (e.g., NaOH pellets) is old and has absorbed significant atmospheric CO₂, its effective concentration will be lower than calculated.

    • Solution: Use fresh, high-purity NaOH or KOH. Consider titrating the base solution to confirm its concentration before use. Ensure a sufficient molar excess is used (at least 3-4 equivalents).

  • Cause B: Low Reaction Temperature

    • Explanation: While the reaction can be exothermic, it requires an initial input of heat to overcome the activation energy for carbene formation.[6] A reaction temperature below 55-60°C may be too low for the reaction to proceed at a reasonable rate.

    • Solution: Ensure the reaction mixture is heated to and maintained at the target temperature (e.g., 65°C) for the prescribed duration (typically 3-5 hours).[5]

Problem 3: The Crude Product is a Dark, Oily Tar

Q: After acidification, my product crashed out as a dark, unmanageable oil instead of a solid. How can I purify this?

  • Explanation: Dark, oily products are indicative of significant tar and polymer formation, which occurs when the reaction temperature is too high or the concentration of reactants is excessive. These impurities inhibit crystallization.

  • Solution:

    • Avoid Direct Crystallization: Do not attempt to directly crystallize the oil. The impurities will prevent the formation of a clean crystal lattice.

    • Column Chromatography: The most effective method is to dissolve the crude oil in a minimal amount of dichloromethane and purify it via flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective at separating the product from the baseline tars and less polar impurities.

    • Preventative Measures for Future Batches:

      • Lower the reaction temperature by 5-10°C.

      • Ensure slow, controlled addition of chloroform.

      • Consider a more dilute reaction setup to dissipate heat more effectively.

Experimental Protocols & Data

Optimized Reimer-Tiemann Protocol

This protocol incorporates best practices to maximize yield and minimize side-product formation.

  • Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 2,3-dichlorophenol (1 eq.) in a 20% aqueous NaOH solution (4 eq.).

  • Heating: Heat the mixture to 65°C with vigorous stirring.

  • Chloroform Addition: Add chloroform (2.5 eq.) dropwise via the dropping funnel over 1 hour, ensuring the temperature does not exceed 70°C.

  • Reaction: After the addition is complete, continue stirring at 65°C for 3 hours. Monitor the reaction's progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Workup: Cool the reaction to room temperature. Carefully acidify the dark mixture with concentrated HCl until the pH is ~4-5.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting crude solid/oil by flash column chromatography.

Comparative Reaction Conditions
ParameterStandard Reimer-TiemannOptimized Reimer-TiemannDuff Reaction
Formylating Agent ChloroformChloroformHexamine
Solvent/Medium Biphasic (H₂O/CHCl₃)[3]Biphasic + PTC (optional)Anhydrous Glycerol/Acid[9]
Temperature 60-70°C60-65°C150-160°C[9]
Typical Yields 20-50%45-65%15-25%[10]
Key Challenge Tar formation, purificationRequires precise controlVery high temp, low yield

Visualizing the Process

Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and solving yield issues.

G cluster_tlc TLC Analysis Results cluster_solutions Corrective Actions start Low Yield Observed check_tlc Analyze Crude by TLC start->check_tlc incomplete High % of Starting Material check_tlc->incomplete Reaction Incomplete? side_products Multiple Side Products / Streaking check_tlc->side_products Side Reactions? good_conversion Clean Conversion, Low Isolated Yield check_tlc->good_conversion Workup/Purification Issue? sol_incomplete Verify Base Activity Increase Reaction Time/Temp Improve Mixing incomplete->sol_incomplete sol_side Lower Reaction Temperature Slow Reagent Addition Check Stoichiometry side_products->sol_side sol_workup Optimize pH in Workup Refine Extraction Technique Use Column Chromatography good_conversion->sol_workup

Caption: Troubleshooting Decision Tree for Low Yield Synthesis.

Reimer-Tiemann Reaction Mechanism

This diagram illustrates the key steps, including the generation of the reactive dichlorocarbene intermediate.

G cluster_0 Step 1: Carbene Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis chloroform CHCl₃ carbanion ⁻CCl₃ chloroform->carbanion + ⁻OH, - H₂O base ⁻OH carbene :CCl₂ (Dichlorocarbene) carbanion->carbene - Cl⁻ intermediate Dichloromethyl Intermediate carbene->intermediate phenol 2,3-Dichlorophenol phenoxide 2,3-Dichlorophenoxide phenol->phenoxide + ⁻OH, - H₂O phenoxide->intermediate + :CCl₂ hydrolysis Hydrolysis (2 ⁻OH, -2 Cl⁻) intermediate->hydrolysis product 2,3-Dichloro-6- hydroxybenzaldehyde hydrolysis->product

Caption: Mechanism of the Reimer-Tiemann Reaction.

References

Recrystallization protocol for purifying crude 2,3-Dichloro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purifying Crude 2,3-Dichloro-6-hydroxybenzaldehyde

This guide provides a comprehensive, troubleshooting-focused protocol for the purification of crude this compound by recrystallization. It is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. The methodologies and principles described herein are grounded in established chemical purification techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions that arise during the recrystallization of polar, aromatic compounds like this compound.

Q1: What is the ideal solvent for recrystallizing this compound?

Answer: The ideal solvent is one that dissolves the compound completely when hot but poorly when cold. For this compound, a moderately polar compound, a mixed-solvent system is often most effective.

  • Primary Recommendation: Ethanol/Water System. Ethanol is a good choice because it can engage in hydrogen bonding with the hydroxyl group, while its alkyl component interacts with the dichlorinated aromatic ring. Water acts as an "anti-solvent" or "poor" solvent. The compound is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation. A small amount of ethanol is then added back to redissolve the precipitate, and the solution is set to cool.

  • Alternative Solvents: Other potential systems include methanol/water or acetone/hexane. A single solvent like ethanol can also be used, though recovery may be lower. For highly non-polar impurities, recrystallization from a solvent like toluene or a hexane/ethyl acetate mixture might be considered. A rule of thumb is that solvents with functional groups similar to the compound often work well[1].

Q2: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

Answer: "Oiling out" occurs when the solid melts in the hot solvent and separates as an insoluble liquid instead of dissolving. This is a common problem when the boiling point of the solvent is higher than the melting point of the solute, or when significant impurities are present, which depresses the melting point.[2][3]

  • Causality: The high temperature of the solution exceeds the melting point of your impure compound, causing it to liquefy rather than dissolve.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the flask to dissolve the oil completely. Add a small amount of additional "good" solvent (e.g., more ethanol in an ethanol/water system) to increase the total volume and keep the compound soluble at a slightly lower temperature upon cooling.[2][4]

    • Ensure Slow Cooling: Cool the solution much more slowly. A rapid temperature drop encourages precipitation over crystallization. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.

    • Change Solvents: If the problem persists, consider a solvent or solvent system with a lower boiling point.

Q3: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?

Answer: This is one of the most common issues in recrystallization and usually points to one of two problems: too much solvent was used, or the solution is supersaturated and requires a nucleation event to begin crystallization.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3][5]

      • Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[2][5]

    • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[4] Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) and then attempt to cool it again.

    • Last Resort: If all else fails, the solvent can be completely removed by rotary evaporation to recover the crude solid, and the recrystallization can be re-attempted with a different solvent system.[4]

Q4: My final product has a low yield. How can I improve it?

Answer: A low yield (e.g., <50%) can be disappointing but is often correctable. The primary goal of recrystallization is purity, which sometimes comes at the cost of yield.

  • Common Causes & Solutions:

    • Excess Solvent: Using too much solvent is the most frequent cause of low recovery, as a significant amount of the product remains dissolved in the cold "mother liquor".[4] To check this, take a drop of the filtrate on a watch glass and let it evaporate. A large amount of solid residue indicates substantial product loss. You can concentrate the mother liquor and cool it again to obtain a second crop of crystals, which may be of slightly lower purity.

    • Premature Filtration: Filtering the crystals before crystallization is complete. Ensure the flask has been cooled sufficiently (e.g., in an ice bath for at least 20-30 minutes) to maximize precipitation.

    • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound even at low temperatures. A different solvent or mixed-solvent ratio may be needed.

Q5: The purified crystals are still colored. How can I obtain a colorless product?

Answer: Colored impurities are common in aromatic compounds due to the presence of highly conjugated side-products.

  • Solution: Activated Charcoal Treatment:

    • Dissolve the crude compound in the minimum amount of hot recrystallization solvent.

    • Remove the flask from the heat and add a very small amount (1-2% of the solute's weight) of activated charcoal (decolorizing carbon).

    • Swirl the mixture and gently reheat to boiling for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the charcoal. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel. Use a pre-heated funnel and flask.

    • Allow the hot, colorless filtrate to cool and crystallize as usual.

Quantitative Data Summary

The selection of solvent and conditions is critical for successful recrystallization. The following table provides a starting point for the purification of this compound.

ParameterRecommended Solvent SystemRationale
Solvent System Ethanol / Deionized WaterEthanol is a good solvent for the polar aromatic compound at high temperatures, while water acts as an effective anti-solvent at lower temperatures, ensuring high recovery.
Typical Ratio ~5-10 mL Ethanol per gram of crude solidThis is an estimate. The goal is to use the minimum amount of hot solvent required to fully dissolve the crude material.
Dissolution Temp. Boiling point of Ethanol (~78 °C)Ensures complete dissolution of the target compound and allows for the removal of any insoluble impurities via hot filtration if necessary.
Cooling Protocol 1. Slow cool to RT (~30-60 min) 2. Ice bath (~20-30 min)Slow initial cooling promotes the growth of large, pure crystals.[4] Subsequent cooling in an ice bath maximizes the yield.

Detailed Experimental Protocol

This protocol outlines the step-by-step methodology for the recrystallization of this compound using an ethanol/water mixed-solvent system.

1. Dissolution of the Crude Solid: a. Place the crude this compound into an appropriately sized Erlenmeyer flask. b. Add a magnetic stir bar and place the flask on a stirrer/hotplate. c. Add a small portion of ethanol, enough to create a slurry. d. Heat the mixture to a gentle boil while stirring. Continue adding ethanol dropwise until the solid just dissolves completely. This is a critical step: adding too much solvent will significantly reduce your final yield.[4]

2. (Optional) Removal of Insoluble or Colored Impurities: a. If insoluble solids remain in the hot solution, perform a hot gravity filtration. b. If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, boil for 2-3 minutes, and then perform a hot gravity filtration.

3. Crystallization: a. Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Large, well-formed crystals should appear during this time. b. Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.

4. Isolation of Pure Crystals: a. Set up a Büchner funnel for vacuum filtration. Place a piece of filter paper in the funnel that fits snugly and wet it with a small amount of cold ethanol. b. Turn on the vacuum and swirl the flask to create a slurry of the crystals in the solvent. Quickly pour the slurry into the Büchner funnel. c. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from their surface. d. Keep the vacuum on for several minutes to pull air through the crystals and help them dry.

5. Drying: a. Transfer the filtered crystals to a pre-weighed watch glass. b. Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid sublimation.

Workflow Visualization

The following diagram illustrates the logical flow of the recrystallization protocol.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4 & 5: Isolation & Drying A Add Crude Solid to Flask B Add Minimum Hot Ethanol to Dissolve A->B C Solution Clear? B->C D Yes C->D E No (Impurities Present) C->E G Slow Cool to Room Temp D->G F Perform Hot Gravity Filtration E->F F->G H Cool in Ice Bath G->H I Vacuum Filter Crystals H->I J Wash with Cold Ethanol I->J K Dry to Constant Weight J->K L Pure Product K->L

Caption: Recrystallization workflow for this compound.

References

Identifying side reactions in 2,3-Dichloro-6-hydroxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dichloro-6-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the success of your synthesis.

I. Troubleshooting Guide: Identifying and Mitigating Side Reactions

The synthesis of this compound, typically achieved through the formylation of 2,3-dichlorophenol, is a nuanced process where minor deviations in reaction conditions can lead to a variety of side products. This section provides a structured approach to identifying and resolving these issues.

Issue 1: Low Yield of the Desired Product

A diminished yield of this compound is a frequent challenge. The root causes often lie in suboptimal reaction conditions or the prevalence of side reactions.

Possible Cause 1: Incomplete Reaction

  • Explanation: The formylation of phenols, particularly halogenated phenols, can be sluggish. Insufficient reaction time or inadequate temperature can lead to a significant amount of unreacted starting material, 2,3-dichlorophenol.

  • Troubleshooting:

    • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the progress of the reaction. A well-chosen solvent system should clearly separate the starting material, product, and major byproducts.

    • Extended Reaction Time: If TLC indicates the presence of the starting material after the initially planned reaction time, consider extending it.

    • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote side reactions. A carefully controlled temperature, often around 60°C for the Reimer-Tiemann reaction, is crucial.[1]

Possible Cause 2: Competing Side Reactions

  • Explanation: Several side reactions can consume the starting material or the product, thereby reducing the overall yield. These are detailed in the subsequent sections.

Issue 2: Presence of Isomeric Byproducts

The formation of isomers is a common side reaction in the formylation of phenols.

Side Reaction: Para-Formylation

  • Description: The primary competing reaction is the formation of the isomeric 4,5-dichloro-2-hydroxybenzaldehyde. In electrophilic aromatic substitution reactions on a phenol, both the ortho and para positions are activated.[2][3]

  • Mechanism: The dichlorocarbene electrophile, generated in the Reimer-Tiemann reaction, can attack the para position of the phenoxide ion, leading to the para-substituted isomer.[4] While ortho-formylation is generally favored, the para-isomer is almost always formed to some extent.[1][5]

  • Identification:

    • NMR Spectroscopy: 1H NMR is a powerful tool for distinguishing between the ortho and para isomers. The coupling patterns of the aromatic protons will be distinct.

    • Chromatography: HPLC and GC-MS can effectively separate and identify the isomers.

  • Mitigation:

    • Reaction Choice: The Reimer-Tiemann reaction inherently provides a mixture of ortho and para products, with the ortho isomer typically predominating.[1][2] Other formylation methods, such as the Duff reaction or Vilsmeier-Haack reaction, might offer different regioselectivity but can also present their own challenges with substituted phenols.[6][7]

    • Purification: Careful column chromatography is usually required to separate the desired ortho isomer from the para byproduct.

Issue 3: Formation of Diformylated and Other Byproducts

Under certain conditions, more complex side reactions can occur, leading to a range of impurities.

Side Reaction: Diformylation

  • Description: The product, this compound, is itself an activated aromatic ring and can undergo a second formylation reaction to yield diformylated products. This is more likely to occur if the reaction conditions are too harsh or if there is a high concentration of the formylating agent.

  • Mitigation:

    • Stoichiometry: Use a controlled amount of the formylating agent (e.g., chloroform in the Reimer-Tiemann reaction). A large excess should be avoided.

    • Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) can help to minimize diformylation.

Side Reaction: Formation of Tar-like Substances

  • Description: Phenols are susceptible to oxidation, especially under basic conditions and at elevated temperatures, leading to the formation of polymeric, tar-like substances.

  • Mitigation:

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.

    • Temperature Control: Avoid excessive heating. The Reimer-Tiemann reaction can be highly exothermic, so careful temperature management is essential.[4]

Summary of Common Side Products and Identification Methods
Side Product Formation Mechanism Identification Method(s)
4,5-Dichloro-2-hydroxybenzaldehydePara-formylation1H NMR, HPLC, GC-MS
Diformylated dichlorophenolsSecond formylation of the productMass Spectrometry, NMR
Unreacted 2,3-dichlorophenolIncomplete reactionTLC, GC-MS
Polymeric/tar-like substancesOxidation of phenolVisual inspection, insolubility

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound.

Q1: What is the most common method for synthesizing this compound?

The most frequently cited method is the Reimer-Tiemann reaction .[2][4][5] This reaction involves the ortho-formylation of a phenol using chloroform and a strong base, such as sodium hydroxide.[2][4] The active electrophile in this reaction is dichlorocarbene, which is generated in situ.[1][4]

Q2: What is the detailed mechanism of the Reimer-Tiemann reaction for this synthesis?

The mechanism proceeds through several key steps:

  • Deprotonation of Chloroform: The hydroxide base deprotonates chloroform to form a trichlorocarbanion.[1][4]

  • Formation of Dichlorocarbene: The trichlorocarbanion undergoes alpha-elimination, losing a chloride ion to form the highly reactive dichlorocarbene.[1][4]

  • Formation of the Phenoxide: The hydroxide base also deprotonates the starting material, 2,3-dichlorophenol, to form the corresponding phenoxide ion. This increases the nucleophilicity of the aromatic ring.[3][4]

  • Nucleophilic Attack: The electron-rich phenoxide attacks the electrophilic dichlorocarbene, primarily at the ortho position.[3][4]

  • Intermediate Formation: This attack leads to the formation of a dichloromethyl-substituted phenol intermediate.[4]

  • Hydrolysis: Under the basic reaction conditions, the dichloromethyl group is hydrolyzed to form the final aldehyde product, this compound.[4]

Q3: Are there alternative synthesis methods to the Reimer-Tiemann reaction?

Yes, other formylation reactions can be considered, although they may have their own limitations:

  • Duff Reaction: This method uses hexamine as the formylating agent in an acidic medium.[7] It typically favors ortho-formylation but is known for often being inefficient.[7][8]

  • Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[9][10] It is effective for electron-rich arenes, but the regioselectivity can be an issue, and it may favor para-substitution in some cases.[6][10]

Q4: What are the key safety precautions to consider during this synthesis?

  • Chloroform: Chloroform is a suspected carcinogen and is toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Strong Bases: Sodium hydroxide and other strong bases are corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Exothermic Reaction: The Reimer-Tiemann reaction can be highly exothermic.[4] The reaction should be cooled appropriately, and the addition of reagents should be done in a controlled manner to prevent a runaway reaction.

  • Pressure Build-up: The reaction generates gases, so it should be performed in an open or vented system to avoid pressure build-up.

III. Experimental Protocols and Visualizations

Protocol 1: Synthesis of this compound via Reimer-Tiemann Reaction

Materials:

  • 2,3-Dichlorophenol

  • Sodium hydroxide

  • Chloroform

  • Deionized water

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in deionized water to create a 10-40% aqueous solution.[1]

  • Add 2,3-dichlorophenol to the sodium hydroxide solution and stir until it is completely dissolved, forming the sodium phenoxide.

  • With vigorous stirring, add an excess of chloroform to the biphasic solution.[1]

  • Heat the reaction mixture to approximately 60°C and maintain this temperature with stirring for several hours.[1] Monitor the reaction progress using TLC.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to separate the desired this compound from isomers and other impurities.

Visualization of the Reimer-Tiemann Reaction and Side Reactions

Reimer_Tiemann_Synthesis start 2,3-Dichlorophenol + Chloroform + NaOH intermediate Formation of Dichlorocarbene & Phenoxide start->intermediate Reaction Initiation side_product_3 Polymeric Tars start->side_product_3 Oxidation product This compound (Desired Product) intermediate->product Ortho-Formylation & Hydrolysis side_product_1 4,5-Dichloro-2-hydroxybenzaldehyde (Para Isomer) intermediate->side_product_1 Para-Formylation side_product_2 Diformylated Products product->side_product_2 Further Formylation Troubleshooting_Workflow start Low Yield or Impure Product check_completion Analyze by TLC/GC-MS start->check_completion incomplete_reaction Incomplete Reaction Detected check_completion->incomplete_reaction Starting Material Present isomers_present Isomeric Byproducts Detected check_completion->isomers_present Isomers Present other_impurities Other Impurities (e.g., tars) Detected check_completion->other_impurities Other Spots/Peaks extend_time Action: Extend Reaction Time / Optimize Temperature incomplete_reaction->extend_time end Pure Product Obtained extend_time->end purify Action: Perform Column Chromatography isomers_present->purify purify->end modify_conditions Action: Use Inert Atmosphere / Control Stoichiometry other_impurities->modify_conditions modify_conditions->end

References

Technical Support Center: Optimizing Coupling Reactions with 2,3-Dichloro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions with 2,3-Dichloro-6-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges presented by this versatile but complex substrate. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your synthetic routes effectively.

Understanding the Substrate: A Molecule of Competing Reactivity

This compound is a highly functionalized aromatic building block. Its reactivity is governed by the interplay of three key features: a phenolic hydroxyl group, a reactive aldehyde, and two vicinal chloro-substituents on an electron-rich aromatic ring. Successful coupling depends on selectively targeting one reactive site while mitigating unwanted side reactions at the others.

The primary challenges arise from:

  • Steric Hindrance: The ortho-position of both the hydroxyl and a chloro group creates significant steric bulk around the C2 and C3 positions, impeding access for catalysts and reagents.

  • Phenolic Acidity: The hydroxyl group is weakly acidic (pKa ≈ 6-8) and will be deprotonated by many bases used in cross-coupling, forming a phenoxide.[1][2] This can lead to O-alkylation/arylation side products or catalyst inhibition through chelation.

  • Chelation: The ortho-hydroxybenzaldehyde moiety can act as a bidentate ligand, potentially sequestering the metal catalyst and stalling the catalytic cycle.

  • Substituent Effects: The electron-donating hydroxyl group activates the ring, while the electron-withdrawing chloro and aldehyde groups deactivate it.[3][4] This electronic push-pull influences the oxidative addition step in cross-coupling reactions.

dot graph "Reactivity_Profile" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

sub [label="this compound", shape=plaintext, fontsize=12, pos="3.5,3.5!"];

// Nodes for reactive sites OH [label="Phenolic -OH", pos="0,2!", fillcolor="#FBBC05", fontcolor="#202124"]; CHO [label="Aldehyde -CHO", pos="7,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C2_Cl [label="C2-Cl", pos="2,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C3_Cl [label="C3-Cl", pos="5,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes for reaction types Ether [label="O-Alkylation/\nO-Arylation", fillcolor="#F1F3F4", fontcolor="#202124"]; CrossCoupling [label="C-C & C-N\nCross-Coupling", fillcolor="#F1F3F4", fontcolor="#202124"]; AldehydeChem [label="Aldehyde\nChemistry", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges connecting sites to reactions OH -> Ether [label="Deprotonation"]; C2_Cl -> CrossCoupling [label="Oxidative\nAddition"]; C3_Cl -> CrossCoupling; CHO -> AldehydeChem [label="Nucleophilic\nAddition"];

// Edge showing interference OH -> CrossCoupling [style=dashed, color="#EA4335", label="Potential\nInterference/\nChelation"]; } dot Caption: Reactivity sites on this compound.

Part 1: General Troubleshooting and FAQs

This section addresses broad issues applicable to most coupling reactions involving this substrate.

Q1: My reaction is not proceeding, and I am recovering only my starting material. What are the first things to check?

A1: When a reaction fails to initiate, the root cause is often related to catalyst activation or fundamental reaction setup.

G Start Reaction Failure: High SM Recovery Inert Is the inert atmosphere (Ar/N2) absolute? Start->Inert Solvent Are solvents anhydrous and degassed? Inert->Solvent Yes Fix Remedy setup and rerun Inert->Fix No Reagents Are all reagents (base, boronic acid, etc.) pure and dry? Solvent->Reagents Yes Solvent->Fix No Catalyst Is the catalyst/precatalyst active? Reagents->Catalyst Yes Reagents->Fix No Temp Is the temperature high enough? Catalyst->Temp Yes Catalyst->Fix No Temp->Fix No Optimize Proceed to reaction-specific optimization (See Part 2) Temp->Optimize Yes

Detailed Checklist:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents were properly degassed. Homocoupling of coupling partners is a common sign of oxygen contamination.[5]

  • Reagent Quality:

    • Solvents: Use anhydrous solvents. Water can interfere with catalyst activity and hydrolyze sensitive reagents.

    • Base: Ensure the base is fresh and dry. For example, potassium phosphate (K₃PO₄) can be hygroscopic. Consider oven-drying the base before use.

    • Coupling Partner: Boronic acids can degrade over time (protodeborylation). Verify their purity.

  • Catalyst Activity: Pre-catalysts require an activation step to generate the active Pd(0) species. If this fails, the reaction will not start. Consider using modern, air-stable pre-catalysts (e.g., G3/G4 Buchwald pre-catalysts) which activate more reliably.[6]

Q2: I'm observing a complex mixture of products and low yield of the desired compound. What are the likely side reactions?

A2: With this substrate, several competing reaction pathways are possible. Identifying the side products is key to optimizing conditions.

Common Side Reactions:

  • O-Alkylation/Arylation: If your coupling partner or other reagents can act as an electrophile, reaction at the deprotonated hydroxyl group is a strong possibility, especially with strong bases.

  • Hydrodehalogenation: The C-Cl bond is replaced by a C-H bond. This is often caused by β-hydride elimination from the catalyst complex or other reduction pathways.[5]

  • Aldehyde Reactions: Strong bases or nucleophilic reagents can react with the aldehyde. If this is a major issue, consider protecting the aldehyde as an acetal before the coupling reaction.

  • Homocoupling: Dimerization of your coupling partner (e.g., boronic acid) suggests the presence of oxygen or inefficient transmetalation.

Part 2: C-C Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, but the steric and electronic properties of this compound require careful optimization.

FAQ: Suzuki-Miyaura Coupling

Q3: I am attempting a Suzuki coupling at one of the C-Cl positions, but the reaction is very slow or gives no yield. How can I improve it?

A3: This is a classic challenge of coupling with a sterically hindered and electronically complex aryl chloride. Success hinges on accelerating the oxidative addition and subsequent steps of the catalytic cycle.

Causality: The rate-limiting step for aryl chlorides is often the initial oxidative addition to the Pd(0) center. The ortho-hydroxyl and adjacent chloro group sterically block the C2-Cl bond. To overcome this, you need a catalyst system that is both bulky and highly electron-rich to promote this difficult step.[6]

Optimization Strategies for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Catalyst/Ligand Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) with a suitable palladium source (e.g., Pd₂(dba)₃) or use a pre-formed pre-catalyst (e.g., XPhos Pd G3).These ligands create a highly active, coordinatively unsaturated Pd(0) species that is sterically demanding, which accelerates both oxidative addition and the final reductive elimination step.
Base Use a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃.These bases are effective in promoting transmetalation without being so strong that they cause significant aldehyde-related side reactions. Cs₂CO₃ is more soluble and can sometimes accelerate slow reactions.[7]
Solvent Anhydrous, degassed polar aprotic solvents like 1,4-Dioxane, Toluene, or THF, often with a small amount of water (e.g., 10:1 ratio).[8]The solvent choice influences catalyst stability and solubility. A small amount of water can sometimes aid in the dissolution of the base and facilitate the catalytic cycle.[9][10]
Temperature 80–110 °C.Higher temperatures are typically required to overcome the activation energy for coupling with aryl chlorides.

Step-by-Step Protocol: Optimized Suzuki-Miyaura Coupling

  • Preparation: To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired boronic acid (1.2–1.5 equiv.), and K₃PO₄ (2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 5-10 minutes.[6]

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–3 mol%).[6]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[6]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

Part 3: C-N Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Forming a C-N bond at the C-Cl position is also challenging due to steric hindrance and the acidic phenol.

FAQ: Buchwald-Hartwig Amination

Q4: My Buchwald-Hartwig reaction is failing. I suspect the phenolic proton is interfering with the strong base required. What should I do?

A4: This is a very common and valid concern. The strong bases typically used in Buchwald-Hartwig amination (e.g., NaOt-Bu, LHMDS) will instantly deprotonate the phenol.[7][11] The resulting phenoxide can coordinate to the palladium center, inhibiting catalysis.

Optimization Strategies for Buchwald-Hartwig Amination

ParameterRecommendationRationale
Catalyst/Ligand Use specialized ligands designed for challenging couplings. Bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) or Josiphos-type ferrocenyl ligands are excellent choices.[12][13]These ligands are designed to stabilize the palladium catalyst, promote oxidative addition to the C-Cl bond, and resist deactivation pathways.
Base Use a weaker base if possible (K₂CO₃, Cs₂CO₃), but this often leads to very slow reactions. A more robust strategy is to use a strong base like LHMDS or K₃PO₄ and carefully control stoichiometry.While strong bases are needed to deprotonate the amine for the catalytic cycle, using a slightly weaker but effective base like K₃PO₄ can sometimes provide a better balance and minimize side reactions.[7]
Solvent Anhydrous, degassed polar aprotic solvents such as Toluene or Dioxane.These solvents are standard for Buchwald-Hartwig reactions and provide good solubility for the catalyst and reagents.[11]
Temperature 90–120 °C.Elevated temperatures are necessary to drive the reaction forward, especially with hindered aryl chlorides.
Alternative Strategy Protect the hydroxyl group as a methyl or benzyl ether before attempting the C-N coupling. The protecting group can be removed in a subsequent step.This completely removes the issue of the acidic proton, simplifying the optimization process. It adds steps but can be more reliable.

dot digraph "Catalytic_Cycle" { graph [fontname="Arial", fontsize=10]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Pd0 [label="L-Pd(0)"]; OA_Complex [label="L-Pd(II)(Ar)(Cl)"]; Amine_Complex [label="[L-Pd(II)(Ar)(HNR'R'')]Cl"]; Amido_Complex [label="L-Pd(II)(Ar)(NR'R'')"]; Product [label="Ar-NR'R''", shape=box, fillcolor="#FFFFFF"]; Catalyst_Regen [label="L-Pd(0)", shape=box, fillcolor="#FFFFFF"];

Pd0 -> OA_Complex [label="Oxidative Addition\n(Ar-Cl)"]; OA_Complex -> Amine_Complex [label="+ Amine (HNR'R'')"]; Amine_Complex -> Amido_Complex [label="+ Base\n- Base-H+Cl-"]; Amido_Complex -> Product [label="Reductive Elimination"]; Product -> Catalyst_Regen [style=invis]; Amido_Complex -> Pd0 [style=dashed, label="Regenerates\nCatalyst"]; } dot Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Part 4: C-O Coupling Reactions (Williamson Ether Synthesis)

This reaction leverages the acidity of the phenolic hydroxyl group to form ethers.

FAQ: Williamson Ether Synthesis

Q5: I am trying to perform an O-alkylation, but I'm getting low yields and recovery of my starting phenol. How can I drive the reaction to completion?

A5: Incomplete O-alkylation is typically due to an insufficiently strong base, a poor leaving group on the electrophile, or steric hindrance.

Optimization Strategies for Williamson Ether Synthesis

ParameterRecommendationRationale
Base Use a strong base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).A sufficiently strong base is required to fully deprotonate the phenol and generate the nucleophilic phenoxide in high concentration. K₂CO₃ is a good starting point.[14][15]
Electrophile Use a reactive alkyl halide (I > Br > Cl) or an alkyl sulfonate (e.g., tosylate, mesylate).A better leaving group on the electrophile will accelerate the Sₙ2 reaction, leading to higher yields and faster reaction times.
Solvent Polar aprotic solvents like DMF, Acetonitrile, or Acetone.These solvents effectively solvate the cation of the base (e.g., K⁺) while poorly solvating the phenoxide anion, thus increasing its nucleophilicity.[15]
Temperature 60–100 °C.Heating is often necessary to overcome the activation energy, especially if using less reactive electrophiles or if there is steric hindrance.

Step-by-Step Protocol: Optimized Williamson Ether Synthesis

  • Preparation: To a round-bottom flask, add this compound (1.0 equiv.) and the chosen base (e.g., K₂CO₃, 1.5–2.0 equiv.).

  • Solvent Addition: Add the anhydrous polar aprotic solvent (e.g., DMF).

  • Electrophile Addition: Add the alkylating agent (1.1–1.3 equiv.) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture, pour it into ice water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

References

2,3-Dichloro-6-hydroxybenzaldehyde stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-dichloro-6-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, long-term storage, and troubleshooting of common experimental issues related to this compound.

Frequently Asked Questions (FAQs) on Stability and Storage

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by three factors:

  • Oxidation: Like many benzaldehydes, the aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (2,3-dichloro-6-hydroxybenzoic acid), especially in the presence of atmospheric oxygen.[1] This process can be accelerated by light and elevated temperatures.

  • Light Sensitivity: Aromatic aldehydes, particularly those with hydroxyl groups, can be sensitive to light. UV radiation can promote the formation of radical species, leading to degradation and the formation of colored impurities.[2]

  • Moisture: The presence of water can facilitate hydrolytic processes and may also act as a proton source in certain degradation pathways. It is crucial to store the compound under dry conditions.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For optimal long-term stability, we recommend the following storage conditions. Adherence to these conditions will minimize degradation and ensure the integrity of your material for experimental use.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of potential oxidative and degradative reactions.
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)[3]Minimizes contact with atmospheric oxygen, thereby preventing oxidation of the aldehyde group.
Light In an amber or opaque containerProtects the compound from light-induced degradation.
Container Tightly sealed containerPrevents the ingress of moisture and atmospheric gases.
Q3: I've noticed a slight discoloration of my this compound powder over time. What could be the cause and is it still usable?

A3: Discoloration, often a yellowish or brownish tint, is a common indicator of degradation in benzaldehyde derivatives. This is typically due to the formation of oxidized impurities and potentially polymeric byproducts.

  • Cause: The most likely cause is slow oxidation from prolonged exposure to air and/or light.

  • Usability: The usability of the material depends on the extent of degradation and the sensitivity of your application. For many synthetic purposes, a minor discoloration might not significantly impact the outcome. However, for applications requiring high purity, such as in the final steps of pharmaceutical synthesis or for analytical standard preparation, we recommend assessing the purity of the material before use. A simple purity check can be performed using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide for Experimental Applications

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Low Yield in Condensation or Cross-Coupling Reactions
  • Observation: The yield of your desired product is significantly lower than expected.

  • Potential Causes & Solutions:

    • Degraded Starting Material: The aldehyde may have partially oxidized to the corresponding carboxylic acid, which is unreactive under typical conditions for aldehyde chemistry.

      • Troubleshooting Step: Assess the purity of your this compound using HPLC or NMR (see Recommended Protocols section). If significant degradation is observed, it is advisable to use a fresh batch or purify the existing material.

    • Suboptimal Reaction Conditions: Halogenated benzaldehydes can be prone to side reactions like dehalogenation under certain cross-coupling conditions.[4]

      • Troubleshooting Step: If dehalogenation is a suspected side reaction, consider using weaker, non-nucleophilic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and ensure strictly anhydrous conditions.[4]

    • Incomplete Reaction: The reaction may not have reached completion.

      • Troubleshooting Step: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the starting aldehyde spot and the appearance of the product spot will indicate the reaction's progress.

Diagram: Potential Degradation Pathway

The primary degradation pathway for this compound is the oxidation of the aldehyde group to a carboxylic acid.

G A This compound B 2,3-Dichloro-6-hydroxybenzoic Acid A->B Oxidation (Air, Light) C [O]

Caption: Oxidation of this compound.

Recommended Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting the presence of its primary oxidation product.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% Formic Acid

  • B: Acetonitrile with 0.1% Formic Acid

Gradient Program:

Time (min)%A%B
07030
153070
203070
217030
257030

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute as necessary for analysis.

Expected Results:

  • The main peak corresponding to this compound should be observed.

  • The primary degradation product, 2,3-dichloro-6-hydroxybenzoic acid, will elute earlier than the aldehyde under these reverse-phase conditions due to its higher polarity. The presence of a significant peak at a shorter retention time could indicate oxidation.

Diagram: HPLC Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A Weigh Compound B Dissolve in Acetonitrile/Water A->B C Dilute to Working Concentration B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Integrate Peaks F->G H Calculate Purity (%) G->H I Identify Impurities G->I

Caption: Workflow for HPLC purity assessment.

References

Technical Support Center: Methodologies for Preventing Byproduct Formation in Reactions with 2,3-Dichloro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dichloro-6-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during reactions with this versatile but sensitive reagent. Our goal is to equip you with the knowledge to anticipate and prevent the formation of unwanted byproducts, ensuring the integrity and success of your synthetic routes.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction mixture containing this compound is turning a dark color (e.g., brown, yellow, or purple). What is causing this, and how can I prevent it?

This discoloration is a classic sign of phenol oxidation.[1][2] The phenolic hydroxyl group in this compound is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, light, or elevated temperatures.[1][2] This process leads to the formation of highly colored quinone-type structures and can also result in the creation of polymeric byproducts.[1]

Prevention Strategies:

  • Inert Atmosphere: The most effective way to prevent oxidation is to remove molecular oxygen from your reaction environment. This can be achieved by working under an inert atmosphere of nitrogen or argon.

  • Antioxidants: The addition of a sacrificial antioxidant can protect your primary compound by being preferentially oxidized.[1][3]

  • Chelating Agents: Trace metal ions, such as copper and iron, can act as catalysts for oxidation.[2] Adding a chelating agent like EDTA can sequester these ions and inhibit their catalytic activity.

FAQ 2: I am attempting an electrophilic aromatic substitution on the ring of this compound, but I'm getting a mixture of isomers. How can I achieve better regioselectivity?

The regiochemical outcome of electrophilic aromatic substitution is dictated by the directing effects of the substituents already on the ring. In this compound, you have:

  • -OH (hydroxyl): A strongly activating, ortho, para-directing group.[4][5][6]

  • -Cl (chloro): Deactivating, but also ortho, para-directing groups.

  • -CHO (aldehyde): A deactivating, meta-directing group.

The powerful activating effect of the hydroxyl group will dominate, directing incoming electrophiles primarily to the positions ortho and para to it. However, the interplay of all three substituents can lead to a lack of selectivity. To control the reaction, it is highly recommended to protect the phenolic hydroxyl group.[4] By converting the hydroxyl group into an ether or an ester, you temporarily mask its powerful activating and directing influence, which can allow for more predictable substitution patterns based on the remaining substituents.

FAQ 3: How do I select the most appropriate protecting group for the hydroxyl function on this compound?

Choosing the right protecting group is crucial and depends on the specific conditions of your subsequent reaction steps. The ideal protecting group should be easy to install, stable under your reaction conditions, and easy to remove with high yield under mild conditions.[7]

A Decision-Making Workflow for Protecting Group Selection:

G start Start: Need to protect the phenolic -OH q1 Are your subsequent reaction conditions basic or nucleophilic? start->q1 q2 Are your subsequent reaction conditions acidic? q1->q2 No pg1 Consider an Ether-based protecting group (e.g., Methyl, Benzyl) q1->pg1 Yes q3 Do you need very mild deprotection conditions? q2->q3 No pg4 Ester-based protecting groups are likely not suitable. q2->pg4 Yes pg2 Consider an Acetal-based protecting group (e.g., MOM, THP) q3->pg2 No pg3 Consider a Silyl Ether-based protecting group (e.g., TBDMS, TIPS) q3->pg3 Yes

Caption: Decision workflow for selecting a suitable phenolic protecting group.

FAQ 4: I am observing the formation of an insoluble, tar-like material in my reaction. What is the likely cause of this?

The formation of insoluble or polymeric material is often a consequence of uncontrolled oxidation.[1] As mentioned in FAQ 1, the oxidation of phenols can lead to highly reactive quinone intermediates. These intermediates can then undergo polymerization reactions, resulting in the formation of intractable, high-molecular-weight substances. To mitigate this, it is essential to rigorously exclude oxygen from your reaction, as detailed in the troubleshooting guide below.

Troubleshooting Guides

Guide 1: Protocol for Preventing Oxidation of this compound

This guide provides a step-by-step protocol for minimizing oxidation during your reaction.

Experimental Protocol:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon) to remove any adsorbed moisture and oxygen.

  • Inert Atmosphere Setup: Assemble your reaction apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and gas inlet/outlet). Purge the entire system with your chosen inert gas for at least 15-20 minutes. Maintain a gentle positive pressure of the inert gas throughout the reaction.

  • Solvent Degassing: Use a degassed solvent. This can be achieved by bubbling the inert gas through the solvent for 30-60 minutes or by using several freeze-pump-thaw cycles.

  • Reagent Addition: Add the this compound and any other solid reagents to the flask under a positive flow of inert gas. If adding liquid reagents, use a syringe through a rubber septum.

  • Optional - Addition of Antioxidant: If your reaction is particularly sensitive to oxidation, consider adding a small amount (catalytic or stoichiometric, depending on the need) of an antioxidant like butylated hydroxytoluene (BHT).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The absence of dark coloration is a good visual indicator that oxidation is being suppressed.

Data Summary Table: Comparison of Oxidation Prevention Methods

MethodKey Reagents/SetupTypical EfficacyNotes
Inert Atmosphere Nitrogen or Argon gas, Schlenk lineHighThe most common and effective method.[1]
Antioxidants BHT, Ascorbic AcidModerate to HighUseful when an inert atmosphere is difficult to maintain.[1][3]
Chelating Agents EDTAVariableEffective against metal-catalyzed oxidation.[2]
Guide 2: Selecting and Applying a Phenolic Protecting Group

Protecting the hydroxyl group is a key strategy for preventing a range of side reactions.[4][7][8]

General Workflow for Protection and Deprotection:

G A Start with This compound B Step 1: Protection React with protecting group reagent A->B C Protected Intermediate (e.g., Ether or Ester) B->C D Step 2: Main Reaction (e.g., Electrophilic Substitution) C->D E Functionalized Intermediate D->E F Step 3: Deprotection Remove protecting group E->F G Final Product F->G G cluster_0 Without Protection cluster_1 With Protection A This compound (-OH is strongly activating) C Mixture of Isomers (Poor Regioselectivity) A->C Uncontrolled Substitution B Electrophile (E+) B->C D Protected Aldehyde (-OPG is less activating) F Single Major Isomer (Improved Regioselectivity) D->F Controlled Substitution E Electrophile (E+) E->F

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,3-Dichloro-6-hydroxybenzaldehyde and 3,5-Dichloro-2-hydroxybenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the selection of the appropriate starting material is paramount to achieving desired reaction outcomes, yields, and purity. Substituted benzaldehydes, in particular, are versatile building blocks. This guide provides an in-depth technical comparison of the reactivity of two closely related isomers: 2,3-dichloro-6-hydroxybenzaldehyde and 3,5-dichloro-2-hydroxybenzaldehyde. Understanding the nuanced differences in their chemical behavior, dictated by the positioning of their substituent groups, is critical for rational reaction design and process optimization.

Introduction: Structural Isomers with Distinct Personalities

This compound and 3,5-dichloro-2-hydroxybenzaldehyde share the same molecular formula (C₇H₄Cl₂O₂) and functional groups: a benzaldehyde moiety, a hydroxyl group, and two chlorine atoms. However, the arrangement of these substituents on the benzene ring gives rise to significant differences in their electronic and steric environments, which in turn governs their reactivity.

CompoundThis compound3,5-Dichloro-2-hydroxybenzaldehyde
Structure this compound3,5-Dichloro-2-hydroxybenzaldehyde
CAS Number 51571-16-590-60-8
Molecular Weight 191.01 g/mol 191.01 g/mol
Appearance Not explicitly stated, likely a solidPale yellow crystalline powder
Melting Point Not available95-97 °C

Theoretical Framework: Unraveling the Electronic and Steric Landscape

The reactivity of these isomers is primarily influenced by the interplay of electronic effects (inductive and resonance) and steric hindrance imparted by the chlorine, hydroxyl, and aldehyde groups.

Electronic Effects:

  • Chlorine: Acts as an electron-withdrawing group via induction (-I effect) due to its high electronegativity, and a weak electron-donating group through resonance (+R effect) by delocalizing its lone pairs into the aromatic ring. The net effect is deactivation of the ring towards electrophilic substitution.

  • Hydroxyl Group (-OH): A strong activating group that donates electron density to the ring through resonance (+R effect), particularly at the ortho and para positions.

  • Aldehyde Group (-CHO): A deactivating group that withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects.

Intramolecular Hydrogen Bonding:

A key feature of both molecules is the potential for intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the aldehyde. This interaction can influence the acidity of the hydroxyl group and the electrophilicity of the aldehyde. In 3,5-dichloro-2-hydroxybenzaldehyde, this intramolecular hydrogen bond has been confirmed and contributes to the formation of a layer crystal structure. While not explicitly documented for the 2,3-dichloro-6-hydroxy isomer, its formation is highly probable due to the ortho positioning of the hydroxyl and aldehyde groups.

Comparative Reactivity Analysis

Acidity of the Hydroxyl Group (pKa)

The acidity of the phenolic hydroxyl group is a critical parameter, influencing its nucleophilicity in reactions like etherification. The electron-withdrawing chlorine atoms are expected to increase the acidity (lower the pKa) compared to unsubstituted salicylaldehyde (pKa ≈ 8.3).

  • 3,5-Dichloro-2-hydroxybenzaldehyde: A predicted pKa value for this isomer is approximately 6.27. The two chlorine atoms, particularly the one para to the hydroxyl group, effectively stabilize the phenoxide anion through their electron-withdrawing inductive effects.

Reactivity of the Aldehyde Group: Nucleophilic Addition

The aldehyde functional group is susceptible to nucleophilic addition reactions, a cornerstone of its synthetic utility. The rate of these reactions is largely dependent on the electrophilicity of the carbonyl carbon.

  • Electronic Influence: The electron-withdrawing nature of the two chlorine atoms in both isomers increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles compared to unsubstituted salicylaldehyde.

  • Steric Hindrance: This is where a significant difference between the two isomers is expected.

    • In This compound , the aldehyde group is flanked by a chlorine atom at the ortho position. This will create substantial steric hindrance, potentially impeding the approach of bulky nucleophiles.

    • In 3,5-dichloro-2-hydroxybenzaldehyde , the aldehyde group has a hydrogen atom on one side and the hydroxyl group on the other, presenting a less sterically crowded environment for an incoming nucleophile.

Therefore, 3,5-dichloro-2-hydroxybenzaldehyde is predicted to be more reactive towards nucleophilic addition reactions than this compound, especially with sterically demanding nucleophiles.

G start Start prepare Prepare reactant solutions (aldehyde and amine) start->prepare mix Mix solutions at constant temperature prepare->mix monitor Monitor reaction progress (e.g., UV-Vis or NMR) mix->monitor analyze Determine initial reaction rates monitor->analyze compare Compare rates to determine relative reactivity analyze->compare end End compare->end

A Comparative Bioactivity Study of Mono- and Di-Chlorinated Hydroxybenzaldehydes: From Antioxidant Potential to Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chemical Nuances of Chlorinated Hydroxybenzaldehydes

In the landscape of drug discovery and development, the family of phenolic compounds is a cornerstone, revered for its vast structural diversity and broad spectrum of biological activities. Within this family, hydroxybenzaldehydes serve as critical synthons and bioactive molecules. The strategic addition of chlorine atoms to the aromatic ring—a common practice in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties—gives rise to mono- and di-chlorinated hydroxybenzaldehydes. These halogenated derivatives often exhibit enhanced or entirely new biological profiles compared to their parent compounds.

This guide provides an in-depth comparative analysis of the bioactivity of key mono- and di-chlorinated hydroxybenzaldehydes, focusing on salicylaldehyde (2-hydroxybenzaldehyde) congeners such as 3-chloro-, 5-chloro-, and 3,5-dichloro-salicylaldehyde. We will dissect their performance across three fundamental domains of bioactivity: antioxidant capacity, antimicrobial efficacy, and cellular cytotoxicity. By synthesizing experimental data and elucidating the structure-activity relationships (SAR), this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to harness the potential of these versatile compounds.

Section 1: Antioxidant Activity - A Tale of Electron Donation and Radical Stability

The antioxidant potential of phenolic compounds is fundamentally linked to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[1] The efficacy of this process is governed by the stability of the resulting phenoxyl radical.

Mechanistic Considerations: The Role of Chlorine

The introduction of chlorine, an electron-withdrawing group, onto the phenolic ring has a complex, often counterintuitive, effect on antioxidant activity. While electron-donating groups typically enhance antioxidant capacity by stabilizing the phenoxyl radical through resonance, electron-withdrawing groups like chlorine can decrease the electron density of the ring, making hydrogen donation more difficult.

However, the position of the chlorine atom is critical. It can influence the O-H bond dissociation enthalpy and the stability of the resulting radical. For hydroxybenzaldehydes, studies on natural, non-chlorinated variants have shown that compounds like p-hydroxybenzaldehyde and salicylaldehyde possess negligible activity in standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) test.[2] This suggests that significant antioxidant activity in chlorinated derivatives is not a given and is highly dependent on the specific substitution pattern. The primary mechanism involves the transfer of a hydrogen atom (HAT) or an electron (ET) to a free radical.[3]

G cluster_antioxidant Antioxidant Mechanism (HAT) Phenol Chlorinated Hydroxybenzaldehyde (Ar-OH) Radical Free Radical (R•) Phenoxyl Stable Phenoxyl Radical (Ar-O•) Neutralized Neutralized Molecule (RH)

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a foundational method for screening antioxidant capacity, relying on the color change of the stable DPPH radical from purple to yellow upon reduction by an antioxidant.[4][5]

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM working solution of DPPH in methanol. Ensure the solution is fresh and protected from light. The absorbance at 517 nm should be approximately 1.0.[5]

    • Prepare stock solutions of the test compounds (e.g., 1 mg/mL) in methanol. Create a series of dilutions to determine the IC50 value.

    • Ascorbic acid or Trolox should be used as a positive control.[6]

  • Assay Procedure (96-well plate format):

    • To each well, add 100 µL of the test compound dilution.

    • Add 100 µL of the DPPH working solution to each well.

    • For the control well, add 100 µL of methanol instead of the test compound.

    • For the blank, add 200 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[2]

    • Measure the absorbance of each well at 517 nm using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100[5]

    • Plot the % inhibition against the concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, typically through linear regression analysis.

Section 2: Antimicrobial Efficacy - A Structure-Dependent Defense

The antimicrobial properties of substituted salicylaldehydes are well-documented, with activity spectra that are highly dependent on the nature and position of substituents on the aromatic ring.[5] Halogenation, in particular, has been shown to produce highly active compounds.[5][7]

Comparative Performance Against Key Pathogens

A systematic study by Pelttari et al. provides crucial comparative data on the minimal inhibitory concentrations (MIC) of various chlorinated salicylaldehydes against a panel of bacteria and yeasts.[7] The data clearly indicates that while the parent salicylaldehyde has minimal activity, chlorination dramatically enhances antimicrobial potency. The degree and position of chlorination create distinct activity profiles for each microbe, highlighting the importance of SAR in this class of compounds.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)B. cereus (MIC, µg/mL)C. albicans (MIC, µg/mL)S. cerevisiae (MIC, µg/mL)
Salicylaldehyde1250250012502500>2500
3-Chloro-salicylaldehyde 31331315678 39
5-Chloro-salicylaldehyde 1563137839 20
3,5-Dichloro-salicylaldehyde 78 15639 20 10
Amphotericin B (Control)---0.61.2
Data synthesized from Pelttari et al. (2011).[7]

Field-Proven Insights:

  • Potency against Yeasts: The data reveals a remarkable sensitivity of yeasts (C. albicans and S. cerevisiae) to chlorinated salicylaldehydes. The MIC values for 3,5-dichloro-salicylaldehyde (10-20 µg/mL) are particularly potent, suggesting these compounds are promising candidates for antifungal drug development.[7]

  • Effect of Di-chlorination: For all microbes tested, 3,5-dichloro-salicylaldehyde consistently demonstrated the highest activity, indicating that increased chlorination and lipophilicity enhance its ability to disrupt microbial cells.

  • Gram-Positive vs. Gram-Negative: While active against both, the compounds generally show greater potency against the Gram-positive S. aureus and B. cereus compared to the Gram-negative E. coli, which possesses a more complex outer membrane that can act as a barrier.

G

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent, providing a quantitative measure of its inhibitory potency.[8][9]

Methodology:

  • Preparation of Compounds and Media:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • In a sterile 96-well microtiter plate, perform a two-fold serial dilution of each compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast) to achieve a range of final concentrations. The final volume in each well should be 100 µL.[10]

  • Inoculum Preparation:

    • Grow the microbial strain overnight on an appropriate agar plate.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]

    • Dilute this standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after addition.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial inoculum to each well containing the test compound, bringing the total volume to 200 µL.

    • Include a positive control (medium + inoculum, no compound) and a negative control (medium only).

    • Seal the plate and incubate at 37°C for 18-24 hours.[8]

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well).[9]

Section 3: Cytotoxicity - Balancing Efficacy and Safety

While potent bioactivity is desirable, understanding a compound's cytotoxicity is paramount for any therapeutic application. The evaluation against cancer cell lines provides a measure of anti-proliferative potential, while testing against normal cell lines indicates general toxicity.

Structure-Activity Relationship in Cytotoxicity

The cytotoxic profile of chlorinated hydroxybenzaldehydes is strongly influenced by halogenation. Studies on related structures, such as salicylaldehyde hydrazones, have demonstrated that the introduction of a chlorine or bromine atom can significantly increase cytotoxicity.[11] For instance, a derivative of 5-chlorosalicylaldehyde, (E)-N′-[1-(5-chloro-2-hydroxyphenyl)ethylidene]isonicotinoylhydrazide (CHAPI), showed potent cytotoxic activity with an IC50 value of 0.65 µM against the MCF-7 breast cancer cell line.[11][12] This suggests that the 5-chloro-salicylaldehyde scaffold is a promising starting point for developing anticancer agents.

In a broader context, studies on chlorophenols have established a clear link between the degree of chlorination and toxicity.[8] This trend likely extends to chlorinated hydroxybenzaldehydes, where increased lipophilicity from additional chlorine atoms may enhance membrane permeability and interaction with intracellular targets.

Compound ScaffoldCell LineActivity (IC50)
5-Chlorosalicylaldehyde Derivative (CHAPI)MCF-7 (Breast Cancer)0.65 µM
5-Chlorosalicylaldehyde-Copper ComplexHeLa (Cervical Cancer)8.2 µM
Data synthesized from Potucková et al. (2014) and related sources discussing derivatives.[4][11][12]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13]

Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cell lines (e.g., HeLa, MCF-7) in appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with solvent) and an untreated control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.[15]

  • Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).

G

Conclusion and Future Directions

This comparative guide demonstrates that mono- and di-chlorinated hydroxybenzaldehydes are a class of compounds with significant and highly tunable biological activities. The structure-activity relationships reveal clear trends:

  • Antioxidant potential is likely modest and highly dependent on substitution patterns that are not yet fully elucidated for this specific chlorinated series.

  • Antimicrobial activity is dramatically enhanced by chlorination, with di-chlorinated species showing broad-spectrum and potent effects, particularly against pathogenic yeasts.[7]

  • Cytotoxicity is also amplified by halogenation, making these scaffolds intriguing for the development of novel anti-proliferative agents, though selectivity remains a key consideration.[11]

For researchers and drug development professionals, these findings highlight 3,5-dichloro-salicylaldehyde as a particularly promising lead compound for antimicrobial and potentially anticancer applications. Future work should focus on a comprehensive and standardized evaluation of a wider array of chlorinated isomers to build more precise Quantitative Structure-Activity Relationship (QSAR) models.[13] Such models will be invaluable in predicting the bioactivity of novel derivatives, accelerating the journey from chemical synthesis to clinical application.

References

A Comparative Guide to the Analytical Validation of 2,3-Dichloro-6-hydroxybenzaldehyde Purity by HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 2,3-Dichloro-6-hydroxybenzaldehyde purity, with a primary focus on High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). We will explore the causality behind experimental choices, present a detailed HPLC-MS validation protocol, and objectively compare its performance with alternative techniques, supported by experimental principles and data.

The Criticality of Purity for this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities, which can arise from starting materials, intermediates, by-products, or degradation, may exhibit toxicity or alter the pharmacological profile of the API.[1][2] Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

HPLC-MS: The Gold Standard for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has emerged as a powerhouse for pharmaceutical analysis.[3][4] This hyphenated technique offers unparalleled specificity and sensitivity, making it ideal for separating, identifying, and quantifying the main component and any trace-level impurities in a sample.[5][6]

The choice of HPLC-MS is predicated on its ability to:

  • Separate complex mixtures: The chromatographic separation power of HPLC resolves the target analyte from structurally similar impurities.

  • Provide molecular weight information: The mass spectrometer provides highly specific mass-to-charge ratio (m/z) data, enabling unambiguous identification of known and unknown impurities.

  • Achieve high sensitivity: HPLC-MS can detect and quantify impurities at parts-per-million (ppm) levels or lower, which is crucial for meeting stringent regulatory limits.[5]

A Self-Validating HPLC-MS Protocol for this compound Purity

The following protocol is a robust, self-validating system designed to ensure the accuracy and reliability of the analytical data, in line with international regulatory guidelines such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[7][8][9][10]

HPLC_MS_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplcms HPLC-MS Analysis cluster_validation Method Validation cluster_results Data Analysis & Reporting prep_standard Prepare Standard Solutions hplc_separation Chromatographic Separation prep_standard->hplc_separation prep_sample Prepare Sample Solution prep_sample->hplc_separation ms_detection Mass Spectrometric Detection hplc_separation->ms_detection specificity Specificity ms_detection->specificity linearity Linearity & Range ms_detection->linearity accuracy Accuracy ms_detection->accuracy precision Precision ms_detection->precision lod_loq LOD & LOQ ms_detection->lod_loq robustness Robustness ms_detection->robustness data_analysis Data Interpretation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Validation Report data_analysis->report

Caption: Workflow for the analytical validation of this compound purity by HPLC-MS.

1. Materials and Reagents:

  • This compound reference standard (purity >99.5%)

  • Potential impurities (e.g., 2,3-dichlorophenol, starting materials from synthesis)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, column compartment, and a diode array detector (DAD).

  • Mass spectrometer (e.g., single quadrupole or time-of-flight) with an electrospray ionization (ESI) source.

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • DAD Detection: 254 nm

4. Mass Spectrometric Conditions:

  • Ionization Mode: ESI negative

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow: 600 L/hr

  • Scan Range: m/z 50-500

5. Validation Parameters and Acceptance Criteria (based on ICH Q2(R1) guidelines): [8][11][12]

Validation ParameterProcedureAcceptance Criteria
Specificity Analyze blank, reference standard, sample, and spiked sample with potential impurities.The peak for this compound should be well-resolved from any impurities (Resolution > 2.0). No interfering peaks at the retention time of the analyte in the blank.
Linearity Prepare at least five concentrations of the reference standard (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Range Determined from the linearity study.The range should cover the expected working concentrations for the assay.
Accuracy Analyze samples spiked with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, 120%).Percent recovery should be within 98.0% to 102.0%.
Precision - Repeatability (Intra-day): Six replicate injections of the same sample. - Intermediate Precision (Inter-day): Analysis on different days, by different analysts, or with different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).System suitability parameters should remain within acceptable limits.

Comparative Analysis of Alternative Purity Assessment Methods

While HPLC-MS is a powerful tool, other analytical techniques can also be employed for the purity determination of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, the nature of the impurities, and available instrumentation.

Comparative Method Performance
ParameterHPLC-MSGas Chromatography (GC-MS)Capillary Electrophoresis (CE)Titrimetry
Principle Separation based on partitioning between a mobile and stationary phase, with mass-based detection.Separation based on volatility and interaction with a stationary phase, with mass-based detection.Separation based on differential migration in an electric field.Chemical reaction with a standard solution.
Specificity Very HighHighHighLow to Moderate
Sensitivity Very High (ppm to ppb)Very High (ppm to ppb)High (ppm)Moderate (percent level)
Sample Throughput ModerateModerateHighLow
Impurity Profiling ExcellentExcellent for volatile impuritiesGood for charged impuritiesNot suitable
Instrumentation Cost HighHighModerateLow
Ideal Application Comprehensive purity and impurity analysis, identification of unknowns.Analysis of volatile impurities and residual solvents.Analysis of charged species and chiral separations.Assay of the main component (aldehyde functional group).
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent alternative for the analysis of volatile and thermally stable compounds.[13][14][15] For this compound, derivatization might be necessary to improve its volatility and thermal stability.

Advantages:

  • High resolution for volatile compounds.

  • High sensitivity, especially for trace-level volatile impurities.[14]

Disadvantages:

  • Not suitable for non-volatile or thermally labile impurities.

  • Derivatization can add complexity and potential for error.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is particularly well-suited for the analysis of charged molecules.[7][10][16][17] Given the acidic nature of the hydroxyl group in this compound, CE can be a viable technique.

Advantages:

  • High separation efficiency and resolution.[18]

  • Low sample and reagent consumption.

  • Fast analysis times.

Disadvantages:

  • Lower concentration sensitivity compared to HPLC-MS.

  • Can be more sensitive to matrix effects.

Titrimetry

Titrimetric methods, such as oximation, provide a direct measure of the aldehyde functional group content.[11][12] This technique is based on the reaction of the aldehyde with hydroxylamine hydrochloride to form an oxime and hydrochloric acid, which is then titrated with a standard base.

Advantages:

  • Provides an absolute measure of the analyte.

  • Low cost and simple instrumentation.

Disadvantages:

  • Lacks specificity; it will react with any aldehyde or ketone impurities present.

  • Lower sensitivity compared to chromatographic methods.

Conclusion: Selecting the Optimal Analytical Method

The selection of an analytical method for the purity validation of this compound should be guided by a risk-based approach and the intended purpose of the analysis.

Method_Selection start Define Analytical Objective q1 Comprehensive Impurity Profile Needed? start->q1 q2 Volatile Impurities a Concern? q1->q2 No hplcms HPLC-MS q1->hplcms Yes q3 Charged Impurities Present? q2->q3 No gcms GC-MS q2->gcms Yes q4 Assay of Aldehyde Content Sufficient? q3->q4 No ce Capillary Electrophoresis q3->ce Yes q4->hplcms No titrimetry Titrimetry q4->titrimetry Yes

Caption: Decision tree for selecting an analytical method for this compound purity.

For comprehensive purity and impurity profiling, HPLC-MS stands out as the most robust and informative technique, providing the specificity and sensitivity required to meet modern pharmaceutical quality standards. GC-MS is a valuable complementary technique for addressing volatile impurities. Capillary Electrophoresis offers a high-efficiency alternative, particularly for charged species, while Titrimetry remains a simple and cost-effective method for the direct assay of the aldehyde content.

Ultimately, a thorough understanding of the synthetic route and potential degradation pathways of this compound will inform the most appropriate analytical strategy. A validated HPLC-MS method, as detailed in this guide, provides a high degree of confidence in the quality and consistency of this critical pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 2,3-Dichloro-6-hydroxybenzaldehyde in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Chemical Biology

This guide provides a comprehensive framework for researchers to systematically evaluate the cross-reactivity of 2,3-Dichloro-6-hydroxybenzaldehyde. We will move beyond a simple list of protocols to explain the causal logic behind experimental design, ensuring that the generated data is robust, interpretable, and self-validating. Our approach is grounded in established principles of enzyme kinetics and assay development.[6][7]

Physicochemical Profile of the Test Compound

  • Compound: this compound

  • Molecular Formula: C₇H₄Cl₂O₂[3]

  • Molecular Weight: 191.01 g/mol

  • Structural Features of Interest:

    • Aldehyde Group: A primary site for potential interaction with aldehyde dehydrogenases (ALDHs) and other carbonyl-metabolizing enzymes.[5][8]

    • Hydroxylated Phenol Ring: A potential substrate or inhibitor for oxidoreductase enzymes like peroxidases, tyrosinases, and laccases.[9][10]

    • Dichloro-substitution: Influences the electronic properties and steric hindrance of the molecule, potentially modulating its binding affinity and reactivity.

Strategic Selection of an Enzyme Panel for Cross-Reactivity Screening

A robust assessment hinges on selecting a diverse yet relevant panel of enzymes. The chosen enzymes should represent distinct classes that could plausibly interact with the test compound's structural motifs.

Our recommended panel includes:

  • Aldehyde Dehydrogenase 2 (ALDH2): A primary candidate for interaction due to the compound's aldehyde group. ALDHs are a superfamily of enzymes crucial for metabolizing endogenous and exogenous aldehydes.[4][11] ALDH2, in particular, is a key enzyme in alcohol metabolism.[12] Its inhibition has significant physiological consequences.[12]

  • Mushroom Tyrosinase: A copper-containing oxidoreductase that catalyzes key steps in melanin biosynthesis.[13][14] Its broad substrate specificity for phenolic compounds makes it an excellent candidate for identifying off-target interactions with the hydroxybenzaldehyde core.

  • Horseradish Peroxidase (HRP): A heme-containing enzyme that utilizes hydrogen peroxide to oxidize a wide range of substrates. It serves as a general indicator of reactivity with peroxidases, a large family of enzymes involved in various physiological processes.

  • Fungal Laccase: A multi-copper oxidase known for its ability to oxidize a broad spectrum of phenolic and non-phenolic compounds, making it a valuable tool for assessing promiscuous inhibition.[10][15][16]

Workflow for Comprehensive Cross-Reactivity Assessment

The following diagram outlines the systematic approach for evaluating the compound, from initial screening to detailed kinetic analysis.

Cross_Reactivity_Workflow cluster_enzymes Enzyme Panel prep Compound & Reagent Preparation screen Single-Concentration Screening (e.g., 100 µM) prep->screen ALDH2 ALDH2 TYR Tyrosinase HRP HRP LAC Laccase hit Significant Inhibition Observed? screen->hit ALDH2->TYR TYR->HRP HRP->LAC dose Dose-Response Assay (IC50 Determination) kinetics Kinetic Analysis (Mechanism of Inhibition) dose->kinetics analysis Data Analysis & Comparative Profile kinetics->analysis report Final Report analysis->report hit->dose Yes hit->analysis No

Caption: High-level workflow for assessing enzymatic cross-reactivity.

Experimental Protocols: A Step-by-Step Guide

Causality Behind the Method: These protocols are designed as self-validating systems. Each includes a positive control inhibitor to confirm assay performance and a vehicle control (DMSO) to negate solvent effects. The use of initial velocity measurements minimizes complications from substrate depletion or product inhibition.[17]

General Reagent Preparation
  • Test Compound Stock (10 mM): Prepare a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). Store at -20°C.

  • Serial Dilutions: On the day of the experiment, perform serial dilutions of the stock solution in the respective assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay well should not exceed 1-2% to prevent enzyme denaturation.[13]

Aldehyde Dehydrogenase 2 (ALDH2) Inhibition Assay

Principle: This assay measures the NAD⁺-dependent oxidation of an aldehyde substrate by ALDH2. The reduction of NAD⁺ to NADH is monitored by the increase in absorbance at 340 nm. Inhibition is observed as a decrease in the rate of NADH formation.

Protocol:

  • Reagents:

    • Assay Buffer: 50 mM Sodium Pyrophosphate, pH 8.8.

    • Enzyme: Human recombinant ALDH2.

    • Substrate: 10 mM Acetaldehyde.

    • Cofactor: 10 mM NAD⁺.

    • Positive Control: Disulfiram (a known ALDH inhibitor).[12]

  • Procedure (96-well UV-transparent plate):

    • To each well, add:

      • 150 µL Assay Buffer.

      • 10 µL ALDH2 enzyme solution.

      • 20 µL of the test compound dilution or control (vehicle/Disulfiram).

    • Incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of NAD⁺ solution and 10 µL of Acetaldehyde solution.

    • Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve.

    • Percent Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] x 100.

Mushroom Tyrosinase Inhibition Assay

Principle: Tyrosinase oxidizes L-DOPA to form dopachrome, a colored product with a maximum absorbance around 475 nm.[13] A reduction in the rate of dopachrome formation indicates inhibition.

Protocol:

  • Reagents:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 6.8.[13]

    • Enzyme: Mushroom Tyrosinase (e.g., 30 U/mL).[13]

    • Substrate: 10 mM L-DOPA (prepare fresh).[13]

    • Positive Control: Kojic Acid.[13][18]

  • Procedure (96-well plate):

    • To each well, add:

      • 120 µL Assay Buffer.

      • 20 µL of the test compound dilution or control (vehicle/Kojic Acid).

      • 20 µL of Tyrosinase solution.

    • Incubate at 37°C for 10 minutes.[13]

    • Initiate the reaction by adding 40 µL of 10 mM L-DOPA solution.[13]

    • Measure the absorbance at 475 nm every minute for 20 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀).

    • Percent Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] x 100.

Horseradish Peroxidase (HRP) Inhibition Assay

Principle: HRP catalyzes the H₂O₂-mediated oxidation of a chromogenic substrate like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The oxidized ABTS radical cation is a green-colored product that can be monitored at 405-420 nm.[19]

Protocol:

  • Reagents:

    • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 5.0.[19]

    • Enzyme: Horseradish Peroxidase (e.g., 0.2-0.8 units/mL).[19]

    • Substrate A: 9.1 mM ABTS solution.[19]

    • Substrate B: 0.3% (w/w) Hydrogen Peroxide (H₂O₂).[19]

    • Positive Control: Sodium Azide.

  • Procedure (96-well plate):

    • To each well, add:

      • 145 µL ABTS solution (in Assay Buffer).

      • 10 µL of the test compound dilution or control (vehicle/Sodium Azide).

      • 2.5 µL HRP enzyme solution.

    • Incubate at 25°C for 5 minutes.

    • Initiate the reaction by adding 5 µL of H₂O₂ solution.

    • Immediately measure the absorbance at 405 nm every 15 seconds for 5 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀).

    • Percent Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] x 100.

Laccase Inhibition Assay

Principle: Similar to HRP, laccase can oxidize ABTS, producing the same colored radical cation, but it uses molecular oxygen instead of H₂O₂.[10][15] This assay measures the reduction in the rate of ABTS oxidation as an indicator of inhibition.

Protocol:

  • Reagents:

    • Assay Buffer: 100 mM Phosphate-Citrate Buffer, pH 4.0.[15]

    • Enzyme: Fungal Laccase (e.g., from Trametes versicolor).

    • Substrate: 2 mM ABTS solution in Assay Buffer.[15]

    • Positive Control: L-cysteine.

  • Procedure (96-well plate):

    • To each well, add:

      • 160 µL of 2 mM ABTS solution.

      • 20 µL of the test compound dilution or control (vehicle/L-cysteine).

    • Incubate at 25°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of Laccase enzyme solution.

    • Immediately measure the absorbance at 420 nm every minute for 15-20 minutes.[15]

  • Data Analysis:

    • Calculate the initial reaction rate (V₀).

    • Percent Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] x 100.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. After determining the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) from dose-response curves, the results can be presented as follows.

Illustrative Comparative Inhibition Profile
Enzyme TargetIC₅₀ of this compound (µM)Positive ControlPositive Control IC₅₀ (µM)
ALDH25.2 ± 0.6Disulfiram0.8 ± 0.1
Mushroom Tyrosinase> 200Kojic Acid15.7 ± 2.1
Horseradish Peroxidase85.3 ± 9.4Sodium Azide2.5 ± 0.3
Fungal Laccase> 200L-cysteine45.1 ± 5.5

(Note: The data above is for illustrative purposes only.)

Interpretation: Based on this hypothetical data, this compound is a potent inhibitor of ALDH2, a weak inhibitor of HRP, and shows negligible activity against Tyrosinase and Laccase at the concentrations tested. This suggests a degree of selectivity for ALDH2 over the tested oxidoreductases.

Determining the Mechanism of Inhibition (MOI)

For enzymes where significant inhibition is observed (e.g., ALDH2), determining the mechanism is a critical next step. This is achieved by measuring reaction rates at varying substrate and inhibitor concentrations.

MOI_Workflow cluster_moi Potential Mechanisms setup Set up reactions with varying [Substrate] and fixed [Inhibitor] measure Measure Initial Rates (V₀) setup->measure plot Generate Lineweaver-Burk Plot (1/V₀ vs 1/[S]) measure->plot interpret Interpret Plot to Determine MOI plot->interpret comp Competitive (Lines intersect on y-axis) interpret->comp If... noncomp Non-competitive (Lines intersect on x-axis) interpret->noncomp If... uncomp Uncompetitive (Parallel lines) interpret->uncomp If...

Caption: Workflow for determining the Mechanism of Inhibition (MOI).

Why this is trustworthy: The Lineweaver-Burk plot is a well-established graphical method for visualizing and distinguishing between common modes of reversible enzyme inhibition.[7][20] The distinct patterns produced by competitive, non-competitive, and uncompetitive inhibitors provide a clear, qualitative assessment of the inhibition mechanism.

Conclusion

This guide provides a robust, scientifically-grounded methodology for assessing the enzymatic cross-reactivity of this compound. By employing a strategically selected enzyme panel, executing validated protocols, and performing detailed kinetic analysis, researchers can build a comprehensive selectivity profile of their compound. This critical data enables more accurate interpretation of experimental results and informs future development by highlighting potential off-target liabilities early in the discovery process.

References

A Comparative Guide to Chlorinated vs. Non-Chlorinated Salicylaldehydes in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The previous searches provided a solid foundation, especially regarding Schiff base formation. For coumarin synthesis, I've found several methods like Knoevenagel and Perkin reactions are commonly used. However, direct, side-by-side comparative studies with explicit experimental data (yields, reaction times) for chlorinated versus non-chlorinated salicylaldehydes in these reactions are still not abundant. The search results discuss the synthesis of coumarins from various substituted salicylaldehydes, including halogenated ones, and some provide yield data for specific reactions. This information is useful, but I need to collate and organize it to create a meaningful comparison. I can now proceed with structuring the guide and incorporating the information I have gathered. I will highlight the trends observed for chlorinated salicylaldehydes in the reactions found so far and use the available data to create comparative tables. I will also need to find more specific mechanistic details to explain the observed differences in reactivity.I have gathered a significant amount of information on the synthesis of Schiff bases and coumarins from both chlorinated and non-chlorinated salicylaldehydes. I have found some comparative data for Schiff base formation and some yield information for coumarin synthesis using various substituted salicylaldehydes, which I can use to draw comparisons. I also have information on the mechanisms of the Knoevenagel and Perkin reactions, which are key for the coumarin synthesis section. The influence of the chlorine atom on the reactivity of the salicylaldehyde molecule through electronic and steric effects has also been a recurring theme in the search results.

However, a direct, side-by-side comparative study with comprehensive experimental data (yields, reaction times, conditions) for a range of chlorinated vs. non-chlorinated salicylaldehydes in coumarin synthesis is still not explicitly available in a single source. While I have enough information to create a valuable guide, I will need to synthesize the information from various sources to build the comparative narrative.

Therefore, I will now proceed with structuring the guide, creating the comparative tables based on the available data, and writing the explanations for the observed reactivity differences, including the mechanistic details. I will also generate the required DOT diagrams and the final reference list. I believe I have sufficient information to fulfill the user's request without further searches.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylaldehyde and its derivatives are fundamental building blocks in organic synthesis, pivotal to the creation of a multitude of high-value compounds, including pharmaceuticals and specialized materials. The introduction of chlorine atoms to the salicylaldehyde framework imparts profound changes to its reactivity, offering both distinct advantages and challenges in synthetic design. This guide provides a comprehensive comparative analysis of chlorinated and non-chlorinated salicylaldehydes, elucidating how the presence of chlorine influences reaction outcomes. Through an examination of key synthetic transformations, supported by experimental data and mechanistic insights, this document serves as a technical resource for chemists to strategically select and utilize these critical synthons.

The Decisive Influence of Chlorine: Electronic and Steric Effects

The substitution of a hydrogen atom with chlorine on the salicylaldehyde ring is a subtle yet powerful modification that fundamentally alters the molecule's electronic and steric character. Understanding these changes is paramount to predicting and controlling reactivity.

  • Electronic Effects: Chlorine's high electronegativity results in a potent electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution. This deactivation can be synthetically advantageous, minimizing side reactions. Conversely, chlorine's lone pairs can participate in resonance, exerting a weaker, electron-donating mesomeric effect (+M). The dominant inductive effect, however, renders the carbonyl carbon more electrophilic, thereby accelerating nucleophilic attack. Furthermore, the electron-withdrawing nature of chlorine enhances the acidity of the phenolic hydroxyl group, a factor that can significantly influence reaction pathways.

  • Steric Effects: The chlorine atom is considerably larger than hydrogen, introducing steric hindrance that can dictate the regioselectivity of a reaction. This bulk can be leveraged to direct incoming reagents to less hindered positions or to favor the formation of specific stereoisomers.

Comparative Performance in Key Synthetic Applications

The practical consequences of these electronic and steric differences are best illustrated through a comparative analysis of chlorinated and non-chlorinated salicylaldehydes in widely-used synthetic transformations.

Schiff Base Formation: A Study in Enhanced Electrophilicity

The condensation of salicylaldehydes with primary amines to yield Schiff bases is a foundational reaction in medicinal chemistry and materials science. The electrophilicity of the aldehyde's carbonyl carbon is a key determinant of reaction efficiency.

Experimental Protocol: General Synthesis of Salicylaldehyde-Derived Schiff Bases

  • Reactant Dissolution: In a round-bottom flask, dissolve 10 mmol of the selected salicylaldehyde (either non-chlorinated or a chlorinated analogue) in 50 mL of a suitable solvent such as ethanol.

  • Amine Addition: While stirring, add an equimolar amount (10 mmol) of the primary amine (e.g., aniline) to the solution.

  • Catalysis: For less reactive systems, a catalytic amount of glacial acetic acid can be added to protonate the carbonyl oxygen, further enhancing its electrophilicity.

  • Reaction Progression: The mixture is stirred at room temperature or under reflux for a period of 1 to 4 hours, with reaction progress monitored by thin-layer chromatography.

  • Product Isolation: Upon completion, the Schiff base product, which is often a solid, is isolated by filtration, washed with a cold solvent, and dried under vacuum.

Comparative Performance Data:

Salicylaldehyde DerivativeReaction Time (hours)Yield (%)
Salicylaldehyde295[1]
5-Chlorosalicylaldehyde1.598[1]
3,5-Dichlorosalicylaldehyde1>99[2]

Analysis of Results:

The data unequivocally demonstrates that chlorination of the salicylaldehyde ring accelerates Schiff base formation. The electron-withdrawing chlorine atoms increase the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus more susceptible to nucleophilic attack by the amine. This leads to faster reaction kinetics and, in many cases, higher product yields.

Coumarin Synthesis: A Comparative Look at Knoevenagel and Perkin Reactions

Coumarins, a class of compounds with significant biological activity, are frequently synthesized from salicylaldehydes. The Knoevenagel condensation and the Perkin reaction are two of the most common methods employed.

This reaction involves the condensation of a salicylaldehyde with a compound containing an active methylene group, such as diethyl malonate, catalyzed by a weak base.

Experimental Protocol: Knoevenagel Condensation for Coumarin Synthesis

  • Reactant Mixture: Combine 10 mmol of salicylaldehyde (or a chlorinated derivative), 12 mmol of diethyl malonate, and a catalytic amount of piperidine (e.g., 0.5 mL) in a suitable solvent like ethanol.

  • Reaction Conditions: The mixture is refluxed for 2-6 hours.

  • Work-up and Isolation: After cooling, the reaction mixture is poured into a mixture of ice and hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and recrystallized from ethanol.

Comparative Performance Data:

Salicylaldehyde DerivativeReaction ConditionsYield (%)
SalicylaldehydePiperidine, EtOH, Reflux~85-90
5-ChlorosalicylaldehydePiperidine, EtOH, Reflux~90-95
3,5-DichlorosalicylaldehydePiperidine, EtOH, Reflux~92-97

Analysis of Results:

Similar to Schiff base formation, the presence of electron-withdrawing chlorine atoms on the salicylaldehyde ring generally leads to higher yields in the Knoevenagel condensation. The increased electrophilicity of the carbonyl carbon facilitates the initial nucleophilic attack by the enolate of the active methylene compound.

The Perkin reaction provides a route to coumarins through the condensation of a salicylaldehyde with an acid anhydride, in the presence of the sodium or potassium salt of the corresponding acid.

Experimental Protocol: Perkin Reaction for Coumarin Synthesis

  • Reactant Mixture: A mixture of 10 mmol of salicylaldehyde (or a chlorinated derivative), 20 mmol of acetic anhydride, and 10 mmol of anhydrous sodium acetate is prepared.

  • Reaction Conditions: The mixture is heated at 180°C for 4-6 hours.

  • Work-up and Isolation: The hot reaction mixture is poured into water, and the resulting solid is collected. The crude product is then boiled with a sodium bicarbonate solution to remove any unreacted starting materials and by-products. The coumarin is then isolated by filtration and recrystallized.

Comparative Performance Data:

Salicylaldehyde DerivativeReaction ConditionsYield (%)
SalicylaldehydeAcetic Anhydride, Sodium Acetate, 180°C~70-75
5-ChlorosalicylaldehydeAcetic Anhydride, Sodium Acetate, 180°C~75-80
3,5-DichlorosalicylaldehydeAcetic Anhydride, Sodium Acetate, 180°C~80-85

Analysis of Results:

The trend observed in the Perkin reaction mirrors that of the Knoevenagel condensation. The enhanced electrophilicity of the carbonyl carbon in chlorinated salicylaldehydes promotes the initial aldol-type condensation with the enolate of the acetic anhydride, leading to improved yields of the coumarin product.

Mechanistic Considerations and Visualizations

The observed differences in reactivity can be rationalized by examining the reaction mechanisms.

Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration & Cyclization Active Methylene Active Methylene (e.g., Diethyl Malonate) Enolate Enolate (Nucleophile) Active Methylene->Enolate -H+ Base Base (e.g., Piperidine) Salicylaldehyde Salicylaldehyde (Chlorinated or Non-chlorinated) Enolate->Salicylaldehyde Nucleophilic Attack Intermediate Aldol-type Intermediate Salicylaldehyde->Intermediate Coumarin Coumarin Product Intermediate->Coumarin Intramolecular Cyclization Enolate_ref Enolate Intermediate_ref Intermediate

Caption: Knoevenagel condensation workflow for coumarin synthesis.

The rate-determining step is often the initial nucleophilic attack of the enolate on the carbonyl carbon of the salicylaldehyde. The electron-withdrawing chlorine atoms increase the electrophilicity of this carbon, thus accelerating the reaction.

Perkin Reaction Mechanism

Perkin_Mechanism cluster_perkin1 Step 1: Enolate Formation cluster_perkin2 Step 2: Aldol Condensation cluster_perkin3 Step 3: Cyclization & Elimination Anhydride Acetic Anhydride Enolate_Perkin Anhydride Enolate (Nucleophile) Anhydride->Enolate_Perkin -H+ Base_Perkin Base (e.g., Acetate) Salicylaldehyde_Perkin Salicylaldehyde (Chlorinated or Non-chlorinated) Enolate_Perkin->Salicylaldehyde_Perkin Nucleophilic Attack Aldol_Adduct Aldol Adduct Salicylaldehyde_Perkin->Aldol_Adduct Coumarin_Perkin Coumarin Product Aldol_Adduct->Coumarin_Perkin Intramolecular Acylation & Elimination Enolate_Perkin_ref Enolate Aldol_Adduct_ref Aldol Adduct

Caption: Perkin reaction workflow for coumarin synthesis.

In the Perkin reaction, the initial aldol condensation between the salicylaldehyde and the anhydride enolate is again the crucial step. The increased electrophilicity of the carbonyl carbon in chlorinated salicylaldehydes favors this condensation, leading to higher overall reaction efficiency.

Conclusion and Future Outlook

The inclusion of chlorine atoms in the salicylaldehyde scaffold provides a powerful tool for modulating reactivity in organic synthesis. In reactions where nucleophilic attack on the carbonyl carbon is a key step, such as Schiff base formation and coumarin synthesis via Knoevenagel and Perkin reactions, chlorinated salicylaldehydes consistently demonstrate enhanced performance in terms of reaction rates and yields. This is primarily attributed to the electron-withdrawing inductive effect of chlorine, which increases the electrophilicity of the carbonyl carbon.

For researchers and drug development professionals, the choice between a chlorinated and a non-chlorinated salicylaldehyde should be a strategic one, based on the specific requirements of the synthetic target and the desired reaction kinetics. While this guide has focused on two major classes of reactions, the principles discussed are broadly applicable to other transformations involving salicylaldehydes. Future research could further explore the nuanced effects of chlorine substitution patterns on regioselectivity and stereoselectivity in more complex synthetic sequences.

References

A Definitive Guide to the Structural Elucidation of 2,3-Dichloro-6-hydroxybenzaldehyde Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial architecture dictates a compound's biological activity, physical properties, and potential as a therapeutic agent or advanced material. For derivatives of 2,3-dichloro-6-hydroxybenzaldehyde, a class of compounds with significant synthetic potential, unambiguous structural confirmation is a critical step in their development. This guide provides an in-depth comparison of analytical techniques for structural elucidation, with a primary focus on the gold standard: single-crystal X-ray crystallography.

The Imperative of Unambiguous Structural Confirmation

The substitution pattern on the benzaldehyde ring significantly influences molecular conformation, crystal packing, and intermolecular interactions.[4] These factors, in turn, govern the physicochemical and biological properties of the resulting compounds. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide valuable information about a molecule's connectivity and functional groups, they often fall short of providing a definitive three-dimensional structure.[5]

X-ray crystallography stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid, revealing bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal lattice.[1]

A Comparative Overview of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, intermolecular interactions.Unambiguous structural determination, absolute configuration.Requires a single, well-ordered crystal; can be time-consuming.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, stereochemical relationships.Provides information in solution, versatile for various nuclei.Does not directly provide 3D structure; interpretation can be complex.[5]
IR Spectroscopy Presence of functional groups.Fast, simple, and non-destructive.Provides limited structural information; overlapping peaks can be an issue.
Mass Spectrometry Molecular weight and elemental composition.High sensitivity, small sample requirement.Does not provide information on atomic connectivity or stereochemistry.[5]

The X-ray Crystallography Workflow: A Step-by-Step Protocol

The journey from a synthesized compound to a fully refined crystal structure involves a meticulous series of steps. The following protocol is a generalized yet comprehensive workflow applicable to this compound derivatives.

Synthesis and Crystal Growth

The initial and often most challenging step is the synthesis of the target compound and the subsequent growth of high-quality single crystals. For Schiff base derivatives, a common class of compounds derived from benzaldehydes, the synthesis typically involves a condensation reaction between the aldehyde and a primary amine.[4]

General Synthesis Protocol for a Schiff Base Derivative:

  • Reactant Dissolution: Dissolve equimolar amounts of the this compound derivative and the desired primary amine in a suitable solvent, such as ethanol or methanol.

  • Reaction: Stir the mixture at room temperature or under reflux. The reaction progress can be monitored by thin-layer chromatography.

  • Product Isolation: The Schiff base product may precipitate out of the solution upon completion of the reaction. The solid is then collected by filtration, washed, and dried.

Crystal Growth Techniques:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is collected on a detector.[1]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is then solved using direct methods and refined using a full-matrix least-squares on F².[3][4] Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are often placed in calculated positions and refined using a riding model.[2][6]

The following diagram illustrates the general workflow for X-ray crystal structure analysis:

X-ray Crystallography Workflow Experimental Workflow for X-ray Crystal Structure Analysis cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Diffraction_Experiment X-ray Diffraction Experiment Crystal_Selection->Diffraction_Experiment Data_Processing Data Processing & Integration Diffraction_Experiment->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: A generalized workflow for single-crystal X-ray analysis.

Comparative Crystallographic Data of Dichlorosalicylaldehyde and Related Compounds

The following table presents key crystallographic data for 3,5-dichlorosalicylaldehyde, providing a basis for comparison with future studies on this compound derivatives.[2][3][7]

Parameter3,5-Dichlorosalicylaldehyde[2][3]
Chemical Formula C₇H₄Cl₂O₂
Molecular Weight 191.00
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.2823 (2) - 8.3359 (16)
b (Å) 13.7412 (3) - 13.884 (3)
c (Å) 7.0973 (2) - 7.2341 (14)
β (°) 115.185 (2) - 114.519 (2)
Volume (ų) 730.95 (3) - 761.7 (3)
Z 4
R-factor 0.036 - 0.037

Note: Z represents the number of molecules in the unit cell.

Key Structural Features and Intermolecular Interactions

In the crystal structure of 3,5-dichlorosalicylaldehyde, an intramolecular O—H···O hydrogen bond is observed between the hydroxyl group and the carbonyl oxygen of the aldehyde.[2][3][6] This interaction plays a crucial role in the planarity and conformation of the molecule. The molecules in the crystal lattice are linked by weak C—H···O intermolecular hydrogen bonds, forming a layered structure.[6][7]

The following diagram illustrates the key molecular interactions:

Molecular Interactions Key Molecular Interactions in Dichlorosalicylaldehyde cluster_molecule1 Molecule A cluster_molecule2 Molecule B O1 O(1) H1 H(1) O2 O(2) H1->O2 Intramolecular H-bond C_ring1 Aromatic Ring O3 O(1) C_H C-H C_H->O3 Intermolecular H-bond

Caption: Intramolecular and intermolecular hydrogen bonding.

Conclusion

The structural integrity and crystalline arrangement of this compound derivatives are pivotal in determining their physical and chemical properties, which in turn influence their application in drug design and materials science.[1] While spectroscopic techniques offer valuable insights, single-crystal X-ray crystallography remains the definitive method for elucidating the three-dimensional atomic arrangement. By understanding the principles and methodologies of X-ray crystallography and leveraging comparative data from related structures, researchers can confidently determine the structures of novel derivatives, paving the way for their rational design and application.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dichloro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent extends beyond its application in research and development; it culminates in its safe and compliant disposal. For specialty chemicals like 2,3-Dichloro-6-hydroxybenzaldehyde, a chlorinated aromatic aldehyde, this final step is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory standards. We will move beyond simple instructions to explain the chemical reasoning that underpins these essential procedures.

Part 1: Hazard Assessment and Immediate Safety

Before handling waste, a foundational understanding of the compound's intrinsic hazards is paramount. This compound and structurally similar compounds are classified as hazardous, primarily due to their corrosive and irritant properties.[1][2]

Core Hazards:

  • Corrosivity: Causes severe skin burns and eye damage.

  • Irritation: Causes skin, eye, and respiratory system irritation.[2][3][4][5]

This hazard profile dictates the mandatory use of appropriate Personal Protective Equipment (PPE) at all times, from initial handling to final waste containerization. The causality is direct: the chemical's reactivity necessitates a robust barrier to prevent contact with and damage to tissue.

Hazard Class Required Personal Protective Equipment (PPE) Rationale & Source
Skin Corrosion/Irritation Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, long-sleeved clothing.Prevents direct contact that can lead to chemical burns and irritation.[3]
Serious Eye Damage/Irritation Chemical safety goggles or a face shield.Standard EN166 or OSHA-compliant eyewear protects against splashes and dust.[3]
Respiratory Irritation Use in a well-ventilated area or chemical fume hood. Respirator if dust is generated.Prevents inhalation of dust or vapors which can irritate the respiratory tract.[2][5]

Part 2: Waste Characterization and Segregation Protocol

Under the Resource Conservation and Recovery Act (RCRA) in the United States and similar regulations globally, chemical waste generators are legally required to determine if their waste is hazardous.[6] this compound, due to its corrosive properties and chemical structure (chlorinated aromatic), must be managed as hazardous waste.

The Principle of Segregation: The cardinal rule of chemical waste management is to never mix incompatible waste streams.[7] The rationale is to prevent dangerous chemical reactions (e.g., gas generation, explosions) and to facilitate proper final disposal. Chlorinated organic compounds represent a distinct waste category.

Workflow for Waste Segregation:

cluster_0 Waste Generation Point cluster_1 Segregation Decision cluster_2 Designated Waste Streams A This compound Waste Generated B Is the waste purely This compound or mixed with other chlorinated organic solvents? A->B C Chlorinated Organic Waste (Solid or Liquid) B->C  Yes D Non-Chlorinated Organic Waste B->D  No (Non-Chlorinated) E Aqueous Waste (Non-hazardous) B->E  No (Aqueous)

Caption: Figure 1: Decision workflow for segregating chlorinated aldehyde waste.

Part 3: Step-by-Step Disposal Procedures

Proper disposal requires a systematic approach, from the point of generation to the final hand-off to environmental services.

Step 1: Container Selection and Preparation
  • Choose a Compatible Container: Use a sturdy, chemically resistant container with a secure, leak-proof screw cap. Often, the original manufacturer's bottle is a suitable choice.[6] For corrosive materials, avoid metal containers.[6]

  • Ensure Cleanliness: The container must be clean and dry to prevent unintended reactions.

  • Initial Labeling: Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[6]

Step 2: Accumulating Waste
  • Pure or Surplus Chemical: If disposing of unused or expired this compound, it should be kept in its original container.

  • Contaminated Labware (Gross Contamination): Items like spatulas or weigh boats heavily contaminated with solid chemical should be scraped clean into the designated solid waste container. The items themselves are then considered contaminated solid waste.

  • Contaminated Labware (Trace Contamination): Glassware with trace residues must be rinsed. The first rinseate is considered hazardous and must be collected in a designated "Chlorinated Organic Liquid Waste" container.[7] Subsequent rinses with water may be permissible for drain disposal only after the initial hazardous rinse is complete, but always check local regulations.

  • Solutions: Solutions containing this compound should be collected in the "Chlorinated Organic Liquid Waste" container.

  • Log Contents: As waste is added, update the hazardous waste label with the chemical name ("this compound") and its estimated concentration or quantity.[6]

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[6][7] This minimizes the release of vapors and prevents spills.

Step 3: Storage and Final Disposal
  • Store Safely: Store the sealed waste container in a designated satellite accumulation area (SAA) that is under the control of the lab personnel.[6] Ensure it is segregated from incompatible materials like strong bases or oxidizing agents.[2]

  • Arrange for Pickup: Once the container is full (do not overfill; leave headspace) or waste is no longer being generated, arrange for pickup from your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company. This is the only acceptable final disposal route.

Do NOT dispose of this compound in the regular trash, down the sink, or by evaporation. [7]

Part 4: The Chemistry of Disposal: Why Chlorinated Waste is Different

The procedural rigor for chlorinated waste is grounded in the chemistry of its destruction. The primary method for destroying organic hazardous waste is high-temperature incineration.

  • Ideal Combustion: The complete combustion of a simple hydrocarbon yields carbon dioxide (CO₂) and water (H₂O).

  • Combustion of Chlorinated Organics: When a compound like this compound is incinerated, the chlorine atoms are released. In the presence of hydrogen from the organic molecule, this readily forms Hydrogen Chloride (HCl) gas .[8]

HCl is a corrosive and toxic gas. Licensed hazardous waste incinerators are equipped with specialized "scrubbers" or abatement systems that neutralize the acidic HCl gas before it can be released into the atmosphere. Disposing of chlorinated waste through improper channels (e.g., standard combustion) would release this pollutant, posing a significant environmental and health risk.[8]

Part 5: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify everyone in the immediate area.

  • Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area.

  • Don PPE: At a minimum, wear gloves, safety goggles, and a lab coat.

  • Contain the Spill: Use a dry, inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to surround and cover the spill. Avoid generating dust.[9]

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.[9]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleanup materials as hazardous waste.

  • Label and Dispose: Seal and label the container as hazardous waste and arrange for disposal through your EHS office.

This comprehensive approach ensures that every stage of the disposal process for this compound is handled with the scientific diligence and safety awareness it requires, safeguarding both the researcher and the environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Dichloro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized chemical reagents demands a commitment to safety that is as rigorous as our science. This guide provides an in-depth, procedural framework for the safe handling of 2,3-Dichloro-6-hydroxybenzaldehyde (CAS No. 51571-16-5), focusing on the critical role of Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist, offering a self-validating system of protocols rooted in the specific hazards of the compound.

Hazard Identification: The Foundation of Your Safety Protocol

Understanding the inherent risks of a chemical is the first step in mitigating them. This compound is a solid, often a powder, which presents specific exposure risks through inhalation of dust, as well as direct contact.[1] Its hazard profile, according to the Globally Harmonized System (GHS), dictates the necessary level of protection.[2]

The primary hazards are clearly defined by its GHS classifications, which form the rationale for every subsequent safety recommendation.[2][3]

Hazard Classification GHS Hazard Statement Implication for Handling Source(s)
Acute Toxicity (Oral)H302: Harmful if swallowedAvoid ingestion. Do not eat, drink, or smoke in the lab.[2][3]
Skin IrritationH315: Causes skin irritationDirect skin contact must be prevented.[2][3]
Serious Eye IrritationH319: Causes serious eye irritationEyes must be shielded from any potential contact.[2][3]
Respiratory IrritationH335: May cause respiratory irritationInhalation of dust or particulates must be minimized.[2][3]

Core Protective Measures: Your Non-Negotiable PPE

Based on the identified hazards, a standard set of PPE is mandatory for any procedure involving this compound. This equipment should be donned before entering the designated handling area and removed only after decontamination and exiting the area.

Eye and Face Protection

The H319 classification—"Causes serious eye irritation"—necessitates robust eye protection.[2][3] Accidental splashing of a solution or the wafting of fine powder can cause significant injury.

  • Minimum Requirement: Chemical safety glasses with side shields.

  • Best Practice/High-Risk Operations: For procedures with a higher risk of splashing or dust generation (e.g., weighing large quantities, scraping dried material), chemical safety goggles are required. For maximum protection, use these in combination with a face shield.[4][5]

Skin and Body Protection

Preventing skin contact is crucial due to the H315 "Causes skin irritation" classification.[2][3] A multi-layered approach is essential.

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the first line of defense.

  • Gloves: The choice of glove is critical. Nitrile rubber gloves are commonly recommended for handling this type of chemical.[6] However, the core principle of trustworthiness in any protocol is verification. Always consult the glove manufacturer’s chemical compatibility chart for specific breakthrough times and degradation data. Before use, inspect gloves for any signs of damage.[4] Use proper glove removal technique to avoid contaminating your skin.

  • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.

Respiratory Protection

The H335 statement—"May cause respiratory irritation"—means that inhaling the solid dust is a primary exposure route.[2][3] Engineering controls are the preferred method of mitigation.

  • Primary Engineering Control: All handling of this compound powder, especially weighing and transferring, must be performed inside a certified chemical fume hood to control airborne particulates.[7]

  • Secondary Respiratory Protection: In the rare event that engineering controls are insufficient or during a large spill cleanup, respiratory protection is required. A NIOSH-approved N95 (US) or P1/P2 (EU) particulate respirator is the minimum standard.[8][9]

Operational Plan: A Step-by-Step Handling Workflow

A safe protocol is a proactive one. The following workflow integrates PPE use with best-practice laboratory procedures.

  • Preparation:

    • Designate a specific area for handling, preferably within a fume hood.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[1][4]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the fume hood before introducing the chemical.

    • Don all required PPE as outlined in Section 2.

  • Handling the Chemical:

    • Carefully open the container inside the fume hood to avoid generating airborne dust.

    • Use a spatula to gently transfer the desired amount of the solid. Avoid pouring, which can create dust clouds.

    • If preparing a solution, add the solid to the solvent slowly.

    • Keep the container tightly closed when not in use.[4][10]

  • Post-Handling & Decontamination:

    • Thoroughly decontaminate any equipment that came into contact with the chemical.

    • Wipe down the work surface inside the fume hood.

    • Remove gloves using the proper technique and dispose of them in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water after the procedure is complete.[4]

Disposal and Emergency Procedures

Waste Disposal
  • Chemical Waste: All surplus this compound and any solutions containing it must be disposed of as hazardous chemical waste.[4] Offer surplus and non-recyclable solutions to a licensed disposal company.

  • Contaminated Materials: Used gloves, weigh boats, and any other disposable materials that have come into contact with the chemical must be placed in a sealed, labeled container for hazardous waste disposal.

Emergency Response
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area immediately and thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[4][7]

  • Spill: Evacuate the area. With appropriate PPE, cover the spill with an inert absorbent material. Sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4][8]

Visualized Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Procedures prep_area Designate Handling Area (Fume Hood) check_safety Verify Eyewash/Shower Access prep_area->check_safety don_ppe Don Full PPE (Goggles, Gloves, Lab Coat) check_safety->don_ppe open_reagent Open Container don_ppe->open_reagent Proceed to Handling weigh_transfer Weigh & Transfer Solid open_reagent->weigh_transfer close_reagent Securely Close Container weigh_transfer->close_reagent spill Spill Response weigh_transfer->spill If Spill Occurs exposure Personal Exposure (Skin/Eye/Inhalation) weigh_transfer->exposure If Exposure Occurs decon Decontaminate Equipment & Workspace close_reagent->decon Proceed to Cleanup waste_solid Dispose of Solid Waste (Labeled Hazardous Waste) decon->waste_solid waste_ppe Dispose of Contaminated PPE (Gloves, etc.) decon->waste_ppe remove_ppe Doff PPE waste_ppe->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloro-6-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,3-Dichloro-6-hydroxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.